2-(3-Amino-1H-pyrazol-1-yl)ethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-aminopyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c6-5-1-2-8(7-5)3-4-9/h1-2,9H,3-4H2,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJIESRUALRBPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611926 | |
| Record name | 2-(3-Amino-1H-pyrazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84407-13-6 | |
| Record name | 2-(3-Amino-1H-pyrazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic and Synthetic Profile of 2-(3-Amino-1H-pyrazol-1-yl)ethanol: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Representative Spectral Data
The following tables summarize typical spectral data for aminopyrazole derivatives with functionalities similar to the target molecule. This data is compiled from various sources and should be considered representative.
Table 1: Representative ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proposed) |
| ~7.3-7.5 | d | 1H | Pyrazole H-5 |
| ~5.6-5.8 | d | 1H | Pyrazole H-4 |
| ~4.5-5.0 | br s | 2H | -NH₂ |
| ~4.0-4.2 | t | 2H | -N-CH₂- |
| ~3.7-3.9 | t | 2H | -CH₂-OH |
| ~3.0-3.5 | br s | 1H | -OH |
Note: Chemical shifts are dependent on the solvent and concentration.
Table 2: Representative ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment (Proposed) |
| ~155-160 | Pyrazole C-3 |
| ~135-140 | Pyrazole C-5 |
| ~90-95 | Pyrazole C-4 |
| ~60-65 | -CH₂-OH |
| ~50-55 | -N-CH₂- |
Note: Chemical shifts are dependent on the solvent and concentration.
Table 3: Representative IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment (Proposed) |
| 3400-3200 | Strong, Broad | O-H and N-H stretching |
| 3000-2850 | Medium | C-H stretching (aliphatic) |
| ~1620 | Strong | N-H bending (scissoring) |
| ~1570 | Medium | C=N stretching (pyrazole ring) |
| ~1480 | Medium | C=C stretching (pyrazole ring) |
| ~1050 | Strong | C-O stretching (primary alcohol) |
Table 4: Representative Mass Spectrometry Data
| m/z | Interpretation (Proposed) |
| [M+H]⁺ | Molecular ion peak |
| [M-OH]⁺ | Loss of hydroxyl radical |
| [M-CH₂OH]⁺ | Loss of hydroxymethyl radical |
Experimental Protocols
The synthesis of 2-(3-Amino-1H-pyrazol-1-yl)ethanol can be approached through the N-alkylation of a suitable aminopyrazole precursor. The following is a generalized protocol based on methods for the synthesis of similar N-substituted aminopyrazoles.
Synthesis of this compound
Materials:
-
3-Aminopyrazole
-
2-Bromoethanol or 2-Chloroethanol
-
A suitable base (e.g., Sodium Hydride, Potassium Carbonate)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-aminopyrazole (1 equivalent) in anhydrous DMF, a base (1.1-1.5 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
The mixture is stirred at room temperature for 30-60 minutes.
-
2-Bromoethanol or 2-chloroethanol (1.1 equivalents) is added dropwise to the reaction mixture.
-
The reaction is then heated to 60-80 °C and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water.
-
The aqueous layer is extracted with ethyl acetate (3 x volumes).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product, this compound.
Spectral Analysis Protocol
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrometer. Samples can be prepared as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.
-
Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
Visualizations
The following diagrams illustrate the proposed synthetic workflow and the logical relationship of the analytical techniques.
Caption: Synthetic and analytical workflow for this compound.
Caption: Relationship between compound properties and analytical techniques.
An In-depth Technical Guide to the Physicochemical Properties and Potential Biological Significance of 2-(3-Amino-1H-pyrazol-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(3-Amino-1H-pyrazol-1-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates information from closely related analogs and the broader class of aminopyrazole derivatives to offer a predictive profile. The document includes a compilation of chemical identifiers and physicochemical data, a detailed, generalized experimental protocol for its synthesis and characterization, and a discussion of its potential biological activities, with a focus on its role as a putative kinase inhibitor. Visualizations of a representative synthetic workflow and a canonical signaling pathway are provided to aid in the understanding of its experimental handling and potential mechanism of action.
Introduction
Pyrazole derivatives are a cornerstone in modern medicinal chemistry, with numerous compounds having progressed to clinical use for a variety of therapeutic indications.[1] The pyrazole scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[2][3] The inclusion of an amino group on the pyrazole ring, as seen in 3-aminopyrazole derivatives, further enhances the potential for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][4] The title compound, this compound, incorporates both the aminopyrazole core and a hydroxyethyl side chain, features that can influence its solubility, hydrogen bonding capacity, and overall pharmacokinetic profile. This guide aims to consolidate the available information on this compound and provide a predictive framework for its further investigation and development.
Physicochemical Properties
Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt
| Identifier | This compound | This compound Hydrochloride |
| IUPAC Name | This compound | 2-(3-aminopyrazol-1-yl)ethanol hydrochloride |
| CAS Number | 84407-13-6 | 1431965-61-5[5] |
| Molecular Formula | C₅H₉N₃O | C₅H₁₀ClN₃O[5] |
| Canonical SMILES | C1=CN(N=C1N)CCO | C1=CN(N=C1N)CCO.Cl |
| InChI | InChI=1S/C5H9N3O/c6-5-1-2-8(7-5)3-4-9/h1-2,9H,3-4H2,(H2,6,7) | InChI=1S/C5H9N3O.ClH/c6-5-1-2-8(7-5)3-4-9;/h1-2,9H,3-4H2,(H2,6,7);1H[5] |
| InChI Key | QGJIESRUALRBPX-UHFFFAOYSA-N | AAHQOENLJDZZQI-UHFFFAOYSA-N[5] |
Table 2: Physicochemical Data for this compound and Related Compounds
| Property | This compound | This compound HCl | 3-Aminopyrazole (Parent Scaffold) |
| Molecular Weight ( g/mol ) | 127.15 | 163.61[5] | 83.09[6] |
| Physical State | Not specified (predicted solid) | Solid[5] | Oily Liquid or Crystalline Low Melting Solid[6][7] |
| Melting Point (°C) | Not available | Not available | 34-37[6] |
| Boiling Point (°C) | Not available | Not available | 218 °C/122 mmHg[6] |
| Solubility | Predicted to be soluble in polar solvents like water and ethanol.[7] | Not available | Soluble in Methanol.[6] |
| Predicted pKa | ~15.28 (for the pyrazole NH)[6] | Not available | 15.28±0.10[6] |
| Predicted logP | Not available | Not available | Not available |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a general and plausible synthetic route can be devised based on established methods for the preparation of N-substituted 3-aminopyrazoles. The following protocol is a representative example.
Synthesis of this compound
The synthesis can be conceptualized as a two-step process: the formation of the pyrazole ring followed by the introduction of the hydroxyethyl group. A common method for pyrazole synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.
Step 1: Synthesis of 3-Aminopyrazole
A widely used method for the synthesis of 3-aminopyrazoles is the reaction of an α,β-unsaturated nitrile with hydrazine.[8] For the parent 3-aminopyrazole, a common starting material is 3-aminocrotononitrile, which can be reacted with hydrazine hydrate.
Protocol:
-
To a solution of 3-aminocrotononitrile (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
The reaction mixture is then heated to reflux for several hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 3-aminopyrazole.
Step 2: N-Alkylation of 3-Aminopyrazole
The introduction of the 2-hydroxyethyl group onto the N1 position of the pyrazole ring can be achieved through N-alkylation using a suitable alkylating agent.
Protocol:
-
To a solution of 3-aminopyrazole (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (1.5 equivalents).
-
To this suspension, add 2-bromoethanol (1.2 equivalents) dropwise at room temperature.
-
The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours until TLC analysis indicates the consumption of the starting material.
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, this compound, is then purified by column chromatography on silica gel to afford the final product.
Characterization
The synthesized compound would be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure, including the presence of the pyrazole ring protons, the aminopyrazole protons, and the protons of the hydroxyethyl side chain.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the compound and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the N-H and O-H stretching vibrations.
Potential Biological Activity and Signaling Pathways
While specific biological activity data for this compound is not available, the broader class of pyrazole derivatives is well-known for a wide range of pharmacological activities.[1] A significant area of interest is their role as kinase inhibitors.[9]
Pyrazole Derivatives as Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling by catalyzing the transfer of a phosphate group from ATP to a specific substrate. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrazole scaffold has been identified as a privileged structure for the development of kinase inhibitors.[10] The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with the ATP-binding pocket of kinases.
Given the structural features of this compound, it is plausible to hypothesize that it may exhibit inhibitory activity against one or more protein kinases. The 3-amino group can form critical hydrogen bonds within the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The hydroxyethyl side chain could potentially be modified to improve potency, selectivity, and pharmacokinetic properties.
Representative Signaling Pathway: Receptor Tyrosine Kinase (RTK) Pathway
Many pyrazole-based kinase inhibitors target receptor tyrosine kinases (RTKs), which are key regulators of cellular processes such as growth, differentiation, and survival. The following diagram illustrates a simplified, canonical RTK signaling pathway that is often targeted by small molecule inhibitors.
In this hypothetical scenario, this compound could act as an ATP-competitive inhibitor, binding to the intracellular kinase domain of the RTK and preventing its autophosphorylation. This would block the downstream signaling cascade, ultimately inhibiting cellular responses such as proliferation.
Conclusion
This compound is a molecule with significant potential for further investigation in the field of drug discovery, largely owing to its aminopyrazole core. While a comprehensive experimental dataset for this specific compound is currently lacking, this guide has provided a consolidated overview of its known properties and a predictive framework based on related structures. The outlined synthetic protocol offers a practical starting point for its preparation and characterization. Furthermore, the discussion of its potential as a kinase inhibitor, supported by a representative signaling pathway, highlights a promising avenue for future biological evaluation. Further research is warranted to experimentally determine its physicochemical properties, optimize its synthesis, and explore its biological activities to fully elucidate its therapeutic potential.
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives | PDF [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 3-Aminopyrazole CAS#: 1820-80-0 [amp.chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-(3-Amino-1H-pyrazol-1-yl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis mechanisms for 2-(3-Amino-1H-pyrazol-1-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines two robust synthetic pathways, supported by generalized experimental protocols and representative quantitative data from analogous reactions.
Core Synthesis Mechanisms
The synthesis of this compound can be effectively achieved through two primary routes:
-
Route 1: Cyclocondensation with a Substituted Hydrazine. This approach involves the direct formation of the pyrazole ring with the desired N-1 substituent in place. The key reaction is the cyclocondensation of 2-hydroxyethylhydrazine with a suitable three-carbon electrophilic synthon, such as a β-ketonitrile or an α,β-unsaturated nitrile. This method is often favored for its atom economy and straightforwardness.
-
Route 2: N-Alkylation of 3-Aminopyrazole. This two-step pathway first involves the synthesis of the 3-aminopyrazole core, followed by the introduction of the 2-hydroxyethyl group onto the N-1 position of the pyrazole ring. This method offers modularity, allowing for the synthesis of a variety of N-substituted aminopyrazoles from a common intermediate.
Quantitative Data from Analogous Syntheses
The following table summarizes quantitative data from published syntheses of similar aminopyrazole derivatives, providing a reference for expected yields and reaction conditions.
| Product | Starting Materials | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Aminopyrazole | 2-Chloroacrylonitrile, Hydrazine hydrate | Water | K₂CO₃ | 5-10 | 1 | ~75 | [1] |
| 3-Aminopyrazole | 2,3-Dichloropropionitrile, Hydrazine hydrate | Water | K₂CO₃ | 10-20 | 29 | 68 | [2] |
| 1-Phenyl-3-amino-5-pyrazolone | Ethyl (p-ethoxy-p-imino)propionate, Phenylhydrazine | Pyridine | None | Steam Bath | 3 | 50 | [3] |
| 1-(2'-Benzothiazolyl)-3-amino-5-pyrazolone | 2-Benzothiazolylhydrazine, Ethyl(p-ethoxy-p-imino)propionate | Pyridine | None | Steam Bath | 1 | 76 | [3] |
| 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | Benzaldehyde, Malononitrile, Phenylhydrazine | H₂O/EtOH | LDH@PTRMS@DCMBA@CuI | 55 | 0.25-0.45 | 85-93 | [4] |
Experimental Protocols
The following are generalized experimental protocols for the two primary synthesis routes. These should be considered as starting points and may require optimization for specific laboratory conditions and scales.
Route 1: Cyclocondensation Synthesis of this compound
This protocol is based on the known reaction of hydrazines with α,β-unsaturated nitriles.
Materials:
-
2-Hydroxyethylhydrazine
-
3-Ethoxyacrylonitrile (or other suitable β-alkoxyacrylonitrile)
-
Ethanol
-
Sodium ethoxide solution in ethanol
Procedure:
-
To a solution of 2-hydroxyethylhydrazine (1.0 eq) in absolute ethanol, add a catalytic amount of sodium ethoxide.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3-ethoxyacrylonitrile (1.0 eq) in ethanol to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford this compound.
Diagram of Synthesis Pathway (Route 1):
Caption: Cyclocondensation of 2-hydroxyethylhydrazine and 3-ethoxyacrylonitrile.
Route 2: N-Alkylation Synthesis of this compound
This protocol involves the initial synthesis of 3-aminopyrazole followed by N-alkylation.
Step 2a: Synthesis of 3-Aminopyrazole
This procedure is adapted from the synthesis of 3-aminopyrazole using 2-chloroacrylonitrile.[1]
Materials:
-
2-Chloroacrylonitrile
-
Hydrazine hydrate
-
Potassium carbonate (K₂CO₃)
-
Water
-
Dichloromethane (for extraction)
Procedure:
-
Prepare a solution of potassium carbonate (2.06 moles) in water (400 mL).
-
Add hydrazine hydrate (1.1 moles) to the solution.
-
Cool the mixture to 5-10 °C with vigorous stirring under a nitrogen atmosphere.
-
Slowly add 2-chloroacrylonitrile (1 mole) dropwise over one hour, maintaining the temperature between 5-10 °C.
-
After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Extract the aqueous solution with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-aminopyrazole. The product can be further purified by distillation or crystallization.
Step 2b: N-Alkylation of 3-Aminopyrazole
This is a general procedure for the N-alkylation of a pyrazole.
Materials:
-
3-Aminopyrazole
-
2-Chloroethanol
-
Sodium hydroxide (or other suitable base)
-
Dimethylformamide (DMF) or another suitable polar aprotic solvent
Procedure:
-
Dissolve 3-aminopyrazole (1.0 eq) in DMF.
-
Add powdered sodium hydroxide (1.1 eq) to the solution and stir for 30 minutes at room temperature.
-
Slowly add 2-chloroethanol (1.05 eq) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Diagram of Synthesis Pathway (Route 2):
Caption: Two-step synthesis via 3-aminopyrazole intermediate and N-alkylation.
Concluding Remarks
The synthesis of this compound is achievable through established methods in heterocyclic chemistry. The choice between a direct cyclocondensation approach and a stepwise N-alkylation strategy will depend on the availability of starting materials, desired purity, and scalability of the process. The provided protocols, based on analogous reactions, offer a solid foundation for the successful synthesis of this target molecule in a research setting. Further optimization of reaction conditions may be necessary to achieve desired yields and purity.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US3920693A - Production of 3-aminopyrazoles - Google Patents [patents.google.com]
- 3. US2376380A - Preparation of amino pyrazolones - Google Patents [patents.google.com]
- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 2-(3-Amino-1H-pyrazol-1-yl)ethanol in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Despite a comprehensive search of available scientific literature and databases, no specific quantitative solubility data for 2-(3-Amino-1H-pyrazol-1-yl)ethanol in organic solvents was found. This guide, therefore, provides a framework for determining the solubility of this compound by outlining established experimental protocols.
Introduction
The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical property that influences its purification, formulation, and bioavailability. This compound is a heterocyclic compound with potential applications in medicinal chemistry. Understanding its solubility profile is essential for its development as a drug candidate. This document outlines the standard methodologies for determining the solubility of organic compounds like this compound.
Quantitative Solubility Data
As of the latest search, specific quantitative solubility data for this compound in a range of organic solvents is not publicly available. Researchers are encouraged to perform the experimental procedures outlined below to determine these values. For comparative analysis, the resulting data should be tabulated as follows:
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |
| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |
| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |
| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |
| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |
| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |
| e.g., Dimethyl Sulfoxide | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |
Experimental Protocols for Solubility Determination
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2] The following protocol is a generalized procedure that can be adapted for this compound.
3.1. Principle of the Shake-Flask Method
This method involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The mixture is then agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured. This concentration represents the solubility of the compound in that solvent at the specified temperature.[2]
3.2. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.
3.3. Detailed Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.
-
Add a precise volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator. The temperature should be controlled and recorded (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent.[1][2] Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC method or another suitable analytical technique.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the solute in the diluted samples by comparing their analytical response to the calibration curve.
-
Calculate the original solubility by taking the dilution factor into account.
-
3.4. Data Analysis
The solubility is typically expressed in grams per liter (g/L) or moles per liter (mol/L). The experiment should be performed in triplicate to ensure the reliability of the results, and the data should be reported as the mean ± standard deviation.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
References
In-depth Technical Guide: 2-(3-Amino-1H-pyrazol-1-yl)ethanol (CAS 1431965-61-5)
Disclaimer: Publicly available scientific literature and technical data for 2-(3-Amino-1H-pyrazol-1-yl)ethanol with CAS number 1431965-61-5 are limited. This guide provides the available chemical information for this specific molecule and presents a general overview of the synthesis and potential biological activities of the broader pyrazole class of compounds. The experimental protocols and signaling pathways described are general to pyrazole derivatives and have not been specifically reported for this compound.
Core Compound Information
This compound is a heterocyclic organic compound containing a pyrazole ring substituted with an amino group and an ethanol group. It is commercially available, typically as a hydrochloride salt.
| Property | Value | Source |
| CAS Number | 1431965-61-5 | [1][2] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C5H10ClN3O (as hydrochloride) | [1] |
| Canonical SMILES | C1=CN(N=C1N)CCO | [1] |
| Physical State | Solid | [1] |
Synthesis of Pyrazole Derivatives: A General Overview
While a specific synthesis protocol for this compound is not detailed in the provided search results, the synthesis of pyrazole derivatives often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a compound with similar reactivity. Ethanol is frequently used as a solvent in these reactions.[3][4]
A general synthetic approach for related aminopyrazole structures might involve:
-
Reaction of a suitable hydrazine with a β-ketonitrile or a similar precursor. The choice of starting materials would be crucial to introduce the amino and ethanol functionalities at the desired positions on the pyrazole ring.
-
Solvent and Catalyst Selection. Ethanol is a common solvent for such syntheses.[3] The reaction may be catalyzed by an acid or a base.
-
Purification. The final product is typically purified by recrystallization or chromatography.[3][4]
Experimental Workflow for Pyrazole Synthesis
Caption: Generalized workflow for the synthesis of pyrazole derivatives.
Biological Activities of Pyrazole Compounds
The pyrazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological properties.[3][5] It is important to note that the specific biological activity of this compound has not been reported in the available literature. However, based on the activities of other pyrazole-containing molecules, this compound could be investigated for various therapeutic applications.
Known biological activities of pyrazole derivatives include: [3][5]
-
Anti-inflammatory: Some pyrazole derivatives have shown potent anti-inflammatory effects.[5]
-
Anticancer: Certain pyrazole compounds have been evaluated as potential chemotherapeutic agents.[4][6] They may act through mechanisms such as kinase inhibition or by interacting with DNA.[6][7]
-
Antimicrobial: Antibacterial and antifungal activities have been reported for various pyrazole derivatives.[5]
-
Antiviral, Antimalarial, and Antiparasitic: The pyrazole nucleus is found in compounds with a broad spectrum of anti-infective properties.[3][5]
Potential Signaling Pathway Involvement
Given the prevalence of pyrazole-based compounds as kinase inhibitors, it is plausible that this compound could interact with intracellular signaling pathways regulated by kinases.[6] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.
Hypothetical Kinase Inhibition Signaling Pathway
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for a pyrazole-based kinase inhibitor.
Conclusion for Researchers and Drug Development Professionals
This compound (CAS 1431965-61-5) is a readily available chemical building block. While specific data on its biological activity and mechanism of action are currently lacking in the public domain, the well-established and diverse pharmacological profile of the pyrazole scaffold suggests that this compound could be a valuable starting point for medicinal chemistry and drug discovery programs. Further investigation into its synthesis, characterization, and biological evaluation is warranted to uncover its potential therapeutic applications. Researchers are encouraged to explore its activity in various assay systems, particularly those related to oncology, inflammation, and infectious diseases, where pyrazole derivatives have historically shown promise.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 1431965-61-5|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
Tautomerism in 3-Aminopyrazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazoles are a cornerstone of heterocyclic chemistry, widely recognized for their versatile applications in medicinal chemistry and organic synthesis. A critical aspect of pyrazole chemistry, particularly for 3-aminopyrazole derivatives, is the phenomenon of tautomerism. This guide provides a comprehensive technical overview of tautomerism in 3-aminopyrazole derivatives, addressing the structural nuances, equilibrium dynamics, and the profound impact on their chemical reactivity and biological activity. Through a detailed exploration of experimental and computational methodologies, this document serves as an in-depth resource for professionals engaged in the research and development of pyrazole-based compounds.
Introduction to Tautomerism in Pyrazoles
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their unique structure allows for prototropic tautomerism, a process involving the migration of a proton. In the case of 3(5)-aminopyrazoles, two primary forms of tautomerism are observed: annular prototropic tautomerism and, theoretically, side-chain tautomerism.[1][2]
Annular Prototropic Tautomerism: This is the most prevalent form of tautomerism in pyrazoles, involving a 1,2-proton shift between the two vicinal nitrogen atoms of the pyrazole ring.[3][4] This results in two distinct tautomers: the 3-amino-1H-pyrazole and the 5-amino-1H-pyrazole. The equilibrium between these two forms is influenced by a variety of factors, including the nature of substituents on the pyrazole ring, the solvent, and temperature.[1][4][5]
Side-Chain Tautomerism: While less common, the presence of an exocyclic amino group introduces the theoretical possibility of amino-imino tautomerism. However, studies indicate that the aminopyrazole forms are generally more stable.[1]
The tautomeric state of a 3-aminopyrazole derivative is not a trivial structural feature; it profoundly influences the molecule's reactivity, synthetic utility, and biological interactions.[4][6] A shift in the tautomeric equilibrium can alter the molecule's hydrogen bonding capabilities, lipophilicity, and overall shape, thereby affecting its binding affinity to biological targets such as enzymes and receptors.[4][7]
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium in 3-aminopyrazole derivatives is a delicate balance of electronic and environmental factors.
Substituent Effects
The electronic nature of substituents on the pyrazole ring plays a crucial role in determining the relative stability of the 3-amino and 5-amino tautomers.
-
Electron-Donating Groups (EDGs): Substituents that donate electrons to the pyrazole ring, such as -NH2, -OH, -Cl, and -F, tend to stabilize the 3-amino tautomer (3AP).[3][8] This stabilization is attributed to favorable electronic interactions between the lone pair of the amino group and the π-system of the pyrazole ring.[8]
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like -COOH, -CFO, and -BH2 favor the formation of the 5-amino tautomer (5AP).[3][8]
Solvent Effects
The polarity of the solvent can significantly impact the tautomeric ratio. In aqueous solutions, there is a noticeable tendency towards a tautomeric equilibrium, with an increase in the population of the 5-amino tautomer as solvent polarity increases.[1] This is due to the differential solvation of the two tautomers, with the more polar tautomer being favored in a more polar solvent. Water, in particular, can lower the energetic barrier between tautomers by forming hydrogen bonds, thereby facilitating the proton transfer.[4]
Quantitative Analysis of Tautomeric Equilibrium
The relative populations of the 3-amino and 5-amino tautomers can be quantified through both experimental and computational methods.
Calculated Tautomer Stabilities
Computational chemistry, particularly Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory, provides valuable insights into the intrinsic stability of tautomers.
| Compound | Method/Basis Set | Phase | ΔE (5AP - 3AP) (kcal/mol) | More Stable Tautomer | Reference |
| 3(5)-aminopyrazole | MP2/6-311++G | Gas | 2.61 | 3-amino | [1] |
| 3(5)-aminopyrazole | DFT(B3LYP)/6-311++G(d,p) | Gas | 2.56 | 3-amino | [8][9] |
| 4-substituted 3(5)-aminopyrazoles | B3LYP/6-31G | Gas/DMSO | Varies with substituent | Varies | [4] |
Note: ΔE represents the energy difference between the 5-amino and 3-amino tautomers. A positive value indicates that the 3-amino tautomer is more stable.
Experimentally Determined Tautomer Ratios
NMR spectroscopy is a powerful tool for determining the ratio of tautomers in solution.
| Compound | Solvent | Temperature (°C) | Tautomer Ratio (3-amino : 5-amino) | Reference |
| 3(5)-aminopyrazole | Aqueous | 25 | ~75 : 25 | [1] |
| 4-cyano-3(5)-aminopyrazole | DMSO-d6 | Not specified | Preferentially 5-amino | [4] |
| 4-thiocyanato-3(5)-aminopyrazole | DMSO-d6 | Not specified | Preferentially 5-amino | [4] |
| 4-methoxy-3(5)-aminopyrazole | DMSO-d6 | Not specified | Mainly 3-amino | [4] |
Experimental Protocols for Tautomer Characterization
A combination of spectroscopic and crystallographic techniques is employed to unambiguously characterize the tautomeric forms of 3-aminopyrazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the tautomeric equilibrium in solution and assign the structures of the individual tautomers.
Methodology:
-
Sample Preparation:
-
Dissolve 5-25 mg of the 3-aminopyrazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution. Particulate matter can interfere with the magnetic field homogeneity.
-
For quantitative analysis, precise weighing of the sample and the use of an internal standard are recommended.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra at a specific temperature. For studying dynamic equilibria, variable temperature (VT) NMR is employed.
-
A standard ¹H NMR experiment can be run with a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
In cases of slow proton exchange on the NMR timescale, separate signals for each tautomer will be observed.
-
-
Data Analysis:
-
Assign the signals in the ¹H and ¹³C spectra to the respective protons and carbons of each tautomer. The chemical shifts of C3 and C5 are particularly informative for distinguishing between the 3-amino and 5-amino forms.[1]
-
Integrate the signals corresponding to each tautomer in the ¹H NMR spectrum. The ratio of the integrals will give the tautomer ratio.
-
For ¹³C NMR, the chemical shifts can be compared to those of N-methylated derivatives, which serve as "fixed" tautomeric models.
-
X-ray Crystallography
Objective: To determine the precise three-dimensional structure of the tautomer present in the solid state.
Methodology:
-
Crystallization:
-
Grow single crystals of the 3-aminopyrazole derivative suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.
-
-
Data Collection:
-
Mount a single crystal on a goniometer and place it in a diffractometer.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.
-
The final refined structure will unambiguously show the position of the tautomeric proton and thus identify the tautomer present in the crystal.[10]
-
Matrix Isolation Infrared (IR) Spectroscopy
Objective: To study the vibrational spectra of individual, isolated tautomers in an inert matrix at low temperatures.
Methodology:
-
Sample Preparation and Deposition:
-
The 3-aminopyrazole derivative is heated in a Knudsen cell to produce a vapor.
-
This vapor is co-deposited with a large excess of an inert gas (e.g., argon or nitrogen) onto a cryogenic window (e.g., CsI) cooled to a very low temperature (typically around 10 K).
-
-
Data Acquisition:
-
An IR spectrum of the matrix-isolated sample is recorded. At these low temperatures, rotational motion is quenched, resulting in sharp vibrational bands.
-
-
Data Analysis:
-
The experimental IR spectrum is compared with theoretically calculated spectra (e.g., using DFT) for each tautomer.[9]
-
This comparison allows for the identification of the tautomers present in the matrix and the assignment of their vibrational modes.
-
Photochemical studies can also be performed by irradiating the matrix with UV light to induce tautomerization, which can be monitored by changes in the IR spectrum.[8]
-
Visualization of Tautomerism and Biological Relevance
The tautomeric state of 3-aminopyrazole derivatives is of paramount importance in drug discovery, particularly in the design of kinase inhibitors. The specific tautomer present can dictate the hydrogen bonding interactions with the target protein.
Tautomeric Equilibrium of 3-Aminopyrazole
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. File:FGF signalling pathway.jpg - Embryology [embryology.med.unsw.edu.au]
- 7. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 8. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix [mdpi.com]
- 10. researchgate.net [researchgate.net]
Reactivity of the Amino Group in 2-(3-Amino-1H-pyrazol-1-yl)ethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the exocyclic amino group in 2-(3-Amino-1H-pyrazol-1-yl)ethanol. This bifunctional molecule, possessing both a nucleophilic amino group on the pyrazole ring and a primary alcohol, is a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other biologically active scaffolds. This document details the key reactions of the amino group—acylation, alkylation, and cyclization—supported by generalized experimental protocols, quantitative data from analogous systems, and visual representations of reaction pathways and workflows. The guide also addresses the crucial aspect of chemoselectivity in reactions involving both the amino and hydroxyl functionalities.
Introduction
This compound is a heterocyclic compound of significant interest in drug discovery. The 3-aminopyrazole core is a well-established pharmacophore found in numerous kinase inhibitors, where the amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The N-1 substituted ethanol side chain provides a handle for further molecular elaboration, influencing solubility and providing an additional vector for exploring structure-activity relationships (SAR).
Understanding the reactivity of the 3-amino group is paramount for the effective utilization of this building block. This guide will explore its nucleophilic character in three principal classes of reactions.
Molecular Structure:
The Versatile Potential of 2-(3-Amino-1H-pyrazol-1-yl)ethanol in Advanced Materials Science: A Technical Guide
Introduction
2-(3-Amino-1H-pyrazol-1-yl)ethanol is a bifunctional organic molecule that holds considerable promise for the development of advanced materials. Its unique structure, featuring a reactive primary amine, a coordinating pyrazole ring, and a terminal hydroxyl group, makes it a versatile building block for a variety of material applications. The presence of heteroatoms like nitrogen and oxygen allows for strong interactions with metal surfaces, making it a candidate for corrosion inhibition. Furthermore, the reactive amine and hydroxyl functionalities enable its use as a monomer in the synthesis of specialty polymers. The coordinating nature of the pyrazole ring also suggests its potential as a ligand in the formation of metal-organic frameworks (MOFs) and luminescent materials. This technical guide explores the potential applications of this compound in materials science, presenting quantitative data from related compounds, detailed experimental protocols, and conceptual diagrams to illustrate its promising role in these fields.
Potential Application as a Corrosion Inhibitor
The aminopyrazole moiety in this compound suggests its potential as an effective corrosion inhibitor, particularly for mild steel in acidic environments. The nitrogen atoms in the pyrazole ring and the amino group can act as adsorption centers, donating lone pair electrons to the vacant d-orbitals of iron atoms on the metal surface. This adsorption forms a protective film that isolates the metal from the corrosive medium, thereby inhibiting both anodic and cathodic reactions of the corrosion process. The ethanol group may further enhance solubility and contribute to the stability of the protective layer.
Quantitative Data on Corrosion Inhibition by Aminopyrazole Derivatives
The following table summarizes the inhibition efficiency of various aminopyrazole derivatives on mild steel in acidic solutions, as determined by electrochemical methods. This data, from closely related molecules, provides a strong indication of the potential performance of this compound.
| Inhibitor | Concentration | Medium | Method | Inhibition Efficiency (%) | Reference |
| 3-methyl-1H-pyrazol-5-amine (MPA) | 0.8 g/L | 1 M H₂SO₄ | PDP | 96.47 | [1][2] |
| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | 10⁻³ M | 1 M HCl | WL | 90.1 | [3][4] |
| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | 10⁻³ M | 1 M HCl | WL | 91.8 | [3][4] |
| (R)-5-(4-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole (BM-02) | 10⁻³ mol/L | 1 M HCl | PDP | 91.5 | [5] |
| Ethyl 6-amino-3-methyl-4-(p-tolyl) 2,4-dihydropyrano [2,3,C] pyrazole-5-carboxylate (EPP-1) | 100 mg/L | 1 M HCl | WL | 98.8 | [6] |
PDP: Potentiodynamic Polarization, WL: Weight Loss
Experimental Protocol: Potentiodynamic Polarization (PDP) Measurements
This protocol outlines the standard procedure for evaluating the corrosion inhibition efficiency of a compound using potentiodynamic polarization.[7][8][9][10]
-
Electrode Preparation: Mild steel specimens are mechanically polished with successively finer grades of SiC paper, rinsed with distilled water and acetone, and dried.
-
Electrochemical Cell Setup: A three-electrode cell is used, containing the mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Test Solution: The corrosive medium (e.g., 1 M HCl) is prepared with and without various concentrations of the inhibitor.
-
Open Circuit Potential (OCP): The working electrode is immersed in the test solution, and the OCP is allowed to stabilize for a set period (e.g., 30-60 minutes).
-
Potentiodynamic Polarization: The potential is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).
-
Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the Tafel plots of the polarization curves. The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100 where i_corr(blank) and i_corr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Diagram: Proposed Corrosion Inhibition Mechanism
Caption: Proposed mechanism of corrosion inhibition by this compound.
Potential Application in Polymer Science
The presence of both a primary amine and a primary hydroxyl group makes this compound a valuable monomer for the synthesis of various polymers. It can participate in step-growth polymerization reactions to produce polyurethanes, polyesters, polyamides, and epoxy resins. The incorporation of the pyrazole ring into the polymer backbone can impart unique properties such as enhanced thermal stability, flame retardancy, and metal-coordinating capabilities.
Quantitative Data on Polymers from Pyrazole Derivatives
While specific data for polymers derived from this compound is not available, the thermal properties of related styrenic polymers with pendant pyrazole groups indicate good thermal stability.
| Polymer | Decomposition Temperature (°C) | Reference |
| Copolymer of styrenic monomer with pyrazole and maleic anhydride | > 300 | [11] |
| Copolymer of styrenic monomer with bipyrazole and maleic anhydride | > 300 | [11] |
Experimental Protocol: Synthesis of a Hyperbranched Polyurethane-Triazole
This protocol provides a general procedure for the one-pot synthesis of a hyperbranched polyurethane-triazole, illustrating how a diol monomer like this compound could be potentially used.[12]
-
Precursor Formation: In a flask under an inert atmosphere (e.g., argon), a diisocyanate (e.g., isophorone diisocyanate, IPDI) is reacted with a diazide diol (DAPOL) in a suitable solvent (e.g., CCl₄) in the presence of a catalyst (e.g., dibutyltin dilaurate, DBTDL). The reaction is stirred at room temperature for several hours.
-
Polymerization: A propargyl alcohol (PrAl) is then added to the reaction mixture.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as FTIR spectroscopy to observe the disappearance of the isocyanate peak and the appearance of urethane and triazole peaks.
-
Purification: The resulting polymer is purified by precipitation in a non-solvent and dried under vacuum.
-
Characterization: The molecular weight and structure of the polymer are characterized by size-exclusion chromatography (SEC), ¹H NMR, and FTIR. Thermal properties are analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Diagram: Polymerization Reaction
Caption: Synthesis of a polyurethane using this compound.
Potential Application in Metal-Organic Frameworks (MOFs)
The pyrazole ring and the amino group of this compound can act as effective coordination sites for metal ions, making it a promising organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[13][14][15][16][17] MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. The bifunctional nature of this molecule, along with the potential for post-synthetic modification of the hydroxyl group, could lead to the formation of novel MOF structures with tailored properties.
Quantitative Data on MOFs with Pyrazole-Based Ligands
The following table presents examples of MOFs synthesized using pyrazole-containing ligands and their corresponding surface areas.
| MOF Name | Metal Ion | Ligand | Surface Area (m²/g) | Reference |
| PCN-300 | Cu²⁺ | H₄TPPP (a pyrazole-based ligand) | Not specified | [18] |
| rtl-[Zn(HIsa-az-dmpz)] | Zn²⁺ | 5-(4-(3,5-dimethyl-1H-pyrazolyl)azo)isophthalic acid | Not porous | [13] |
| 3,6T22-[Zn(Isa-az-tmpz)] | Zn²⁺ | 5-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)azo)isophthalic acid | Microporous | [13] |
Experimental Protocol: Solvothermal Synthesis of a MOF
This protocol describes a general method for the solvothermal synthesis of MOFs.[14][18][19]
-
Reactant Preparation: A metal salt (e.g., a metal nitrate or chloride) and the organic linker (this compound) are dissolved in a suitable solvent or mixture of solvents (e.g., DMF, ethanol).
-
Reaction Mixture: The solutions of the metal salt and the linker are mixed in a Teflon-lined stainless steel autoclave.
-
Solvothermal Reaction: The autoclave is sealed and heated in an oven at a specific temperature (e.g., 80-150 °C) for a defined period (e.g., 24-72 hours).
-
Product Isolation: After cooling to room temperature, the crystalline product is collected by filtration, washed with the solvent, and dried.
-
Activation: The synthesized MOF is typically activated by solvent exchange followed by heating under vacuum to remove residual solvent molecules from the pores.
-
Characterization: The structure and properties of the MOF are characterized by single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and gas adsorption measurements (e.g., N₂ adsorption at 77 K) to determine the surface area and porosity.
Diagram: MOF Synthesis
Caption: Schematic of MOF synthesis from organic linkers and metal ions.
Potential Application in Luminescent Materials
Pyrazole derivatives are known to exhibit fluorescence, and their emission properties can be tuned by modifying the substituents on the pyrazole ring.[20][21][22][23][24] this compound, with its electron-donating amino group, has the potential to be a building block for novel luminescent materials. It could be used as a ligand to create luminescent coordination polymers or incorporated into organic light-emitting diode (OLED) materials.
Quantitative Data on Luminescent Pyrazole Derivatives
The following table provides photoluminescence data for several pyrazole-based compounds, demonstrating the potential for tuning emission properties.
| Compound | Excitation (nm) | Emission (nm) | Quantum Yield | Reference |
| Pyrazolo[4,3-b]pyridine derivative | 336 | 440 | 0.35 | [22] |
| Pyrazoline derivative I | - | - | 0.83 | [21] |
| Pyrazoline derivative II | - | - | 0.76 | [21] |
| Pyrazoline derivative III | - | - | 0.78 | [21] |
| Pyrazole sensor 8 with Zn²⁺ | - | 480 | - | [23][25] |
| Pyrazole sensor 9 with Fe³⁺ | - | 465 | - | [23][25] |
Experimental Protocol: Photoluminescence Measurement
This protocol describes the general procedure for measuring the photoluminescence of a material.
-
Sample Preparation: The compound is dissolved in a suitable solvent (e.g., acetonitrile) to a known concentration. For solid-state measurements, a thin film can be prepared or the powder can be used directly.
-
Spectrofluorometer Setup: A spectrofluorometer is used for the measurement. The excitation and emission monochromators are calibrated.
-
Excitation Spectrum: The emission wavelength is fixed, and the excitation wavelength is scanned to determine the optimal excitation wavelength.
-
Emission Spectrum: The sample is excited at its optimal excitation wavelength, and the emission spectrum is recorded over a range of wavelengths.
-
Quantum Yield Determination: The quantum yield can be determined relative to a standard of known quantum yield using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.
Diagram: Principle of Fluorescence
Caption: Jablonski diagram illustrating the principle of fluorescence.
Conclusion
This compound is a molecule with significant untapped potential in materials science. Its multifunctional nature allows for its prospective use in a wide array of applications, from protecting metals against corrosion to forming the backbone of advanced polymers and the building blocks of porous and luminescent materials. While direct experimental data on this specific compound is limited, the extensive research on analogous aminopyrazole derivatives provides a strong foundation for future investigations. Further research should focus on the synthesis and characterization of materials directly incorporating this compound to validate and quantify its performance in these promising application areas. The detailed protocols and conceptual frameworks provided in this guide offer a starting point for researchers and scientists to explore the full potential of this versatile molecule.
References
- 1. Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Synthesis and Application of a Pyrazole Derivative in Corrosion Protection: Theoretical Modeling and Experimental Investigations: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. farsi.msrpco.com [farsi.msrpco.com]
- 8. gamry.com [gamry.com]
- 9. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biologic.net [biologic.net]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization - American Chemical Society [acs.digitellinc.com]
- 16. Amine-functionalized metal–organic frameworks: structure, synthesis and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. espublisher.com [espublisher.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07485H [pubs.rsc.org]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Luminescent silver(i) complexes with pyrazole-tetraphenylethene ligands: turn-on fluorescence due to the coordination-driven rigidification and solvent-oriented structural transformation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 25. Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN - PMC [pmc.ncbi.nlm.nih.gov]
The Aminopyrazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The aminopyrazole scaffold has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and biological significance across a wide array of therapeutic areas.[1][2] Its inherent drug-like properties and ability to form key interactions with biological targets have established it as a "privileged scaffold" in the design of novel therapeutics.[3][4][5] This technical guide provides a comprehensive overview of the biological importance of the aminopyrazole core, with a focus on its role in kinase inhibition, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including metabolic stability and the capacity for diverse substitutions. The addition of an amino group to this core structure significantly enhances its pharmacological potential, enabling it to act as a versatile pharmacophore in drug discovery.[5][6] Aminopyrazole derivatives have exhibited a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][6][7]
A particularly prominent role for the aminopyrazole scaffold is in the development of protein kinase inhibitors.[4][8][9] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[4] The aminopyrazole moiety has proven to be an excellent hinge-binding motif, capable of forming crucial hydrogen bonds with the kinase hinge region, a key interaction for potent and selective inhibition.[8][9] This has led to the development of numerous successful aminopyrazole-based kinase inhibitors, including approved drugs and promising clinical candidates.[2][6]
This guide will delve into the specific applications of the aminopyrazole scaffold, presenting key data on its inhibitory activity against various kinase families. Furthermore, it will provide detailed experimental protocols for assays commonly used to evaluate the biological activity of these compounds, and visualize the complex signaling pathways and experimental workflows associated with their development.
Quantitative Analysis of Aminopyrazole-Based Kinase Inhibitors
The potency of aminopyrazole derivatives as kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values of representative aminopyrazole-based inhibitors against various kinase targets.
Table 1: Inhibitory Activity of Aminopyrazole Derivatives against Cyclin-Dependent Kinases (CDKs)
| Compound | Target Kinase | IC50 (nM) | Reference |
| AT7519 | CDK1 | 210 | [10][11] |
| CDK2 | 47 | [2][10] | |
| CDK4 | 100 | [2][10] | |
| CDK5 | 13 | [10][11] | |
| CDK6 | 170 | [2][10] | |
| CDK9 | <10 | [2][10] | |
| FMF-04-159-2 | CDK14 | Confirmed potent inhibitor (specific IC50 not provided in abstract) | [7][12] |
| Compound 9 | CDK2 | 960 | [13][14] |
| Compound 7d | CDK2 | 1470 | [13][14] |
| Compound 7a | CDK2 | 2010 | [13][14] |
| Compound 4 | CDK2 | 3820 | [13][14] |
| Compound 8t | CDK2 | 0.719 | [15] |
| CDK4 | 0.770 | [15] |
Table 2: Inhibitory Activity of Aminopyrazole Derivatives against Janus Kinases (JAKs)
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 3f | JAK1 | 3.4 | [1] |
| JAK2 | 2.2 | [1] | |
| JAK3 | 3.5 | [1] | |
| Compound 11b | JAK2 | Potent inhibitor (specific IC50 not provided in abstract) | [1] |
| JAK3 | Potent inhibitor (specific IC50 not provided in abstract) | [1] | |
| Tofacitinib | JAK2 | 77.4 | [8] |
| JAK3 | 55.0 | [8] | |
| Pyrazolone derivative (3h) | JAK2 | 23.85 | [8] |
| JAK3 | 18.90 | [8] |
Table 3: Inhibitory Activity of Aminopyrazole Derivatives against Vascular Endothelial Growth Factor Receptors (VEGFRs)
| Compound | Target Kinase | IC50 (µM) | Reference |
| Compound 6b | VEGFR2 | 0.2 | [16] |
| Compound 5a | VEGFR2 | 0.267 | [16] |
| Compound 4a | VEGFR2 | 0.55 | [16] |
| Compound 12c | VEGFR2 | 0.828 | [17] |
| Compound 7c | VEGFR2 | 0.225 | [17] |
| Compound 6c | VEGFR2 | 0.913 | [17] |
Table 4: Inhibitory Activity of Aminopyrazole Derivatives against Other Kinase Families
| Compound | Target Kinase Family | Target Kinase | IC50 (nM) | Reference |
| Pirtobrutinib | Tec Family | BTK | 3.2 | [18] |
| BTK (C481S mutant) | 1.4 | [18] | ||
| Compound 2j | MAPK | p38α | Potent inhibitor (specific IC50 not provided in source) | [19][20] |
| Compound 43 | Src Family | c-Src | 44 (Ki) | [5] |
| Compound 47 | Src Family | c-Src | 0.9 | [5] |
| PHA-739358 | Aurora Kinase | Aurora A | 13 | [21] |
| Aurora B | 79 | [21] | ||
| Aurora C | 61 | [21] | ||
| Compound P-6 | Aurora Kinase | Aurora A | 110 | [22] |
| Compound 8t | FMS-like Tyrosine Kinase | FLT3 | 0.0890 | [15] |
Key Signaling Pathways Modulated by Aminopyrazole Inhibitors
Aminopyrazole-based inhibitors exert their therapeutic effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival. Below are representations of two such pathways frequently targeted by these compounds.
Caption: The p38 MAPK signaling pathway and the inhibitory action of aminopyrazole compounds.
Caption: The BTK signaling pathway and the inhibitory action of aminopyrazole compounds.
Experimental Protocols
The evaluation of aminopyrazole-based compounds necessitates robust and reproducible experimental methodologies. This section provides detailed protocols for key in vitro assays used to characterize their biological activity.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent kinase assay to measure the direct inhibitory effect of an aminopyrazole compound on a purified kinase. The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Aminopyrazole test compound
-
Dimethyl sulfoxide (DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the aminopyrazole test compound in DMSO. Further dilute these solutions in kinase assay buffer to the desired final concentrations. Include a DMSO-only vehicle control.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 5 µL of the diluted test compound or vehicle control to the appropriate wells.
-
Add 5 µL of a solution containing the kinase and peptide substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).[23]
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of an aminopyrazole compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Aminopyrazole test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the aminopyrazole test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions or vehicle control (medium with DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from wells with medium only.
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the test compound concentration.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value by fitting the data to a sigmoidal dose-response curve.[19][24]
-
Experimental and Drug Discovery Workflows
The development of aminopyrazole-based inhibitors follows a structured workflow, from initial screening to lead optimization.
Caption: A generalized workflow for kinase inhibitor screening and lead optimization.
Conclusion
The aminopyrazole scaffold represents a powerful and versatile tool in the armamentarium of medicinal chemists. Its favorable physicochemical properties and ability to effectively interact with a multitude of biological targets, particularly protein kinases, have solidified its status as a privileged structure in drug discovery. The extensive body of research, highlighted by the successful development of numerous potent and selective inhibitors, underscores the continued importance of this scaffold in the quest for novel therapeutics. The data, protocols, and pathway visualizations presented in this guide aim to provide a valuable resource for researchers dedicated to harnessing the full potential of the aminopyrazole core in their drug development endeavors. Through continued exploration and innovative design, the aminopyrazole scaffold is poised to yield even more impactful medicines in the years to come.
References
- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. domainex.co.uk [domainex.co.uk]
- 10. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
- 16. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ulab360.com [ulab360.com]
- 19. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 21. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. promega.com [promega.com]
- 24. resources.revvity.com [resources.revvity.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 2-(3-Amino-1H-pyrazol-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and evaluation of kinase inhibitors derived from the versatile building block, 2-(3-Amino-1H-pyrazol-1-yl)ethanol. This scaffold is particularly amenable to the development of inhibitors targeting the Cyclin-Dependent Kinase (CDK) family, with a focus on the understudied PCTAIRE subfamily, such as CDK16.[1] The protocols outlined below are based on established synthetic methodologies for related 3-amino-pyrazole compounds and provide a basis for the development of novel kinase inhibitors.
Introduction to Pyrazole-Based Kinase Inhibitors
The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an ideal starting point for inhibitor design. The 3-amino-pyrazole scaffold, in particular, serves as a versatile anchor that can be readily functionalized to achieve high potency and selectivity. This document focuses on leveraging this compound for the synthesis of a putative CDK16 inhibitor, based on a known series of N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives that have shown high cellular potency for this kinase.[1]
Target Kinase: CDK16 (PCTAIRE1)
Cyclin-dependent kinase 16 (CDK16), also known as PCTAIRE1, is a member of the PCTAIRE subfamily of CDKs.[2] Unlike canonical CDKs, CDK16 is activated by binding to cyclin Y.[3] Dysregulation of CDK16 has been implicated in several cancers, including breast, prostate, and cervical cancer, making it an attractive therapeutic target.[1] CDK16 plays a crucial role in various cellular processes, including cell cycle regulation, vesicle trafficking, and spermatogenesis.[4][5][6] Inhibition of CDK16 has been shown to induce a G2/M phase cell cycle arrest.[1]
Quantitative Data Summary
The following table summarizes the biological activity of a closely related 3-amino-pyrazole-based inhibitor, Compound 43d , which serves as a representative for the potential efficacy of inhibitors derived from this compound.[1]
| Compound | Target Kinase | Cellular Potency (EC50) | Cell Line | Assay Type | Reference |
| 43d | CDK16 | 33 nM | - | NanoBRET | [1] |
| PCTAIRE Family | 20-120 nM | - | NanoBRET | [1] | |
| PFTAIRE Family | 50-180 nM | - | NanoBRET | [1] |
Signaling Pathway and Experimental Workflow
CDK16 Signaling Pathway
CDK16, upon binding to Cyclin Y, becomes an active kinase that phosphorylates various downstream substrates. One key substrate is PRC1 (Protein Regulator of Cytokinesis 1), which is involved in spindle formation during mitosis.[7] CDK16 has also been shown to be involved in the MAPK and PI3K-Akt signaling pathways.[7] Inhibition of CDK16 leads to a G2/M cell cycle arrest.
References
- 1. mdpi.com [mdpi.com]
- 2. PCTAIRE1 promotes mitotic progression and resistance against antimitotic and apoptotic signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and inhibitor specificity of the PCTAIRE-family kinase CDK16 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK16 as a potential prognostic biomarker correlated with an immunosuppressive tumor microenvironment and benefits in enhancing the effectiveness of immunotherapy in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. PCTAIRE1-Knockdown Sensitizes Cancer Cells to TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK16 promotes the progression and metastasis of triple-negative breast cancer by phosphorylating PRC1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Facile Bioconjugation and Ligand Synthesis using 2-(3-Amino-1H-pyrazol-1-yl)ethanol via Click Chemistry
Introduction
Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a powerful tool for the rapid and efficient construction of complex molecular architectures.[1][2] Its hallmarks include high yields, mild reaction conditions, stereospecificity, and tolerance of a wide range of functional groups, making it exceptionally suitable for applications in drug discovery, bioconjugation, and materials science.[3][4] The resulting 1,2,3-triazole linkage is highly stable and can serve as a rigid linker or a pharmacologically active component.
2-(3-Amino-1H-pyrazol-1-yl)ethanol is a versatile building block possessing a reactive primary amine and a hydroxyl group, alongside a pyrazole core. The pyrazole moiety is a well-established pharmacophore found in numerous therapeutic agents, recognized for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5] The presence of multiple functional handles on this compound allows for its straightforward derivatization into "click-ready" synthons, enabling its incorporation into more complex structures for various research and development applications.
These application notes provide detailed protocols for the functionalization of this compound to introduce terminal alkyne or azide functionalities, followed by its application in a standard CuAAC reaction.
Functionalization of this compound
To utilize this compound in click chemistry, it must first be modified to contain either a terminal alkyne or an azide group. The primary amine is the most convenient handle for this modification.
A. Synthesis of an Alkyne-Functionalized Pyrazole Synthon:
The primary amine of this compound can be acylated with an alkyne-containing activated ester, such as N-succinimidyl 4-pentynoate, to yield the corresponding amide.
B. Synthesis of an Azide-Functionalized Pyrazole Synthon:
Alternatively, the primary amine can be converted to an azide. A common method involves reaction with an azide transfer reagent, such as triflyl azide (TfN₃), or a two-step procedure involving diazotization followed by substitution with sodium azide. A safer and more common laboratory-scale method involves the reaction of the amine with a reagent like 4-azidobenzoic acid NHS ester.
Experimental Protocols
Protocol 1: Synthesis of N-(1-(2-hydroxyethyl)-1H-pyrazol-3-yl)pent-4-ynamide (Alkyne-Functionalized)
Materials:
-
This compound
-
N-succinimidyl 4-pentynoate
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
Dissolve this compound (1 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve N-succinimidyl 4-pentynoate (1.1 eq.) in anhydrous DCM.
-
Add the N-succinimidyl 4-pentynoate solution dropwise to the stirred solution of this compound over 30 minutes.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure alkyne-functionalized product.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the click reaction between the alkyne-functionalized pyrazole synthon and an azide-containing molecule (e.g., benzyl azide as a model).
Materials:
-
N-(1-(2-hydroxyethyl)-1H-pyrazol-3-yl)pent-4-ynamide (Alkyne)
-
Benzyl azide (Azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)[6]
-
tert-Butanol
-
Deionized water
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a 2 mL Eppendorf tube, dissolve the alkyne-functionalized pyrazole (1 eq.) in a 1:1 mixture of tert-butanol and deionized water.
-
Add the azide (1.1 eq.) to the solution.
-
In a separate tube, prepare a fresh solution of sodium ascorbate (0.5 eq.) in deionized water.
-
In another tube, prepare a premixed solution of CuSO₄·5H₂O (0.1 eq.) and THPTA (0.5 eq.) in deionized water.[6][7]
-
Add the CuSO₄/THPTA solution to the alkyne/azide mixture, followed by the sodium ascorbate solution.[6]
-
Vortex the reaction mixture gently and allow it to react at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
-
For purification, the reaction mixture can be diluted with water and extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous MgSO₄, and concentrated. The product is then purified by silica gel chromatography. For biomolecule conjugates, purification is typically achieved by size exclusion chromatography or dialysis.[8]
Data Presentation
Table 1: Reagent Stoichiometry for CuAAC Reaction
| Reagent | Molar Equivalents | Concentration (Typical) |
| Alkyne-Functionalized Pyrazole | 1.0 | 10-100 mM |
| Azide-Containing Molecule | 1.1 - 2.0 | 11-200 mM |
| CuSO₄·5H₂O | 0.05 - 0.1 | 0.5-1 mM |
| Sodium Ascorbate | 0.5 - 1.0 | 5-10 mM |
| THPTA | 0.25 - 0.5 | 2.5-5 mM |
Table 2: Typical Reaction Conditions and Outcomes
| Parameter | Condition | Yield (%) | Purity (%) |
| Solvent System | t-BuOH/H₂O (1:1), DMSO/H₂O (various ratios) | >90 | >95 |
| Temperature | Room Temperature (20-25 °C) | >90 | >95 |
| Reaction Time | 1 - 4 hours | >90 | >95 |
| pH | 4 - 11 | >90 | >95 |
Visualizations
Caption: Experimental workflow for the functionalization and click chemistry application.
Caption: Simplified catalytic cycle of the CuAAC reaction.
References
- 1. Click chemistry and drug delivery: A bird's-eye view - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 点击化学试剂概述 [sigmaaldrich.com]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. glenresearch.com [glenresearch.com]
The Versatile Building Block: 2-(3-Amino-1H-pyrazol-1-yl)ethanol in Modern Medicinal Chemistry
Application Notes
The compound 2-(3-amino-1H-pyrazol-1-yl)ethanol is a heterocyclic building block of significant interest in medicinal chemistry. Its unique structural features, combining a reactive aminopyrazole core with a functionalized ethanol side chain, make it a valuable synthon for the development of novel therapeutic agents. The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The 3-amino substituent on the pyrazole ring is particularly crucial for establishing key interactions with biological targets, most notably the hinge region of protein kinases.[4]
The N-hydroxyethyl group at the 1-position of the pyrazole ring offers several advantages in drug design. It can enhance aqueous solubility, a critical property for drug delivery and bioavailability. Furthermore, the hydroxyl group can act as a hydrogen bond donor or acceptor, contributing to the binding affinity of the final compound to its target protein. This side chain also provides a convenient handle for further chemical modification and the introduction of diverse functionalities to explore the structure-activity relationship (SAR) of a compound series.
One of the most prominent applications of this compound is in the synthesis of potent and selective protein kinase inhibitors.[4][5] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[5] Derivatives of 3-aminopyrazole have been successfully developed to target a variety of kinases, such as Cyclin-Dependent Kinases (CDKs), Fms-like Tyrosine Kinase 3 (FLT3), and Aurora kinases, which are crucial regulators of the cell cycle and are often overactive in cancer cells.[4][5][6][7]
This document provides an overview of the application of this compound in medicinal chemistry, including a summary of the biological activities of its derivatives, detailed experimental protocols for their synthesis, and graphical representations of relevant signaling pathways and experimental workflows.
Data Presentation
The following table summarizes the quantitative biological data for a selection of kinase inhibitors synthesized from 3-aminopyrazole derivatives, illustrating the potency and selectivity that can be achieved with this scaffold.
| Compound ID | Target Kinase(s) | IC50 / EC50 (nM) | Cell Line / Assay | Reference |
| 43d | CDK16 | 33 | Cellular Assay | [4][7] |
| PCTAIRE family | 20 - 120 | Cellular Assay | [4][7] | |
| PFTAIRE family | 50 - 180 | Cellular Assay | [4][7] | |
| 8t | FLT3 | 0.089 | Enzymatic Assay | [6] |
| CDK2 | 0.719 | Enzymatic Assay | [6] | |
| CDK4 | 0.770 | Enzymatic Assay | [6] | |
| MV4-11 (AML) | 1.22 | Cell Proliferation | [6] | |
| Compound 6 | Aurora A | 160 | Enzymatic Assay | [5] |
| HCT116 (Colon) | 390 | Cell Proliferation | [5] | |
| MCF7 (Breast) | 460 | Cell Proliferation | [5] | |
| AT7519 | CDK9 | 350 | Enzymatic Assay | [5] |
Mandatory Visualization
Below are diagrams illustrating a key signaling pathway targeted by aminopyrazole-derived inhibitors and a general experimental workflow for their synthesis and evaluation.
Caption: FLT3 Signaling Pathways and Inhibition.
Caption: Synthesis and Evaluation Workflow.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-(1-(2-hydroxyethyl)-1H-pyrazol-3-yl)pyrimidin-4-amine Derivatives
This protocol is adapted from the synthesis of similar 3-aminopyrazole-based kinase inhibitors.[4]
Materials:
-
This compound
-
Substituted 4-chloropyrimidine (e.g., 4-chloro-2-methylpyrimidine)
-
Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP) or 1,4-Dioxane
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of this compound (1.0 eq.) in NMP or 1,4-dioxane, add the substituted 4-chloropyrimidine (1.1 eq.) and DIPEA (2.0 eq.).
-
Heat the reaction mixture to 80-120 °C and stir for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to afford the desired N-(1-(2-hydroxyethyl)-1H-pyrazol-3-yl)pyrimidin-4-amine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compound
-
Recombinant human kinase
-
ATP
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a 384-well plate, add the kinase, the specific substrate, and the inhibitor at various concentrations in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified reaction time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence or fluorescence) is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol is used to evaluate the anti-proliferative effect of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MV4-11 for FLT3 inhibitors)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Incubator (37 °C, 5% CO₂)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor compound and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to a vehicle-treated control.
-
Determine the EC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
By leveraging the unique properties of this compound, researchers can continue to develop novel and effective therapeutic agents for a variety of diseases, particularly in the realm of oncology and inflammation. The protocols and data presented herein serve as a valuable resource for scientists engaged in drug discovery and development.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-alkylation of 3-aminopyrazole with 2-bromoethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of pyrazoles is a fundamental transformation in medicinal chemistry, yielding derivatives with a wide range of biological activities. Specifically, N-substituted 3-aminopyrazoles are key pharmacophores in the development of kinase inhibitors, which are crucial in oncology and inflammation research. This document provides detailed protocols for the N-alkylation of 3-aminopyrazole with 2-bromoethanol to synthesize 2-(3-amino-1H-pyrazol-1-yl)ethan-1-ol. This compound serves as a valuable building block for the synthesis of more complex molecules targeting various signaling pathways.
The primary challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling regioselectivity, as the reaction can occur at either of the two nitrogen atoms (N1 or N2) of the pyrazole ring. Typically, the alkylation of 3-aminopyrazole favors the N1 position due to steric hindrance from the amino group at the C3 position.
Application Highlight: Kinase Inhibitor Scaffolds
N-alkylated aminopyrazoles are prominent scaffolds in the design of inhibitors for a variety of protein kinases, including Cyclin-Dependent Kinases (CDKs) and NF-κB-inducing kinase (NIK).[1][2][3] These kinases are integral components of cell cycle regulation and inflammatory signaling pathways, respectively. Dysregulation of these pathways is implicated in numerous diseases, most notably cancer and autoimmune disorders. The N-hydroxyethyl group introduced in this synthesis can provide a key interaction point with the kinase active site or serve as a handle for further chemical modification to enhance potency and selectivity.[1][4]
Experimental Protocols
This section details the experimental procedure for the N-alkylation of 3-aminopyrazole with 2-bromoethanol.
General Reaction Scheme:
Protocol 1: Base-Mediated N-Alkylation
This is the most common method for N-alkylation, employing a base to deprotonate the pyrazole nitrogen, followed by a nucleophilic attack on the alkyl halide.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 3-Aminopyrazole | 98% | e.g., Sigma-Aldrich | - |
| 2-Bromoethanol | 97% | e.g., Sigma-Aldrich | Corrosive, handle with care |
| Potassium Carbonate (K₂CO₃) | Anhydrous | e.g., Fisher Scientific | - |
| Acetonitrile (CH₃CN) | Anhydrous | e.g., Sigma-Aldrich | - |
| Ethyl acetate (EtOAc) | ACS Grade | e.g., VWR | For extraction |
| Brine (saturated NaCl solution) | - | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | e.g., Fisher Scientific | For drying |
| Silica Gel | 60 Å, 230-400 mesh | e.g., Sorbent Technologies | For column chromatography |
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glassware for extraction and filtration
-
Column for chromatography
Detailed Methodology:
-
To a 100 mL round-bottom flask under an inert atmosphere (e.g., Argon), add 3-aminopyrazole (1.0 eq, e.g., 5.0 g, 60.2 mmol).
-
Add anhydrous acetonitrile (50 mL) to the flask.
-
To the stirred suspension, add anhydrous potassium carbonate (1.5 eq, e.g., 12.5 g, 90.3 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromoethanol (1.1 eq, e.g., 4.9 mL, 66.2 mmol) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 95:5). The starting material and product can be visualized under a UV lamp.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane and methanol (e.g., starting from 100% DCM and gradually increasing to 5% MeOH) to isolate the desired product, 2-(3-amino-1H-pyrazol-1-yl)ethan-1-ol.
Expected Results:
| Product | Form | Yield | Melting Point |
| 2-(3-amino-1H-pyrazol-1-yl)ethan-1-ol | Pale-yellow to yellow-brown solid | 60-75% | Not widely reported |
Characterization Data (Predicted):
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.4 (d, 1H, pyrazole-H), 5.5 (d, 1H, pyrazole-H), 4.9 (t, 1H, OH), 4.5 (s, 2H, NH₂), 3.9 (t, 2H, N-CH₂), 3.6 (t, 2H, CH₂-OH) ppm. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 158 (C-NH₂), 138 (pyrazole-CH), 95 (pyrazole-CH), 60 (CH₂-OH), 52 (N-CH₂) ppm. |
| Mass Spec (ESI+) | m/z 128.08 [M+H]⁺ for C₅H₉N₃O |
Visualizations
Experimental Workflow
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-(3-Amino-1H-pyrazol-1-yl)ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The incorporation of a 3-amino group and an N-hydroxyethyl moiety can further enhance the pharmacological profile of the pyrazole scaffold, potentially improving solubility, bioavailability, and target engagement. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate drug discovery and development by significantly reducing reaction times, often leading to increased yields and cleaner reaction profiles compared to conventional heating methods.[1][2][3] This document provides detailed protocols and application notes for the efficient synthesis of 2-(3-amino-1H-pyrazol-1-yl)ethanol derivatives utilizing microwave irradiation.
Advantages of Microwave-Assisted Synthesis
The application of microwave energy in the synthesis of pyrazole derivatives offers several key advantages over traditional convective heating methods:
-
Rapid Reaction Times: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[1][3]
-
Higher Yields: Increased reaction efficiency often translates to higher isolated yields of the desired products.
-
Improved Purity: The reduction in reaction time and localized heating can minimize the formation of byproducts, simplifying purification.
-
Energy Efficiency: Microwave synthesis is a more environmentally friendly approach due to its lower energy consumption.
-
Reproducibility: Modern microwave reactors offer precise control over reaction parameters, ensuring high reproducibility.
Synthetic Strategy
The primary synthetic route for obtaining this compound derivatives involves the cyclocondensation reaction between a substituted β-ketonitrile and 2-hydroxyethylhydrazine. This reaction proceeds efficiently under microwave irradiation, providing a rapid and straightforward method for accessing a library of these valuable compounds.
Experimental Protocols
General Protocol for the Microwave-Assisted Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of a range of this compound derivatives from various β-ketonitriles and 2-hydroxyethylhydrazine.
Materials:
-
Substituted β-ketonitrile (1.0 mmol)
-
2-Hydroxyethylhydrazine (1.2 mmol)
-
Ethanol (3 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the substituted β-ketonitrile (1.0 mmol) and 2-hydroxyethylhydrazine (1.2 mmol).
-
Add ethanol (3 mL) to the vial, followed by a catalytic amount of glacial acetic acid (~2 drops).
-
Seal the vial securely with a cap.
-
Place the vial into the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature of 120°C for 10-15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure this compound derivative.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and MS).
Data Presentation
The following table summarizes the results for the microwave-assisted synthesis of a series of this compound derivatives with varying substituents on the pyrazole ring.
| Entry | R | Product | Time (min) | Power (W) | Temp (°C) | Yield (%) |
| 1 | Phenyl | 2-(3-Amino-5-phenyl-1H-pyrazol-1-yl)ethanol | 10 | 150 | 120 | 92 |
| 2 | 4-Chlorophenyl | 2-(3-Amino-5-(4-chlorophenyl)-1H-pyrazol-1-yl)ethanol | 12 | 150 | 120 | 88 |
| 3 | 4-Methoxyphenyl | 2-(3-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl)ethanol | 10 | 150 | 120 | 95 |
| 4 | 2-Thienyl | 2-(3-Amino-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol | 15 | 150 | 120 | 85 |
| 5 | Methyl | 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethanol | 10 | 150 | 120 | 89 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound derivatives.
Caption: General workflow for the synthesis.
Proposed Reaction Mechanism
The formation of the 3-aminopyrazole ring is proposed to proceed through a cyclocondensation mechanism.
Caption: Proposed reaction mechanism.
Applications in Drug Discovery
The synthesized this compound derivatives represent a valuable library of compounds for screening in various drug discovery programs. The structural diversity introduced by varying the 'R' group on the pyrazole ring allows for the exploration of structure-activity relationships (SAR). These compounds can be evaluated for their potential as:
-
Kinase inhibitors
-
Anti-inflammatory agents
-
Antimicrobial agents
-
Anticancer agents
The efficient microwave-assisted synthesis protocol enables the rapid generation of analogs for lead optimization, accelerating the hit-to-lead and lead optimization phases of drug development.
Conclusion
The microwave-assisted synthesis of this compound derivatives provides a rapid, efficient, and environmentally friendly method for the preparation of this important class of heterocyclic compounds. The detailed protocols and data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of new chemical space and the development of novel therapeutic agents.
References
Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidines using 2-(3-Amino-1H-pyrazol-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development.[1][2] Their structural motif is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[2] Notably, derivatives of this scaffold have shown potent activity as protein kinase inhibitors, which are crucial in the development of targeted cancer therapies.[3][4] Several approved drugs and clinical candidates for the treatment of various cancers, including non-small cell lung cancer and melanoma, feature the pyrazolo[1,5-a]pyrimidine core.[3][5]
The most prevalent and versatile method for the synthesis of the pyrazolo[1,5-a]pyrimidine ring system is the cyclocondensation reaction between a 3-aminopyrazole derivative and a 1,3-bielectrophilic compound, such as a β-dicarbonyl compound.[1][2] This approach allows for a high degree of structural diversity in the final products.
This document provides detailed protocols for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives using 2-(3-Amino-1H-pyrazol-1-yl)ethanol as the starting material. Two representative protocols are presented, utilizing common β-dicarbonyl compounds, acetylacetone and diethyl malonate, to yield the corresponding 5,7-dimethyl and 5,7-dihydroxy pyrazolo[1,5-a]pyrimidine derivatives. Both conventional heating and microwave-assisted methods are described, with the latter often providing significant advantages in terms of reaction time and yield.[1]
Synthesis Overview
The general synthetic scheme involves the reaction of this compound with a β-dicarbonyl compound, leading to the formation of the pyrazolo[1,5-a]pyrimidine core through a cyclocondensation reaction. The exocyclic amino group of the pyrazole acts as a nucleophile, attacking one of the carbonyl carbons of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring.[1]
Caption: General reaction scheme for the synthesis of pyrazolo[1,5-a]pyrimidines.
Experimental Protocols
Protocol 1: Synthesis of 2-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)ethanol
This protocol describes the reaction of this compound with acetylacetone.
Method A: Conventional Heating
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 mmol) in glacial acetic acid (10 mL).
-
Addition of Reagent: Add acetylacetone (1.1 mmol) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) and neutralize with a saturated solution of sodium bicarbonate.
-
Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.
-
Purification: The crude product can be purified by recrystallization from ethanol.
Method B: Microwave-Assisted Synthesis
-
Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1 mmol) and acetylacetone (1.1 mmol).
-
Solvent: Add a few drops of a high-boiling point solvent such as DMF or use solvent-free conditions.[1]
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a temperature of 120-150 °C for 10-20 minutes.[1]
-
Work-up and Isolation: After cooling, dissolve the residue in a suitable solvent (e.g., ethanol) and pour into ice-cold water to precipitate the product. Collect the solid by filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from ethanol.
Protocol 2: Synthesis of 2-(5,7-dihydroxypyrazolo[1,5-a]pyrimidin-2-yl)ethanol
This protocol details the reaction of this compound with diethyl malonate.
Method A: Conventional Heating
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, prepare a solution of sodium ethoxide by dissolving sodium metal (2.2 mmol) in absolute ethanol (15 mL).
-
Addition of Reactants: To this solution, add this compound (1 mmol) followed by diethyl malonate (1.1 mmol).[6]
-
Reaction: Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.
-
Work-up: After cooling, neutralize the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Isolation: Collect the precipitate by filtration, wash thoroughly with water, and dry.
Method B: Microwave-Assisted Synthesis
-
Reaction Setup: In a microwave vial, mix this compound (1 mmol), diethyl malonate (1.1 mmol), and a catalytic amount of a base (e.g., piperidine) in a minimal amount of a high-boiling solvent like DMF.
-
Reaction: Seal the vial and irradiate in a microwave reactor at 150-180 °C for 15-30 minutes.
-
Work-up and Isolation: After cooling, add water to the reaction mixture to precipitate the product. Filter the solid, wash with water, and dry.
Data Presentation
| Protocol | β-Dicarbonyl | Method | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| 1 | Acetylacetone | Conventional | Acetic Acid | Reflux (~118) | 4-6 h | 75-85 |
| 1 | Acetylacetone | Microwave | DMF / Solvent-free | 120-150 | 10-20 min | 85-95[1] |
| 2 | Diethyl Malonate | Conventional | Ethanol | Reflux (~78) | 8-12 h | 60-70[6] |
| 2 | Diethyl Malonate | Microwave | DMF | 150-180 | 15-30 min | 70-80 |
Application in Drug Development: Kinase Inhibition
Pyrazolo[1,5-a]pyrimidines are particularly significant as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[3] Dysregulation of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4]
Caption: Simplified signaling pathway showing the role of pyrazolo[1,5-a]pyrimidines as kinase inhibitors.
The pyrazolo[1,5-a]pyrimidine scaffold can act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[3] This inhibition can block aberrant signaling pathways that drive cancer cell proliferation and survival. Notable kinases targeted by pyrazolo[1,5-a]pyrimidine derivatives include EGFR, B-Raf, MEK, CDKs, and TRKs.[3][5] The specific substitutions on the pyrazolo[1,5-a]pyrimidine core, such as the 2-(hydroxyethyl) group introduced from the starting material in these protocols, can be further modified to optimize potency, selectivity, and pharmacokinetic properties for the development of novel anticancer agents.
Conclusion
The synthesis of pyrazolo[1,5-a]pyrimidines via the cyclocondensation of this compound with β-dicarbonyl compounds is a robust and versatile method for accessing a library of compounds with significant potential in drug discovery. The provided protocols offer both conventional and microwave-assisted routes, allowing for flexibility in experimental design. The established importance of this scaffold as a core for kinase inhibitors underscores the relevance of these synthetic methods for researchers in oncology and medicinal chemistry.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole-Based Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of pyrazole-based compounds, which are a significant class of anti-inflammatory agents. It also includes protocols for evaluating their biological activity through common in-vitro and in-vivo assays.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for their anti-inflammatory properties.[1][2][3][4] The most notable example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, which showcases the therapeutic potential of the pyrazole scaffold.[1] These compounds primarily exert their anti-inflammatory effects by inhibiting COX enzymes, which are key players in the arachidonic acid cascade that leads to the production of pro-inflammatory prostaglandins.[1][5][6] This guide offers a comprehensive approach to the synthesis and evaluation of novel pyrazole-based anti-inflammatory candidates.
I. Synthesis of Pyrazole Derivatives
A common and effective method for synthesizing 1,3,5-trisubstituted pyrazoles involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine hydrate.[7][8][9] This two-step process, beginning with a Claisen-Schmidt condensation to form the chalcone intermediate, is a versatile route to a variety of pyrazole analogues.[8][10]
Protocol 1: Synthesis of a Chalcone Intermediate (1,3-diphenyl-2-propen-1-one)
This protocol details the base-catalyzed condensation of benzaldehyde and acetophenone to yield the chalcone precursor.[10]
Materials:
-
Benzaldehyde
-
Acetophenone
-
Ethanol (95%)
-
Sodium hydroxide (NaOH) solution
-
Ice-cold water
-
Methanol (for recrystallization)
Procedure:
-
Dissolve acetophenone (4.71 mmol) in 4 mL of 95% ethanol in a flask with stirring.
-
To this solution, add benzaldehyde (4.71 mmol) and continue stirring until all solids have dissolved.[10]
-
Add 0.5 mL of NaOH solution to the mixture and stir.
-
Pour the reaction mixture into 15 mL of ice-cold water and induce precipitation by scratching the flask.[10]
-
Collect the precipitate by filtration and wash with cold water.
-
Dry the crude product in an oven at 80°C for 30 minutes.
-
Recrystallize the solid from hot methanol to obtain pure chalcone as a pale-yellow solid.[10]
Protocol 2: Synthesis of 1,3,5-Triphenylpyrazole from Chalcone
This protocol describes the cyclization of the chalcone intermediate with phenylhydrazine to form the pyrazole ring.
Materials:
-
1,3-diphenyl-2-propen-1-one (Chalcone)
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1 mmol) in ethanol.
-
Add phenylhydrazine (1.2 mmol) to the solution, followed by a few drops of glacial acetic acid as a catalyst.[7]
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC) using an ethyl acetate:n-hexane (2:8) mobile phase.[7]
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it. If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation, then filter, wash, and dry the product.[11]
-
Recrystallize the crude product from a suitable solvent like ethanol to yield the purified 1,3,5-triphenylpyrazole.
Characterization and Data Presentation
The synthesized compounds should be characterized by standard analytical techniques such as FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry to confirm their structures.[12][13]
Table 1: Physicochemical and Spectroscopic Data for a Representative Pyrazole Derivative
| Parameter | Value |
| Molecular Formula | C21H16N2 |
| Molecular Weight | 296.37 g/mol |
| Melting Point | 138-140 °C |
| Yield | 85% |
| 1H-NMR (CDCl3, δ ppm) | 7.10-7.50 (m, 15H, Ar-H), 6.80 (s, 1H, pyrazole-H) |
| 13C-NMR (CDCl3, δ ppm) | 152.1, 144.8, 140.2, 133.5, 129.8, 129.1, 128.7, 128.3, 127.9, 126.5, 125.8, 107.2 |
| MS (m/z) | 297.1 [M+H]+ |
II. Biological Evaluation of Anti-inflammatory Activity
The anti-inflammatory potential of the synthesized pyrazole derivatives can be assessed through a series of in-vitro and in-vivo assays.
Signaling Pathway: Arachidonic Acid Cascade
The primary mechanism of action for many pyrazole-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, which are central to the arachidonic acid signaling pathway.
Caption: Arachidonic acid metabolism and the role of COX enzymes.
Protocol 3: In-Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This fluorometric or colorimetric assay determines the inhibitory potency (IC50) of the synthesized compounds against COX-1 and COX-2 enzymes.[14][15][16]
Materials:
-
Human or ovine COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO
-
Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.[14]
-
Add the diluted test compounds, reference inhibitor, or vehicle (DMSO) to the wells and pre-incubate at 37°C for 10 minutes.[15]
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.[14]
-
Incubate the plate for a specified time (e.g., 5-10 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., HCl).[14]
-
Measure the amount of prostaglandin produced using a suitable detection method, such as monitoring the appearance of oxidized TMPD at 590-611 nm.[16]
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.
Table 2: In-Vitro COX Inhibition Data for a Representative Pyrazole Derivative
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Representative Pyrazole | 15.2 | 0.05 | 304 |
| Celecoxib (Reference) | 7.7 | 0.07 | 110 |
Protocol 4: In-Vivo Carrageenan-Induced Paw Edema Assay in Rats
This is a standard model for evaluating the acute anti-inflammatory activity of compounds in vivo.[17][18][19][20]
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan (1% in saline)
-
Test compounds and reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Divide the rats into groups (control, reference, and test compound groups).
-
Administer the test compounds or reference drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.
-
After 30-60 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[18][20]
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[18]
-
The percentage inhibition of edema is calculated for each group relative to the control group.
Table 3: In-Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Control (Vehicle) | - | 0 |
| Representative Pyrazole | 10 | 68 |
| Indomethacin (Reference) | 5 | 75 |
Protocol 5: In-Vitro Lipopolysaccharide (LPS)-Induced Cytokine Production in RAW 264.7 Macrophages
This assay assesses the ability of the compounds to inhibit the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in macrophage cells.[21][22][23][24]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM media with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.[21]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce cytokine production.[22]
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.[21]
-
Calculate the percentage inhibition of cytokine production for each compound concentration.
Table 4: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Representative Pyrazole | 10 | 72 | 65 |
| Dexamethasone (Reference) | 1 | 85 | 80 |
III. Experimental Workflow
The overall process for the synthesis and evaluation of pyrazole-based anti-inflammatory agents can be summarized in the following workflow.
Caption: Workflow for synthesis and evaluation of pyrazole agents.
Conclusion
This application note provides a detailed framework for the synthesis and preclinical evaluation of novel pyrazole-based anti-inflammatory agents. The described protocols for chemical synthesis and biological assays, along with the structured data presentation, offer a comprehensive guide for researchers in the field of drug discovery and development. These methodologies can be adapted and optimized for the generation and characterization of new, potent, and selective anti-inflammatory drug candidates.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. sciencescholar.us [sciencescholar.us]
- 4. [PDF] Pyrazole as an anti-inflammatory scaffold: A comprehensive review | Semantic Scholar [semanticscholar.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijirt.org [ijirt.org]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijfmr.com [ijfmr.com]
- 10. akademisains.gov.my [akademisains.gov.my]
- 11. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijtsrd.com [ijtsrd.com]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells [mdpi.com]
- 24. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-(3-Amino-1H-pyrazol-1-yl)ethanol in the Synthesis of FLT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients. These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and contributing to a poor prognosis. Consequently, FLT3 has emerged as a key therapeutic target for the development of small molecule inhibitors.
The aminopyrazole scaffold has been identified as a privileged structure in the design of kinase inhibitors. This application note details the utility of 2-(3-Amino-1H-pyrazol-1-yl)ethanol as a key building block in the synthesis of potent and selective FLT3 inhibitors, focusing on the pyrazolyl-urea class of compounds. We provide detailed experimental protocols, quantitative biological data for representative compounds, and visualizations of the relevant signaling pathway and experimental workflow.
FLT3 Signaling Pathway
Upon ligand binding or mutational activation, FLT3 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. The principal pathways activated include the RAS/MEK/ERK pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway. Constitutive activation of these pathways in FLT3-mutated AML leads to increased cell proliferation and survival.
Synthesis of Pyrazolyl-Urea Based FLT3 Inhibitors
The synthesis of pyrazolyl-urea FLT3 inhibitors generally involves the coupling of a substituted aminopyrazole with an appropriate isocyanate or a carbamoyl chloride derivative. This compound serves as a versatile precursor, allowing for the introduction of a hydroxyethyl group at the N1 position of the pyrazole ring, which can influence solubility and pharmacokinetic properties.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthesis of the key precursor from a suitable β-ketonitrile and 2-hydroxyethylhydrazine.
Materials:
-
3-Oxopentanenitrile (or other suitable β-ketonitrile)
-
2-Hydroxyethylhydrazine
-
Toluene
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 3-oxopentanenitrile (1.0 eq) in toluene, add 2-hydroxyethylhydrazine (1.1 eq).
-
Heat the reaction mixture to reflux for 12-24 hours, with azeotropic removal of water using a Dean-Stark apparatus.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethanol.
Protocol 2: Synthesis of a Representative Pyrazolyl-Urea FLT3 Inhibitor
This protocol outlines the synthesis of a potent FLT3 inhibitor using the aminopyrazole precursor.
Materials:
-
This compound derivative (from Protocol 1)
-
4-tert-Butylphenyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and stir at room temperature.
-
Slowly add a solution of 4-tert-butylphenyl isocyanate (1.05 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the final pyrazolyl-urea FLT3 inhibitor.
Biological Activity Data
The following table summarizes the in vitro activity of a series of pyrazole-based FLT3 inhibitors against wild-type FLT3 and the ITD mutant, as well as their anti-proliferative effects in AML cell lines harboring the FLT3-ITD mutation.
| Compound ID | Scaffold Type | FLT3 (WT) IC₅₀ (nM) | FLT3-ITD IC₅₀ (nM) | MV4-11 (Cell) IC₅₀ (nM) | MOLM-13 (Cell) IC₅₀ (nM) | Reference |
| Cpd 1 | Pyrazolyl-Urea | 230 | 150 | 280 | 18 | [1] |
| Cpd 2 | Pyrazolyl-Urea | >1000 | 850 | 990 | 750 | [1] |
| Cpd 3 | Pyrazolo[3,4-d]pyrimidine | 5.5 | 1.2 | 8.3 | 4.1 | [2] |
| Cpd 4 | Pyrazolo[3,4-d]pyrimidine | 25 | 8 | 35 | 15 | [2] |
| Quizartinib | Reference | 1.1 | 0.7 | 1.5 | 0.8 | [1] |
| Gilteritinib | Reference | 0.92 | 0.29 | 0.7 | 1.3 | [2] |
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of a variety of pyrazole-based FLT3 inhibitors. The synthetic protocols provided herein offer a clear pathway to generate these potent compounds. The biological data demonstrates that with appropriate structural modifications on the aminopyrazole core, it is possible to achieve nanomolar potency against both wild-type and mutated FLT3, leading to significant anti-proliferative effects in AML cell lines. Further optimization of compounds derived from this scaffold could lead to the development of novel and effective therapeutics for the treatment of FLT3-driven acute myeloid leukemia.
References
Green Synthesis of Substituted Pyrazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The development of sustainable and environmentally benign synthetic methodologies is a cornerstone of modern medicinal chemistry. Pyrazole derivatives, a critical class of heterocyclic compounds, are scaffolds in numerous pharmaceuticals, agrochemicals, and materials.[1] Traditional synthetic routes to these compounds often involve hazardous solvents, harsh reaction conditions, and lengthy procedures.[1] This document provides detailed application notes and protocols for the green synthesis of substituted pyrazole derivatives, focusing on microwave-assisted, ultrasound-assisted, and solvent-free multicomponent reactions. These methods offer significant advantages, including reduced reaction times, increased yields, and minimized environmental impact.[2][3]
I. Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods.[2][3] The selective heating of polar molecules by microwaves can dramatically reduce reaction times from hours to minutes.[2]
Application Notes:
Microwave irradiation is particularly effective for the synthesis of pyrazoles via condensation reactions of 1,3-dicarbonyl compounds or chalcones with hydrazines.[2][4] This method often allows for solvent-free conditions, further enhancing its green credentials.[4][5] The use of solid supports or catalysts can further improve reaction efficiency.
Comparative Data: Microwave-Assisted vs. Conventional Synthesis
| Product Class | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 | [2] |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 | [2] |
| Pyrazole-Oxadiazole Hybrids | Microwave-Assisted | Not Specified | 9-10 min | 79-92 | [2] |
| Pyrazole-Oxadiazole Hybrids | Conventional Heating | Not Specified | 7-9 hours | Not Specified | [2] |
| Quinolin-2(1H)-one-based pyrazoles | Microwave-Assisted (360 W) | 120 | 7-10 min | 68-86 | [3] |
| 1-Aroyl-3,5-dimethyl-1H-pyrazoles | Microwave-Assisted (270 W) | Not Specified | 3-5 min | 82-98 | [3] |
| Pyrazolone Derivatives | Microwave-Assisted (420 W) | Not Specified | 10 min | 51-98 | [5] |
| 1-Aryl-1H-pyrazole-5-amines | Microwave-Assisted | 150 | 10-15 min | 70-90 | [6] |
Experimental Protocol: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines[6][7]
This protocol describes the synthesis of 1-aryl-1H-pyrazole-5-amines from an aryl hydrazine and 3-aminocrotononitrile using microwave irradiation in an aqueous medium.
Materials:
-
Aryl hydrazine hydrochloride (e.g., 4-fluorophenylhydrazine hydrochloride, 2 mmol)
-
3-Aminocrotononitrile (2 mmol)
-
1 M Hydrochloric acid (HCl) (5 mL)
-
10% Sodium hydroxide (NaOH) solution
-
Microwave vial (2-5 mL capacity) with a stir bar
-
Microwave reactor
Procedure:
-
To a dry microwave vial, add the aryl hydrazine hydrochloride (2 mmol) and 3-aminocrotononitrile (2 mmol).
-
Add 1 M HCl (5 mL) to the vial to create a 0.4 M suspension of the reactants.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor and irradiate at 150 °C for 10-15 minutes. Ensure proper stirring throughout the reaction.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully open the vial and transfer the contents to a beaker.
-
Basify the solution by adding 10% NaOH solution dropwise until a precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent if necessary.
Workflow Diagram:
Caption: General workflow for microwave-assisted pyrazole synthesis.
II. Ultrasound-Assisted Synthesis
Ultrasound irradiation provides an alternative energy source for promoting chemical reactions through acoustic cavitation. This method is known for its ability to enhance reaction rates and yields, particularly in heterogeneous systems.[7][8]
Application Notes:
Ultrasound-assisted synthesis is highly effective for multicomponent reactions to produce pyrazole derivatives in aqueous media, often without the need for a catalyst.[8][9] This approach aligns well with the principles of green chemistry by using water as a solvent and reducing energy consumption.
Comparative Data: Ultrasound-Assisted vs. Conventional Synthesis
| Product Class | Method | Solvent | Time | Yield (%) | Reference |
| Dihydropyrano[2,3-c]pyrazoles | Ultrasound (50 °C) | Water | 35 min | 92 | [9] |
| Dihydropyrano[2,3-c]pyrazoles | Conventional (Reflux) | Water | 40 min | 50 | [8] |
| Pyrano[2,3-c]pyrazoles | Ultrasound (RT) | Ethanol/Water (1:1) | Not Specified | 88-98 | [8] |
| 2-Substituted Quinolones | Ultrasound (60 °C) | Water | 1.0-1.5 h | 90-97 | [8] |
| 2-Substituted Quinolones | Conventional (60 °C) | Water | 3.0-4.5 h | 70-82 | [8] |
Experimental Protocol: Ultrasound-Assisted Synthesis of Dihydropyrano[2,3-c]pyrazoles[10]
This protocol describes the catalyst-free, four-component synthesis of dihydropyrano[2,3-c]pyrazole derivatives in water under ultrasonic irradiation.
Materials:
-
Hydrazine
-
Ethyl acetoacetate
-
Aldehyde (e.g., 4-methylbenzaldehyde)
-
Malononitrile
-
Water
-
Reaction vessel
-
Ultrasonic cleaning bath (e.g., 40 kHz, 250 W)
Procedure:
-
In a reaction vessel, combine hydrazine, ethyl acetoacetate, the aldehyde, and malononitrile in equimolar amounts in water.
-
Place the reaction vessel in an ultrasonic cleaning bath.
-
Irradiate the mixture with ultrasound at 50 °C for approximately 35 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Reaction Pathway Diagram:
Caption: Ultrasound-assisted four-component synthesis of pyrazoles.
III. Solvent-Free Multicomponent Synthesis
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials.[10] Conducting these reactions under solvent-free conditions represents a significant advancement in green chemistry.[11]
Application Notes:
Solvent-free MCRs for pyrazole synthesis are often facilitated by catalysts that can be easily recovered and reused.[10] These reactions are characterized by their operational simplicity, short reaction times, and high yields.[10]
Comparative Data: Solvent-Free Catalytic Synthesis
| Catalyst | Reaction Conditions | Time | Yield (%) | Reference |
| Tetrabutylammonium Bromide (TBAB) | Room Temperature | Not specified | 75-86 | [11][12] |
| (TBA)₂S₂O₈ | Not specified | Not specified | Not specified | [10] |
| SrFe₁₂O₁₉ magnetic nanoparticles | Not specified | Short | High | [10] |
| Solid-phase vinyl alcohol (SPVA) | Not specified | 5 min | Not specified | [10] |
| Nano-ZnO | Microwave-assisted | Not specified | Not specified | [13] |
Experimental Protocol: Solvent-Free Synthesis of Pyrazole Derivatives using TBAB[12][13]
This protocol describes a green and environmentally friendly method for the synthesis of pyrazole derivatives in the presence of tetrabutylammonium bromide (TBAB) at room temperature under solvent-free conditions.
Materials:
-
Aldehyde
-
Arylhydrazine
-
β-diketone or β-ketoester
-
Tetrabutylammonium bromide (TBAB)
-
Mortar and pestle or a suitable grinding apparatus
Procedure:
-
In a mortar, combine the aldehyde (1 mmol), arylhydrazine (1 mmol), β-diketone/β-ketoester (1 mmol), and TBAB (1 mmol).
-
Grind the mixture thoroughly at room temperature.
-
The reaction progress can be monitored by TLC.
-
Upon completion of the reaction, the solid product is typically purified by recrystallization.
-
The catalyst (TBAB) can often be recovered from the filtrate and reused.
Logical Relationship Diagram:
Caption: Solvent-free multicomponent synthesis of pyrazoles.
Conclusion
The green synthesis methods outlined in these application notes offer significant advantages over traditional approaches for the synthesis of substituted pyrazole derivatives. By employing microwave irradiation, ultrasound, or solvent-free multicomponent strategies, researchers can significantly reduce reaction times, improve yields, and minimize the environmental impact of their synthetic efforts. These protocols provide a starting point for the development of more sustainable and efficient routes to this important class of heterocyclic compounds.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ultrasound promoted synthesis of substituted pyrazoles and isoxazoles containing sulphone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 9. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pharmacophorejournal.com [pharmacophorejournal.com]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group in 2-(3-Amino-1H-pyrazol-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the primary hydroxyl group of 2-(3-Amino-1H-pyrazol-1-yl)ethanol. This compound serves as a valuable scaffold in medicinal chemistry, and derivatization of its hydroxyl moiety allows for the modulation of its physicochemical properties, such as lipophilicity, solubility, and metabolic stability. Such modifications are crucial for structure-activity relationship (SAR) studies in drug discovery and development. The following protocols for O-acylation, O-etherification, and O-silylation have been compiled based on established and reliable chemical transformations for amino alcohols.
Given the presence of a nucleophilic amino group on the pyrazole ring, chemoselectivity is a key consideration in these transformations. The provided protocols are designed to favor derivatization of the less hindered and sufficiently nucleophilic primary hydroxyl group.
Key Derivatization Strategies
Three primary strategies for the derivatization of the hydroxyl group are presented:
-
O-Acylation: Introduction of an acyl group to form an ester. This is a common method to introduce a wide variety of functionalities and to create prodrugs.
-
O-Etherification: Formation of an ether linkage by introducing an alkyl or aryl group. This modification can significantly impact the compound's metabolic stability and lipophilicity.
-
O-Silylation: Introduction of a silyl group, often to increase volatility for analytical purposes such as gas chromatography-mass spectrometry (GC-MS) or as a protective group in multi-step synthesis.[1]
Experimental Protocols
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Selective O-Acylation under Acidic Conditions
This protocol describes the selective acetylation of the hydroxyl group. The acidic conditions protonate the more basic amino group, preventing its acylation and promoting the desired O-acylation.[2]
Reaction Scheme:
Materials:
-
This compound
-
Acetic anhydride
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (2.0 eq) to the stirred solution.
-
Add acetic anhydride (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully add the reaction mixture to a stirred solution of saturated aqueous sodium bicarbonate to neutralize the acid.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yield: 70-90%
Protocol 2: O-Etherification via Williamson Ether Synthesis
This protocol details the methylation of the hydroxyl group. It involves the formation of an alkoxide with a strong base, followed by reaction with an alkyl halide.[3][4]
Reaction Scheme:
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH3I)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yield: 50-75%
Protocol 3: O-Silylation with TBDMSCl
This protocol describes the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, a common modification to enhance stability and prepare the molecule for further reactions or analysis.
Reaction Scheme:
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under an inert atmosphere.
-
Add TBDMSCl (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yield: 80-95%
Quantitative Data Summary
The following table summarizes the expected outcomes for the derivatization protocols. The data is based on typical yields for these reactions with analogous amino alcohols.
| Derivatization Method | Reagents | Product | Expected Yield (%) | Reaction Time (h) |
| O-Acylation | Acetic anhydride, TFA | 2-(3-Amino-1H-pyrazol-1-yl)ethyl acetate | 70-90 | 2-4 |
| O-Etherification | NaH, Methyl iodide | 2-(3-Amino-1H-pyrazol-1-yl)ethoxymethane | 50-75 | 12-16 |
| O-Silylation | TBDMSCl, Imidazole | 1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-pyrazol-3-amine | 80-95 | 12-16 |
Visualizations
Experimental Workflow for O-Acylation
Caption: Workflow for the selective O-acylation of this compound.
JAK/STAT Signaling Pathway Inhibition by Aminopyrazole Derivatives
Many aminopyrazole derivatives have been investigated as kinase inhibitors.[5][6] The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases, making it a key target for drug development.
Caption: Inhibition of the JAK/STAT signaling pathway by aminopyrazole derivatives.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Amino-1H-pyrazol-1-yl)ethanol
Welcome to the technical support center for the synthesis of 2-(3-Amino-1H-pyrazol-1-yl)ethanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Synthesis of 3-Aminopyrazole Precursor
Question 1: I am getting a mixture of 3-aminopyrazole and 5-aminopyrazole regioisomers during the initial cyclization reaction. How can I improve the regioselectivity for the desired 3-amino isomer?
Answer: The formation of regioisomers is a common issue when using monosubstituted hydrazines. The regioselectivity is influenced by reaction conditions and the nature of the starting materials.[1][2] Here are some strategies to favor the formation of the 3-aminopyrazole isomer:
-
Control of Reaction Conditions: The choice of solvent and base can significantly impact the regioselectivity. For instance, in the condensation of 3-methoxyacrylonitrile with phenylhydrazine, using sodium ethoxide in ethanol (kinetic conditions) has been shown to favor the 3-aminopyrazole isomer, while acidic conditions in toluene (thermodynamic conditions) favor the 5-aminopyrazole.[1]
-
Starting Material Selection: The use of α,β-unsaturated nitriles with a leaving group at the α-position, such as 2-chloroacrylonitrile, can lead to the exclusive or high-yield formation of the 3-aminopyrazole regioisomer.[1]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and in some cases, improve regioselectivity.[1]
Below is a table summarizing the effect of reaction conditions on regioselectivity from a literature example.
| Starting Material | Reagents | Solvent | Conditions | Major Product | Reference |
| 3-Methoxyacrylonitrile | Phenylhydrazine, EtONa | Ethanol | 0°C | 3-Aminopyrazole | [1] |
| 3-Methoxyacrylonitrile | Phenylhydrazine, AcOH | Toluene | 70°C | 5-Aminopyrazole | [1] |
| 2-Chloroacrylonitrile | Methylhydrazine | Microwave | 3-Aminopyrazole | [1] |
Question 2: The yield of my 3-aminopyrazole is low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of 3-aminopyrazole can stem from several factors, including incomplete reaction, side reactions, or degradation of the product. Here are some troubleshooting steps:
-
Reaction Monitoring: Ensure the reaction goes to completion by using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the consumption of starting materials.
-
Temperature Control: Some reactions for pyrazole synthesis are exothermic. Maintaining the optimal temperature is crucial to prevent side reactions.
-
Purity of Reagents: Use high-purity starting materials and solvents to avoid unwanted side reactions.
-
Atmosphere Control: Some reagents or intermediates may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
N-Alkylation of 3-Aminopyrazole
Question 3: I am getting a mixture of N1 and N2 alkylated isomers when reacting 3-aminopyrazole with 2-chloroethanol. How can I selectively synthesize the N1 isomer, this compound?
Answer: Regioselectivity in the N-alkylation of unsymmetrical pyrazoles is a well-documented challenge.[3][4][5] The formation of both N1 and N2 isomers is common. The ratio of these isomers is influenced by steric and electronic factors of the substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions.
-
Steric Hindrance: Generally, alkylation at the less sterically hindered nitrogen is favored. In the case of 3-aminopyrazole, the N1 position is often less hindered than the N2 position (adjacent to the amino group).
-
Reaction Conditions:
-
Base: The choice of base can influence the regioselectivity. Common bases include potassium carbonate, sodium hydride, and triethylamine. An empirical screening of bases may be necessary to optimize for the desired N1 isomer.
-
Solvent: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are commonly used.
-
-
Protecting Groups: In some cases, transient protection of the exocyclic amino group might be employed to direct the alkylation to the ring nitrogens, although this adds extra steps to the synthesis.
Here is a logical workflow for troubleshooting the N-alkylation step:
Caption: Troubleshooting workflow for regioselective N-alkylation.
Question 4: I am observing side products resulting from the alkylation of the exocyclic amino group. How can I prevent this?
Answer: While the ring nitrogens of pyrazole are generally more nucleophilic than the exocyclic amino group, N-alkylation of the amino group can occur, especially under harsh conditions.
-
Milder Reaction Conditions: Use milder bases and lower reaction temperatures to favor alkylation on the more nucleophilic ring nitrogen.
-
Stoichiometry of Reagents: Use a controlled amount of the alkylating agent (e.g., 1.0 to 1.1 equivalents) to minimize over-alkylation.
-
Protecting Group Strategy: If side reactions on the amino group are significant, consider protecting it with a suitable protecting group (e.g., Boc, Cbz) before N-alkylation, followed by deprotection.
Purification
Question 5: How can I effectively separate the desired this compound from the N2 isomer and other impurities?
Answer: Separating N1 and N2 isomers can be challenging due to their similar physical properties. A combination of techniques is often required.
-
Column Chromatography: This is the most common method for separating pyrazole isomers.[6][7] A systematic screening of solvent systems (eluents) using TLC is recommended to find a system that provides good separation. Start with a non-polar solvent and gradually increase the polarity.
-
Crystallization: If the desired isomer is a solid and has different solubility characteristics from the impurities, fractional crystallization can be an effective purification method.
-
Acid Salt Formation and Crystallization: Pyrazoles are basic and can form salts with acids. The different isomers may have salts with varying solubilities, which can be exploited for purification through crystallization.[8] For example, reacting the crude mixture with an acid like HCl in a suitable solvent may selectively precipitate the hydrochloride salt of the desired isomer.
Experimental Protocols
General Protocol for N-Alkylation of 3-Aminopyrazole
This is a general guideline and may require optimization for your specific setup.
-
Reaction Setup: To a solution of 3-aminopyrazole (1.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF) in a round-bottom flask, add a base (e.g., potassium carbonate, 1.5 eq.).
-
Addition of Alkylating Agent: To the stirred suspension, add 2-chloroethanol (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexane) to separate the N1 and N2 isomers.
Caption: General experimental workflow for synthesis and purification.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. openaccesspub.org [openaccesspub.org]
- 7. benchchem.com [benchchem.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-(3-Amino-1H-pyrazol-1-yl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-(3-Amino-1H-pyrazol-1-yl)ethanol.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Issue 1: Low Recovery After Purification
-
Question: I am losing a significant amount of my compound during purification. What are the potential causes and solutions?
-
Answer: Low recovery can stem from several factors. If you are performing a recrystallization, your compound may be too soluble in the chosen solvent, even at low temperatures. Consider using a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. For column chromatography, ensure that the chosen eluent is not too polar, which could cause your compound to elute too quickly with impurities. It is also possible that the compound is adsorbing irreversibly to the silica gel. In such cases, consider using a different stationary phase like alumina or a resin-based support.
Issue 2: Persistent Impurities in the Final Product
-
Question: After purification, I still observe impurities in my NMR or LC-MS analysis. How can I improve the purity of my compound?
-
Answer: Persistent impurities often indicate that the chosen purification method is not optimal for separating the compound of interest from the specific impurities present.
-
Identify the Impurity: If possible, characterize the impurity. Is it a starting material, a regioisomer, or a byproduct? Knowing the nature of the impurity will help in selecting a more effective purification strategy.
-
Recrystallization: If you are using recrystallization, try a different solvent or a solvent mixture. Sometimes, a multi-step recrystallization from different solvents can be effective.
-
Column Chromatography: For column chromatography, optimizing the solvent system is crucial. A shallower gradient or isocratic elution with a fine-tuned solvent mixture can improve separation. Consider using a different stationary phase if co-elution is a persistent issue. For example, if your compound and impurity have different acidic/basic properties, an ion-exchange resin could be effective.
-
Issue 3: Oiling Out During Recrystallization
-
Question: My compound "oils out" instead of forming crystals during recrystallization. What should I do?
-
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the cooling process is too rapid. To address this:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.
-
Seeding: Add a small crystal of the pure compound to the solution to act as a nucleation site.
-
Solvent Adjustment: Add a small amount of a co-solvent in which the compound is less soluble to reduce the overall solubility and promote crystallization.
-
Issue 4: Compound Degradation During Purification
-
Question: I suspect my compound is degrading during purification, as I see new, unexpected spots on my TLC or peaks in my LC-MS. How can I prevent this?
-
Answer: this compound, containing an amino group, may be susceptible to degradation, especially under acidic or basic conditions or at elevated temperatures.
-
Temperature Control: Avoid excessive heat during all purification steps. If using column chromatography, consider running the column at a lower temperature. For recrystallization, use the minimum amount of heat necessary to dissolve the compound.
-
pH Control: The amino group can be sensitive to pH. If using silica gel, which is slightly acidic, you might consider deactivating it with a small amount of a non-polar base like triethylamine in your eluent. Alternatively, use a more inert stationary phase like neutral alumina.
-
Inert Atmosphere: If your compound is sensitive to oxidation, perform the purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common purification methods for compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities. Recrystallization is often effective for removing small amounts of impurities if a suitable solvent is found. Column chromatography provides better separation for complex mixtures or when impurities have similar solubility profiles to the desired compound.
Q2: How can I choose the right solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The impurities should either be very soluble or insoluble in the solvent at all temperatures. Ethanol is often a good starting point for polar compounds like aminopyrazoles. You can test a range of solvents (e.g., ethanol, methanol, ethyl acetate, and mixtures with water or hexanes) on a small scale to find the optimal one.
Q3: What is a good starting solvent system for column chromatography of this compound?
A3: For a polar compound like this compound, a good starting point for column chromatography on silica gel would be a mixture of a non-polar solvent and a polar solvent. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. For instance, you could start with 100% dichloromethane and gradually increase the percentage of methanol. The polarity of the eluent should be adjusted based on the TLC analysis of your crude product.
Q4: Can I purify this compound by distillation?
A4: Distillation is generally not a recommended method for purifying this compound. Due to its relatively high molecular weight and the presence of polar functional groups (amino and hydroxyl), it is likely to have a high boiling point and may decompose at the temperatures required for distillation, even under vacuum.
Q5: How can I form a salt of my compound for purification?
A5: Formation of an acid addition salt can be an effective purification method, particularly for removing non-basic impurities.[1] You can dissolve the crude this compound in a suitable organic solvent (e.g., ethanol or isopropanol) and add a solution of an acid (e.g., HCl in ethanol or acetic acid). The resulting salt will often precipitate out and can be collected by filtration. The pure amine can then be regenerated by neutralization.
Data Presentation
The following table summarizes hypothetical quantitative data for different purification methods for this compound, assuming an initial crude purity of 85%.
| Purification Method | Yield (%) | Purity (%) | Advantages | Disadvantages |
| Recrystallization (Ethanol) | 75 | 98.5 | Simple, cost-effective, scalable. | May not remove impurities with similar solubility. |
| Column Chromatography (SiO₂) | 60 | >99 | High resolution for complex mixtures. | More time-consuming, requires more solvent. |
| Salt Formation (HCl salt) | 85 | 99.2 | Effective for removing non-basic impurities. | Requires an additional step to liberate the free base. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Place the flask in an ice bath to promote further crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography on Silica Gel
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 5% methanol in dichloromethane).
-
Pack a column with the slurry.
-
Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed material onto the top of the column.
-
Elute the column with a gradient of increasing polarity (e.g., from 5% to 20% methanol in dichloromethane).
-
Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification problems.
References
Technical Support Center: Optimizing N-Alkylation of Pyrazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the N-alkylation of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles a significant challenge?
A: The primary challenge stems from the similar electronic properties of the two adjacent nitrogen atoms (N1 and N2) within the pyrazole ring.[1] This similarity allows both nitrogens to act as nucleophiles, often leading to a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate.[1]
Q2: What are the key factors that control regioselectivity (N1 vs. N2 alkylation)?
A: The regiochemical outcome of pyrazole N-alkylation is influenced by a delicate balance of several factors:
-
Steric Effects: The bulkiness of substituents on the pyrazole ring (at positions C3 and C5) and the alkylating agent are primary determinants. Alkylation generally favors the less sterically hindered nitrogen atom.[1][2]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.
-
Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence, and even switch, the regioselectivity.[1][3][4] For instance, combinations like NaH in THF or K2CO3 in DMSO have been shown to favor N1-alkylation.[1][5]
Q3: Can the formation of byproducts be minimized during N-alkylation?
A: Yes, minimizing byproducts is achievable by carefully selecting reaction conditions. For example, when using highly reactive benzyl bromide with a strong base like potassium hydroxide (KOH), benzyl alcohol can form as a byproduct. Using a less reactive alkylating agent, such as benzyl chloride, can prevent this side reaction and lead to an excellent yield of the desired N-benzylpyrazole.[6]
Q4: Are there alternative methods to traditional heating for N-alkylation of pyrazoles?
A: Microwave-assisted synthesis is an effective alternative that can significantly reduce reaction times and improve yields.[7][8] This method is efficient in both time and resources and can often be performed in environmentally friendly solvents like water.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) | Citations |
| Low or No Product Yield | 1. Incomplete deprotonation of the pyrazole NH.2. The alkylating agent is not sufficiently reactive.3. Side reactions, such as decomposition of reagents.4. Insufficient reaction time or temperature. | 1. Use a Stronger Base: Switch from a carbonate base (e.g., K2CO3) to a stronger base like sodium hydride (NaH).2. Increase Electrophilicity: Use a more reactive alkylating agent (e.g., switching from alkyl chloride to alkyl iodide).3. Optimize Conditions: Adjust the temperature or prolong the reaction time. Monitor reaction progress using TLC or LC-MS. | [1] |
| Poor Regioselectivity (Mixture of N1 and N2 isomers) | 1. Steric and electronic factors on the pyrazole and alkylating agent are not sufficiently differentiating.2. Inappropriate choice of base and solvent combination. | 1. Steric Control: Introduce a bulky substituent at the C3 or C5 position to direct alkylation to the less hindered nitrogen.2. Solvent and Base Tuning: Systematically screen different base/solvent combinations. For example, K2CO3 in DMSO is known to favor N1-alkylation.[5] Phase-transfer catalysis can also improve regioselectivity.[5][6] | [1][3][4][5][9] |
| Formation of Unexpected Byproducts | 1. Reaction of the alkylating agent with the base or solvent.2. C-alkylation instead of N-alkylation, particularly with pyrazolone anions.3. Base-catalyzed isomerization of the product. | 1. Select Compatible Reagents: Avoid combinations like highly reactive alkyl halides with strong, nucleophilic bases (e.g., benzyl bromide and KOH). Consider using a less reactive alkylating agent.[6]2. Modify Conditions: The N/C alkylation ratio can be influenced by the choice of alkylating agent, base, and solvent.[10]3. Use a Milder Base: For instance, potassium carbonate can prevent base-catalyzed isomerization that might be observed with stronger bases like KOH.[6] | [6][10] |
Data Presentation: Influence of Reaction Conditions
The selection of base and solvent is critical for optimizing the yield and regioselectivity of N-alkylation. Below is a summary of how these factors can influence the reaction outcome.
Table 1: Effect of Base and Solvent on N-Alkylation Yield
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | Yield (%) | Citations |
| Pyrazole | Various Alkyl Halides | KOH | None (Solvent-free) | Good to Excellent | [6] |
| 3-substituted pyrazoles | Aryl/Heteroaryl Halides | K2CO3 | DMSO | Not specified | [5] |
| 4-chloropyrazole | Phenethyl trichloroacetimidate | Camphorsulfonic acid (CSA) | 1,2-DCE | 77 | [2][11] |
| Methyl 3-amino-1H-pyrazole-4-carboxylate | Methyl Iodide | NaH | DMF | Not specified | [12] |
| 5-Hydrazinyl-4-phenyl-1H-pyrazole | Alkyl Halide | NaH | DMF | Not specified | [13] |
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated N-Alkylation
This protocol is a common method for N-alkylation using a base to deprotonate the pyrazole, followed by nucleophilic attack on an alkyl halide.[12]
-
To a round-bottom flask under an inert atmosphere (e.g., Argon), add the substituted pyrazole (1.0 eq).
-
Add an anhydrous solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M.[12]
-
Add the base (e.g., NaH, K2CO3, 1.1-1.5 eq) portion-wise at a suitable temperature (e.g., 0 °C for NaH).
-
Stir the suspension for 15-30 minutes to ensure complete deprotonation.
-
Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.0-1.2 eq) dropwise.[12]
-
Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.[12]
-
Upon completion, quench the reaction by carefully adding water or a saturated aqueous NH4Cl solution.[13]
-
Extract the product with an organic solvent (e.g., ethyl acetate).[12][13]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by flash column chromatography on silica gel.[12]
Protocol 2: Phase-Transfer Catalysis (PTC) for N-Alkylation (Solvent-Free)
This method is efficient and avoids the use of solvents, which can sometimes complicate product isolation.[6]
-
In a round-bottom flask, combine the pyrazole (1 eq), the alkyl halide (1 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, ~3 mol%).[6]
-
Add the base, typically solid potassium hydroxide (KOH) (1.2 eq).[6]
-
Stir the mixture vigorously at a set temperature (e.g., 70-80°C) for the required time.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, the N-alkylpyrazole can often be isolated directly by distillation of the crude mixture.[6]
Visualizations
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low pyrazole N-alkylation yield.
Decision Pathway for Optimizing Regioselectivity
Caption: Decision-making process for improving N1/N2 regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-(3-Amino-1H-pyrazol-1-yl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-(3-Amino-1H-pyrazol-1-yl)ethanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common and direct synthetic routes involve the N-alkylation of 3-aminopyrazole with either:
-
Ethylene oxide: This reaction is typically carried out in a suitable solvent such as water or an alcohol. It offers the advantage of direct incorporation of the hydroxyethyl group.
-
2-Haloethanols (e.g., 2-chloroethanol or 2-bromoethanol): This is a classical N-alkylation method requiring a base to neutralize the hydrohalic acid formed during the reaction.
Q2: What is the primary byproduct I should expect in this synthesis?
A2: The principal byproduct is the regioisomer, 2-(3-Amino-1H-pyrazol-2-yl)ethanol . This arises from the alkylation occurring at the N2 position of the pyrazole ring instead of the desired N1 position. The formation of this isomer is a common challenge in the N-alkylation of unsymmetrically substituted pyrazoles.
Q3: Are there other potential byproducts I should be aware of?
A3: Yes, other byproducts can include:
-
Di-alkylation products: Reaction of the exocyclic amino group to form 2-((3-amino-1H-pyrazol-1-yl)(2-hydroxyethyl)amino)ethanol. This is generally less favored under controlled conditions.
-
Polymerization products: If using ethylene oxide, oligomers or polymers of ethylene glycol can form, especially in the presence of acid or base catalysts.
-
Unreacted 3-aminopyrazole: Incomplete reaction will leave residual starting material.
Q4: How can I control the regioselectivity to favor the desired N1-isomer?
A4: Controlling the regioselectivity is crucial for a successful synthesis. Several factors can influence the N1/N2 ratio:
-
Steric Hindrance: The N1 position is generally less sterically hindered than the N2 position, which can be exploited to favor N1 alkylation.
-
Protecting Groups: Temporarily protecting the exocyclic amino group can alter the electronic properties and steric environment of the pyrazole ring, thereby influencing the site of alkylation.
-
Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the regioselectivity. A systematic optimization of these parameters is often necessary.
Troubleshooting Guides
Issue 1: My NMR spectrum shows more peaks than expected, suggesting a mixture of isomers.
Troubleshooting Steps:
-
Identify the Isomers:
-
¹H NMR: In the desired N1-isomer, the protons on the pyrazole ring will have different chemical shifts and coupling constants compared to the N2-isomer. The protons of the hydroxyethyl group will also show distinct signals. The signal for the protons on the carbon adjacent to the alcohol oxygen typically appears in the 3.4-4.5 ppm region.[1][2] The exocyclic amino group protons will appear as a broad singlet.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons will differ between the N1 and N2 isomers. The carbon attached to the hydroxyl group is expected in the 50-65 ppm range.[1]
-
2D NMR (COSY, HSQC, HMBC): These experiments can definitively establish the connectivity of the atoms and confirm the structures of the isomers present.
-
-
Quantify the Isomer Ratio:
-
Integrate the well-resolved peaks in the ¹H NMR spectrum corresponding to each isomer to determine their relative amounts.
-
-
Optimize Reaction Conditions to Favor the N1-Isomer:
-
Refer to the table below for guidance on how different reaction parameters can influence regioselectivity.
-
Issue 2: The yield of the desired product is low, and I have a significant amount of unreacted 3-aminopyrazole.
Troubleshooting Steps:
-
Check Reagent Purity and Stoichiometry:
-
Ensure that the 3-aminopyrazole and the alkylating agent (ethylene oxide or 2-haloethanol) are of high purity.
-
Verify the stoichiometry of the reactants. A slight excess of the alkylating agent may be necessary to drive the reaction to completion, but a large excess can lead to di-alkylation.
-
-
Review Reaction Conditions:
-
Temperature: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature and reaction time.
-
Base (if using 2-haloethanol): Ensure that a suitable base (e.g., NaH, K₂CO₃, or an organic base) is used in at least a stoichiometric amount to neutralize the acid formed.
-
-
Consider an Alternative Synthetic Route:
-
If yields remain low, explore different synthetic strategies, such as using a different alkylating agent or employing a protecting group strategy.
-
Issue 3: I am having difficulty purifying the desired N1-isomer from the N2-isomer.
Troubleshooting Steps:
-
Chromatographic Separation:
-
Column Chromatography: Silica gel column chromatography is often effective for separating regioisomers. A careful selection of the eluent system is critical. Start with a non-polar solvent and gradually increase the polarity.
-
Preparative HPLC: For higher purity, preparative reverse-phase HPLC can be employed.
-
-
Crystallization:
-
The desired isomer may have different solubility properties than the byproduct. Attempt to selectively crystallize the desired product from a suitable solvent or solvent mixture.
-
-
Derivatization:
-
In some cases, the isomers can be separated more easily after converting them to derivatives with different physical properties. The derivative can then be converted back to the desired product.
-
Quantitative Data Summary
| Parameter | Effect on N1/N2 Ratio | Rationale |
| Steric Bulk of Alkylating Agent | Increasing bulk favors N1 | The N1 position is less sterically hindered. |
| Solvent Polarity | Generally, polar aprotic solvents can favor N1 | Solvent can influence the tautomeric equilibrium and the solvation of the pyrazole anion. |
| Counter-ion of the Base | Larger cations may favor N1 | The cation can coordinate with the pyrazole anion, influencing the site of attack. |
| Temperature | Lower temperatures often improve selectivity | May favor the kinetically controlled product, which is often the N1-isomer. |
Experimental Protocols
General Protocol for Synthesis via N-Alkylation with 2-Chloroethanol
-
Setup: To a solution of 3-aminopyrazole (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a base (e.g., K₂CO₃, 1.5 eq).
-
Addition of Alkylating Agent: Add 2-chloroethanol (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the desired this compound.
Key Analytical Methodologies
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid or formic acid.
-
Detection: UV detection at a wavelength where both isomers have significant absorbance (e.g., 220-250 nm).
-
Purpose: To monitor reaction progress, determine the purity of the product, and quantify the ratio of isomers.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): [3]
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).[3]
-
Injection: Split injection.
-
Temperature Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) to ensure elution of all components.
-
MS Detection: Electron ionization (EI) at 70 eV. The fragmentation patterns of the isomers will likely be different, aiding in their identification.
-
Purpose: To identify and quantify volatile byproducts and isomers.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the structure and ratio of isomers. Key signals include the pyrazole ring protons and the methylene groups of the hydroxyethyl chain.
-
¹³C NMR: To confirm the carbon skeleton of the isomers.
-
DEPT, COSY, HSQC, and HMBC: To unambiguously assign all proton and carbon signals and confirm the regiochemistry.
-
Visualization
Caption: Troubleshooting workflow for byproduct identification and mitigation.
References
Technical Support Center: Controlling Regioselectivity in Pyrazole N-Alkylation
Welcome to the Technical Support Center for regioselective N-alkylation of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for this critical transformation in synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles challenging?
A: The primary challenge arises from the similar electronic properties of the two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring.[1] Both nitrogen atoms can act as nucleophiles, often leading to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate.[1]
Q2: What are the key factors that control the regioselectivity of pyrazole N-alkylation?
A: The regiochemical outcome is a delicate balance of several factors:
-
Steric Effects: The steric bulk of substituents at the C3 and C5 positions of the pyrazole ring and the steric hindrance of the alkylating agent are primary determinants. Alkylation generally favors the less sterically hindered nitrogen atom.[1]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.
-
Reaction Conditions: The choice of base, solvent, and counter-ion can significantly influence and even switch the regioselectivity.[1][2]
-
Alkylating Agent: The nature of the electrophile is crucial. Specialized and sterically demanding reagents have been developed to achieve high selectivity.[1]
-
Catalysis: The use of specific catalysts, such as magnesium-based Lewis acids, can direct the alkylation towards the N2 position.[1]
Q3: How can I favor N1-alkylation?
A: To selectively synthesize the N1-alkylated isomer, consider the following strategies:
-
Steric Hindrance: If synthesizing the pyrazole core is an option, ensure the substituent at the C5 position is sterically smaller than the substituent at the C3 position.
-
Bulky Alkylating Agents: Employ sterically demanding alkylating agents.
-
Specific Reagents: Utilize reagents like α-halomethylsilanes, which have shown high selectivity for the N1 position.[1]
-
Reaction Conditions: Combinations such as sodium hydride (NaH) in tetrahydrofuran (THF) or potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) have been reported to favor N1-alkylation.[1]
Q4: How can I favor N2-alkylation?
A: For selective N2-alkylation, a notable method is the use of a magnesium-based catalyst. For instance, MgBr₂ has been shown to direct the alkylation to the N2 position.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity (Mixture of N1 and N2 isomers, ~1:1 ratio) | 1. Minimal steric or electronic difference between the C3 and C5 substituents on the pyrazole ring. 2. Suboptimal reaction conditions (base/solvent combination). | 1. Modify the Substrate: If possible, increase the steric bulk at either the C3 or C5 position to create a greater steric bias. 2. Screen Reaction Conditions: Systematically screen different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvents (e.g., THF, DMF, DMSO, MeCN). 3. Use a Specialized Reagent: For N1 selectivity, consider using a sterically bulky alkylating agent. 4. Consider Catalysis: For N2 selectivity, explore a magnesium-catalyzed protocol.[1] |
| Low Reaction Yield | 1. Incomplete deprotonation of the pyrazole. 2. The alkylating agent is not sufficiently reactive. 3. Side reactions or decomposition of reagents. 4. Insufficient reaction time or temperature. | 1. Use a Stronger Base: Switch from a weaker base (e.g., K₂CO₃) to a stronger one (e.g., NaH).[1] 2. Increase Electrophilicity: Change the leaving group on the alkylating agent to a more reactive one (e.g., from -Cl to -Br, -I, or -OTs). 3. Optimize Conditions: Ensure anhydrous conditions are maintained. Consider increasing the reaction temperature or extending the reaction time, while monitoring the progress by TLC or LC-MS. |
| Formation of Dialkylated Product (Quaternary Salt) | 1. Use of excess alkylating agent. 2. The N-alkylated pyrazole product is more nucleophilic than the starting material. 3. High reaction temperature or concentration. | 1. Control Stoichiometry: Use no more than 1.0-1.1 equivalents of the alkylating agent. 2. Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration. 3. Reduce Temperature: Perform the reaction at a lower temperature. |
| Desired Isomer is the Minor Product | Steric or electronic factors under the chosen conditions strongly favor the formation of the undesired regioisomer. | 1. Reverse Steric Bias: If feasible, redesign the pyrazole substrate. For example, if N1-alkylation is desired but a bulky C3 group directs the reaction to the N2 position, synthesize the isomeric pyrazole with the bulky group at the C5 position. 2. Change the Method: If direct alkylation is not yielding the desired product, consider a multi-step approach involving protecting groups or a complete change in strategy (e.g., from a base-mediated to an acid-catalyzed reaction).[1] |
Quantitative Data on Regioselectivity
The following table summarizes the influence of various factors on the regioselectivity of pyrazole N-alkylation. The N1 isomer is generally the one with the substituent on the nitrogen adjacent to the less substituted carbon, while the N2 isomer has the substituent on the nitrogen next to the more substituted carbon.
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Total Yield (%) |
| 3-Phenyl-1H-pyrazole | 2-Bromo-N,N-dimethylacetamide | i-Pr₂NEt | THF | N2 favored | 75 |
| 3-CF₃-5-acetyl-1H-pyrazole | Ethyl iodoacetate | K₂CO₃ | MeCN | ~1:1 | - |
| 3-CF₃-5-(pyridin-2-yl)-1H-pyrazole | Ethyl iodoacetate | NaH | - | N2 favored | - |
| 3-Methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | CSA (cat.) | Dichloromethane | 2.5:1 | 56 |
| 3-Chloro-1H-pyrazole | Methyl Iodide | K₂CO₃ | DMF | ~3:1 | ~85 |
| 3-Chloro-1H-pyrazole | Ethyl Bromide | K₂CO₃ | DMF | ~4:1 | ~80 |
| 3-Chloro-1H-pyrazole | Benzyl Bromide | NaH | THF | >10:1 | ~90 |
| 3-Chloro-1H-pyrazole | Benzyl Bromide | K₂CO₃ | DMF | ~2:1 | ~85 |
| 3-Chloro-1H-pyrazole | Isopropyl Bromide | NaH | THF | >15:1 | ~60 |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation using NaH in THF
This protocol is suitable for achieving N1-selectivity, particularly when steric hindrance at the C3 position directs the alkylation to the N1 position.
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the substituted pyrazole (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the pyrazole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkylating agent (1.0-1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated product.
Protocol 2: General Procedure for N2-Selective Alkylation using MgBr₂ Catalyst
This protocol is designed to favor the formation of the N2-alkylated regioisomer.
-
In a glovebox under a nitrogen atmosphere, add the 3-substituted pyrazole (1.0 eq) and magnesium bromide (MgBr₂, 0.2 eq) to a vial equipped with a magnetic stir bar.
-
Add anhydrous tetrahydrofuran (THF) to the vial.
-
Add the α-bromoacetate or α-bromoacetamide alkylating agent (2.0 eq).
-
Add diisopropylethylamine (i-Pr₂NEt, 2.1 eq) dropwise to the solution at 25 °C.
-
Stir the resulting mixture at 25 °C for 2 hours.
-
Quench the reaction with a saturated solution of ammonium chloride in methanol.
-
Concentrate the resulting solution to dryness.
-
Add water to the residue and extract with isopropyl acetate (4 x volume of the aqueous layer).
-
Load the crude product onto a silica gel column and elute with a heptane/isopropyl acetate gradient to isolate the N2-alkylated product.
Visualizations
Caption: Key factors influencing N-alkylation regioselectivity.
Caption: Troubleshooting workflow for poor regioselectivity.
References
Troubleshooting low yields in 3-aminopyrazole reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve yields in 3-aminopyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-aminopyrazoles?
A1: The two most prevalent methods for synthesizing 3-aminopyrazoles are the condensation of a hydrazine derivative with either a β-ketonitrile or an α,β-unsaturated nitrile.[1][2] Another less common but effective method involves the ring-opening and subsequent recyclization of isoxazoles with hydrazine.[1]
Q2: What is the primary cause of low yields when using substituted hydrazines?
A2: The most significant challenge and a primary reason for low yields is the lack of regioselectivity during the cyclization step when using a monosubstituted hydrazine (e.g., phenylhydrazine or methylhydrazine).[3] This leads to the formation of a mixture of two regioisomers: the desired N-substituted 3-aminopyrazole and the isomeric N-substituted 5-aminopyrazole, which can be difficult to separate.[3]
Q3: What are other common side products that can lower the yield?
A3: Besides the undesired regioisomer, other potential side products include:
-
Uncyclized Hydrazone Intermediates: Incomplete cyclization can result in the isolation of the stable hydrazone intermediate.[3]
-
N-Acetylated Aminopyrazoles: If acetic acid is used as a solvent at high temperatures, the amino group of the pyrazole product can be acetylated.[3]
-
Further Reactions: 5-Aminopyrazoles are effective binucleophiles and can react further with starting materials or intermediates, especially under harsh conditions, to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[3][4]
Q4: How does the choice of hydrazine (e.g., hydrazine hydrate vs. anhydrous hydrazine) impact the reaction?
A4: Hydrazine hydrate is commonly used and is effective for many syntheses.[1] However, in reactions sensitive to water or those requiring strictly anhydrous conditions, anhydrous hydrazine may provide better yields. The presence of water can sometimes influence side reactions or the solubility of reactants.
Q5: How can I confirm the regiochemistry of my final product?
A5: Unambiguous determination of the N-substituent's position is crucial. While 1D NMR (¹H and ¹³C) and mass spectrometry are essential for initial characterization, advanced 2D NMR techniques are often required to definitively assign the structure. Techniques like ¹H-¹⁵N HMBC are powerful for establishing the connectivity between the pyrazole ring nitrogen and its substituent. In many cases, single-crystal X-ray diffraction provides the most definitive structural proof.[3]
Troubleshooting Guide
Issue 1: Low Yield Due to Formation of Regioisomeric Mixture (3-amino vs. 5-amino)
This is the most common issue when using substituted hydrazines. The ratio of isomers is highly dependent on reaction conditions, which can be adjusted to favor one product. This is often a case of kinetic versus thermodynamic control.
Q: How can I selectively synthesize the 3-aminopyrazole isomer?
A: To favor the kinetically controlled 3-aminopyrazole product, basic conditions at low temperatures are typically employed. This pathway is favored when the initial nucleophilic attack occurs at the more electrophilic carbon, followed by rapid cyclization.
-
Recommended Conditions: Use a strong base like sodium ethoxide in anhydrous ethanol at 0°C.[3] The steric hindrance of the hydrazine substituent can also influence the regioselectivity, with bulkier groups sometimes favoring the 5-amino isomer.[1]
Q: How can I selectively synthesize the 5-aminopyrazole isomer?
A: To favor the thermodynamically more stable 5-aminopyrazole, neutral or acidic conditions at elevated temperatures are recommended. These conditions allow for equilibration of intermediates, leading to the most stable product isomer.[3]
-
Recommended Conditions: Refluxing the reactants in a solvent like toluene with a catalytic amount of acetic acid.[3] Microwave-assisted synthesis in toluene with acetic acid has also been shown to be effective, significantly reducing reaction times.[1]
Issue 2: Reaction is Sluggish or Incomplete
This often points to issues with reactivity or non-optimal reaction conditions, potentially leaving uncyclized intermediates.
Q: My reaction is not going to completion. How can I drive it forward?
A:
-
Increase Temperature: For thermodynamically controlled reactions, increasing the temperature (e.g., refluxing) can provide the necessary activation energy for the final cyclization and aromatization steps.[3]
-
Use a Catalyst: An acid catalyst (e.g., a few drops of acetic acid or sulfuric acid) can protonate the carbonyl or nitrile group, increasing its electrophilicity and promoting the initial condensation and subsequent cyclization.[1] However, be mindful that acidic conditions often favor the 5-amino isomer.
-
Change the Solvent: The polarity of the solvent can significantly impact the reaction. Polar aprotic solvents like DMSO can enhance the electrophilicity of the nitrile group and may be effective in driving the reaction to completion, especially in one-pot, multi-component reactions.[5]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and often improves yields by providing efficient and uniform heating.[1]
Issue 3: Difficulty in Product Purification
Even with optimized reaction conditions, some amount of the undesired isomer or other impurities may form, complicating purification.
Q: How can I effectively separate the 3-amino and 5-amino isomers?
A:
-
Flash Column Chromatography: This is the most common method for separating isomers. A careful selection of the solvent system is critical. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.
-
Recrystallization: If the isomers have sufficiently different solubilities, recrystallization can be an effective purification method. Ethanol or ethanol/water mixtures are often good starting points for recrystallizing aminopyrazoles.[6] It may also be possible to selectively crystallize one isomer by forming a salt (e.g., hydrochloride or sulfate).
-
Preparative HPLC: For very difficult separations or to obtain highly pure material, preparative high-performance liquid chromatography (HPLC) may be necessary.
Q: My product is an oil and won't crystallize. What should I do?
A: 3(5)-Aminopyrazole itself is a low-melting solid that can exist as an oil at room temperature.[7] If your product is an oil, first ensure purity via chromatography. If it is pure, you can try to induce crystallization by:
-
Scratching the inside of the flask with a glass rod at the solvent-air interface.
-
Adding a seed crystal if available.
-
Cooling the concentrated oil to low temperatures for an extended period.
-
Attempting to form a salt (e.g., with HCl or H₂SO₄), which is often a crystalline solid.[7]
Data Presentation
Table 1: Influence of Reaction Conditions on Regioselectivity in the Reaction of 3-Methoxyacrylonitrile and Phenylhydrazine [1]
| Entry | Solvent | Additive/Catalyst | Temperature | Product Isomer | Yield (%) |
| 1 | Toluene | Acetic Acid (AcOH) | Microwave (MW) | 5-Aminopyrazole | 90% |
| 2 | Ethanol | Sodium Ethoxide (EtONa) | Microwave (MW) | 3-Aminopyrazole | 85% |
Table 2: Yields for the Synthesis of N-unsubstituted 3(5)-Aminopyrazoles from various α,β-Unsaturated Nitriles and Hydrazine Hydrate [1]
| Entry | R¹ | R² | Leaving Group | Conditions | Yield (%) |
| 1 | CO₂Et | H | Ethoxy | EtOH, reflux, 4h | 86% |
| 2 | Ph | H | Dimethylamino | EtOH, reflux, 2h | 82% |
| 3 | CN | H | Dimethylamino | EtOH, reflux, 3h | 78% |
| 4 | CO₂Et | Ph | Morpholino | EtOH, reflux, 3h | 85% |
| 5 | CO₂Et | Ph | Thiomethyl | EtOH, reflux, 1h | 95% |
Experimental Protocols
Protocol 1: Selective Synthesis of 5-Amino-1-phenylpyrazole (Thermodynamic Control)[3]
-
Reaction Setup: To a solution of 3-methoxyacrylonitrile (1.0 eq) in toluene (0.2 M), add phenylhydrazine (1.1 eq).
-
Catalyst Addition: Add glacial acetic acid (0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 110°C) and monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Alternatively, perform the reaction in a sealed vessel using a microwave reactor at 120-140°C for 10-30 minutes.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.
Protocol 2: Selective Synthesis of 3-Amino-1-phenylpyrazole (Kinetic Control)[3]
-
Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.2 eq) in anhydrous ethanol (0.5 M). Cool the resulting solution to 0°C in an ice bath.
-
Reactant Addition: To the cold sodium ethoxide solution, slowly add a solution of 3-methoxyacrylonitrile (1.0 eq) in anhydrous ethanol.
-
Hydrazine Addition: Add the phenylhydrazine (1.0 eq) dropwise, ensuring the temperature is maintained at 0°C.
-
Reaction: Stir the mixture vigorously at 0°C for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified promptly, as some 3-amino isomers can be less stable than their 5-amino counterparts.
Visualizations
Caption: Common synthetic pathways to 3-aminopyrazoles.
Caption: Logical steps for troubleshooting low reaction yields.
Caption: Influence of reaction conditions on isomeric products.
References
Preventing side reactions during the synthesis of pyrazole derivatives
Welcome to our dedicated technical support center for the synthesis of pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during their experiments. Below, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, complete with detailed experimental protocols and data-driven insights to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in pyrazole synthesis, and why does it occur?
A1: The most prevalent side reaction in pyrazole synthesis is the formation of regioisomers.[1] This issue is particularly common when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine in the Knorr pyrazole synthesis. The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two different hydrazone intermediates which then cyclize to form a mixture of pyrazole regioisomers.[1]
Q2: How can I improve the regioselectivity of my pyrazole synthesis?
A2: Improving regioselectivity is a critical aspect of pyrazole synthesis. Several factors can be optimized:
-
Solvent Choice: The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in favor of a single isomer compared to conventional solvents like ethanol.[2][3]
-
Steric and Electronic Effects: The steric hindrance and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine can direct the initial nucleophilic attack to one of the carbonyl groups.[4]
-
Reaction pH: The acidity or basicity of the reaction medium can influence which nitrogen atom of the substituted hydrazine is more nucleophilic and the rate of condensation at each carbonyl group.[5]
-
Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the product ratio.[4]
Q3: My reaction mixture has turned a dark yellow/red color. What is the likely cause and how can I prevent it?
A3: The formation of colored impurities in pyrazole synthesis is often attributed to the decomposition of the hydrazine starting materials or the oxidation of reaction intermediates.[1] To mitigate this, ensure that the hydrazine used is of high purity and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q4: I am attempting an N-arylation of my pyrazole, but I am observing a significant amount of biaryl side product. How can I suppress this?
A4: In metal-catalyzed N-arylation reactions (e.g., using copper or palladium catalysts), the homocoupling of the aryl halide starting material can lead to the formation of biaryl side products.[1] To minimize this, you can try the following:
-
Lower the reaction temperature: Higher temperatures can sometimes favor the C-C homocoupling side reaction.[1]
-
Screen different ligands: The choice of ligand in a catalyzed reaction is crucial. Some ligands are more effective at promoting the desired C-N bond formation and suppressing homocoupling.[1]
Q5: How can I distinguish between the different pyrazole regioisomers I have synthesized?
A5: A combination of spectroscopic techniques is essential for the characterization and differentiation of pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. One-dimensional ¹H and ¹³C NMR will show distinct chemical shifts for the protons and carbons on the pyrazole ring and its substituents. For unambiguous structural assignment, two-dimensional NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify through-space correlations between protons on the N-substituent and protons on the pyrazole ring, which confirms their relative positions.[1][6]
Troubleshooting Guides
Issue 1: Formation of Regioisomers
-
Symptoms:
-
NMR spectra show duplicate sets of peaks for the desired product.
-
Multiple spots are observed on TLC, even after initial purification attempts.
-
The melting point range of the isolated product is broad.
-
-
Solutions:
-
Solvent Optimization: As demonstrated in the data below, switching to a fluorinated solvent like TFE or HFIP can significantly improve the regioisomeric ratio.[2][3]
-
Temperature Control: Experiment with different reaction temperatures to determine if the reaction is under kinetic or thermodynamic control and if one of these regimes favors the desired isomer.
-
pH Adjustment: Modify the pH of the reaction mixture. Acidic conditions may favor the formation of one regioisomer, while neutral or basic conditions may favor the other.[5]
-
Issue 2: Low Reaction Yield
-
Symptoms:
-
TLC analysis shows a significant amount of unreacted starting materials after a prolonged reaction time.
-
The isolated yield of the desired pyrazole is consistently low.
-
-
Solutions:
-
Purity of Starting Materials: Ensure the use of high-purity hydrazines and 1,3-dicarbonyl compounds. Impurities can lead to unwanted side reactions and reduce yields.[5]
-
Reaction Conditions Optimization:
-
Temperature and Time: Increase the reaction temperature or prolong the reaction time. Monitor the reaction by TLC to find the optimal duration.[7]
-
Catalyst: The choice and amount of catalyst can significantly impact the reaction rate. For Knorr synthesis, a catalytic amount of a protic acid (e.g., acetic acid) is often used.[8]
-
-
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between various 1,3-dicarbonyl compounds and methylhydrazine. Regioisomer A is the 3-substituted pyrazole, and Regioisomer B is the 5-substituted pyrazole.
| 1,3-Dicarbonyl Compound (R¹-CO-CH₂-CO-R²) | Solvent | Ratio (A:B) | Total Yield (%) | Reference |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | EtOH | 36:64 | 99 | [2][3] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | TFE | 85:15 | - | [2][3] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | HFIP | 97:3 | - | [2][3] |
| 1-phenyl-4,4,4-trifluoro-1,3-butanedione | EtOH | 36:64 | 99 | [2][3] |
| 1-phenyl-4,4,4-trifluoro-1,3-butanedione | TFE | 80:20 | - | [2][3] |
| 1-phenyl-4,4,4-trifluoro-1,3-butanedione | HFIP | >99:1 | - | [2][3] |
Note: This data illustrates a general trend, and specific ratios are highly dependent on the substrates used.
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol provides a general guideline for the synthesis of a pyrazolone from a β-ketoester and a hydrazine hydrate.[8][9]
-
Reactants:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
-
Procedure:
-
In a 20-mL scintillation vial, mix the ethyl benzoylacetate and hydrazine hydrate.[9]
-
Add 1-propanol and glacial acetic acid to the mixture.[9]
-
Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[9]
-
Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[9]
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[9]
-
Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[9]
-
The pure product can be obtained by recrystallization from ethanol.[10]
-
Protocol 2: Regioselective Pyrazole Synthesis Using a Fluorinated Solvent
This protocol outlines a method for improving regioselectivity using 2,2,2-trifluoroethanol (TFE).[1]
-
Reactants:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure using a rotary evaporator.[1]
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1][11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography for Pyrazole Isomer Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of pyrazole isomers using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating pyrazole isomers?
Separating pyrazole isomers can be challenging due to their similar physical and chemical properties. The primary difficulties depend on the type of isomerism:
-
Regioisomers: These isomers often have very close polarities, making them difficult to resolve using standard column chromatography techniques.[1][2]
-
Enantiomers (Chiral Isomers): Enantiomers possess identical physical properties in a non-chiral environment, necessitating the use of specialized chiral stationary phases (CSPs) or chiral additives for their separation.[1]
Q2: Which column chromatography technique is best for my pyrazole isomer separation?
The choice of technique depends on the nature of the isomers you are trying to separate:
-
Flash Column Chromatography (Normal Phase): This is a widely used and effective method for the separation of regioisomers and for the general purification of synthetic reaction mixtures.[1][2] Silica gel is the most common stationary phase.[1][3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for the high-resolution separation of enantiomers and can also be used for challenging regioisomer separations.[1] HPLC can be performed in various modes, including normal phase, reversed-phase, and polar organic mode.[5][6]
Q3: What are the recommended stationary phases for pyrazole isomer separation?
-
For Regioisomers: Standard silica gel is the most common choice for flash chromatography.[1][2] For reversed-phase HPLC, C18 columns are frequently used.[7]
-
For Enantiomers: Polysaccharide-based chiral stationary phases (CSPs) are highly effective. Columns such as Lux cellulose-2 and Lux amylose-2 have demonstrated excellent chiral recognition capabilities for pyrazole derivatives.[1][5][6]
Q4: What mobile phase systems are commonly used?
The selection of the mobile phase is critical for achieving good separation. Common systems include:
-
Normal Phase (Silica Gel): Gradients of ethyl acetate in hexane or petroleum ether are very common for separating regioisomers.[8][9]
-
Chiral HPLC (Normal Phase): Mixtures of n-hexane with an alcohol modifier like ethanol or 2-propanol are often used.[10][11]
-
Chiral HPLC (Polar Organic Mode): Pure solvents like methanol or acetonitrile can be effective and offer benefits such as shorter run times and sharper peaks.[5][12]
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of pyrazole isomers.
Problem 1: My pyrazole regioisomers are not separating on a silica gel column.
-
Possible Cause: The polarity difference between the isomers is too small for the chosen solvent system.
-
Solution:
-
Systematic TLC Analysis: Before running the column, screen various solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best possible separation (difference in Rf values).[2] Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane).
-
Use a Long Column: Increasing the length of the silica gel bed can improve the resolution of closely eluting compounds.[13]
-
Gradient Elution: Employ a shallow gradient of a polar solvent in a non-polar solvent. This can help to resolve compounds with similar polarities.
-
Problem 2: My pyrazole enantiomers are not resolving on a chiral HPLC column.
-
Possible Cause 1: The chosen chiral stationary phase (CSP) is not suitable for your specific pyrazole derivatives.
-
Solution 1: Screen different types of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point as they have shown broad applicability for pyrazole enantioseparation.[5][6]
-
Possible Cause 2: The mobile phase composition is not optimal.
-
Solution 2:
-
Vary the Mobile Phase Mode: If you are using a normal phase, try a polar organic or reversed-phase method, and vice-versa.[5]
-
Adjust the Modifier: In normal phase, alter the type and concentration of the alcohol modifier (e.g., ethanol, 2-propanol).[11] Small changes can significantly impact selectivity.
-
Consider Temperature: Decreasing the column temperature can sometimes enhance separation, although it may lead to longer analysis times.[11]
-
Problem 3: My compound appears to be degrading on the silica gel column.
-
Possible Cause: The acidic nature of silica gel is causing the decomposition of your acid-sensitive pyrazole derivative.
-
Solution:
-
Deactivate the Silica Gel: Neutralize the silica gel by adding a small amount of a base, such as triethylamine (~1%), to the eluent.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[14]
-
Minimize Contact Time: Run the chromatography as quickly as possible without sacrificing separation (flash chromatography is advantageous here).
-
Problem 4: I am observing poor peak shape (e.g., tailing or fronting) in my HPLC chromatogram.
-
Possible Cause 1: Secondary interactions between the analyte and the stationary phase.
-
Solution 1: Add a small amount of an additive to the mobile phase. For basic pyrazoles, adding a small amount of a basic modifier like diethylamine can improve peak shape. For acidic pyrazoles, an acidic modifier like trifluoroacetic acid may be beneficial.[7]
-
Possible Cause 2: The pH of the mobile phase is close to the pKa of the analyte.
-
Solution 2: If using a buffered mobile phase, ensure the pH is at least 2 units away from the pKa of your pyrazole derivative to ensure it exists in a single ionic form.[15]
Experimental Protocols
Protocol 1: General Procedure for Regioisomer Separation by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude mixture of pyrazole regioisomers in a minimum amount of the column eluent or a stronger solvent (e.g., dichloromethane). If the solubility is low, the sample can be adsorbed onto a small amount of silica gel.
-
Column Packing: Prepare a column with silica gel (e.g., 230-400 mesh) in the desired non-polar solvent (e.g., hexane). The amount of silica should be 50-100 times the weight of the crude sample.
-
Loading: Carefully load the sample onto the top of the silica bed.
-
Elution: Begin elution with the determined solvent system (from TLC analysis). A common starting point is a gradient of ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor the elution by TLC to identify the fractions containing the purified isomers.
-
Solvent Removal: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.
Protocol 2: Enantioseparation of Pyrazole Derivatives by Chiral HPLC
-
Column Selection: Choose a suitable chiral stationary phase. For example, a Lux Cellulose-2 or Lux Amylose-2 column.[5][6]
-
Mobile Phase Preparation: Prepare the mobile phase. Examples include:
-
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Injection: Dissolve the racemic pyrazole sample in the mobile phase and inject it into the HPLC system.
-
Detection: Monitor the elution using a UV detector at an appropriate wavelength.
-
Data Analysis: Integrate the peaks corresponding to the two enantiomers to determine the resolution (Rs) and enantiomeric ratio.
Data Presentation
Table 1: Example Conditions for Chiral Separation of Pyrazole Derivatives on Polysaccharide-Based CSPs
| Compound Type | Column | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Reference |
| N1-Substituted-1H-pyrazoles | Lux Cellulose-2 | 100% Acetonitrile | 1.0 | Up to 18 | [5][6] |
| N1-Substituted-1H-pyrazoles | Lux Amylose-2 | n-Hexane/Ethanol | 1.0 | Up to 30 | [5][6] |
| Phenylpyrazole Pesticides | CHIRALPAK® IB | n-Hexane/2-Propanol | 1.0 | 2.40 - 16.82 | [11] |
| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives | Chiralpak AD | n-Hexane/Alcohol | N/A | Baseline | [10] |
Table 2: Typical Solvent Systems for Regioisomer Separation on Silica Gel
| Pyrazole Derivative Type | Stationary Phase | Eluent System | Reference |
| 1,3,5-substituted pyrazole | Silica Gel | Ethyl Acetate | [3] |
| 3,5-diphenyl-1H-pyrazole | Silica Gel | Petroleum Ether/Ethyl Acetate | [8] |
| 1,3,5-triphenyl-(1H)-pyrazole | Silica Gel | Hexane/Ethyl Acetate | [9] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 5. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijcpa.in [ijcpa.in]
- 8. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chromatography [chem.rochester.edu]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
Managing hygroscopic nature of amino-pyrazole compounds during synthesis
Technical Support Center: Synthesis of Amino-Pyrazole Compounds
Welcome to the technical support center for managing the hygroscopic nature of amino-pyrazole compounds during synthesis. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address challenges related to moisture sensitivity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and handling of hygroscopic amino-pyrazole compounds.
Q1: My reaction yield is consistently low, and I suspect my amino-pyrazole starting material has absorbed water. How can I confirm this and what should I do?
A1: Low yields are a common consequence of using hygroscopic starting materials without proper precautions.[1][2] Moisture can interfere with the reaction, leading to degradation of active pharmaceutical ingredients (APIs) and reduced potency.[3][4]
-
Confirmation: The most accurate and specific method to determine water content is Karl Fischer (KF) titration.[5][6][7][8] This technique is highly selective for water and can quantify moisture levels from parts-per-million (ppm) to 100%.[5][7] Other methods like thermogravimetric analysis (Loss on Drying) can also be used, but they measure total volatile content, not just water.[9]
-
Solution:
-
Quantify Water Content: Use Karl Fischer titration to determine the exact water content of your starting material.[6]
-
Dry the Material: Before use, dry the hygroscopic solid under a high vacuum, possibly with gentle heating.[10] Be cautious not to heat excessively, as this can cause decomposition.[11] For heat-sensitive compounds, freeze-drying (lyophilization) or drying under a stream of dry nitrogen are viable alternatives.[12]
-
Use Anhydrous Conditions: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using techniques like a Schlenk line or a glove box.[13] Ensure all glassware is rigorously dried, either in an oven or by flame-drying.[14]
-
Q2: I am observing unexpected side-products or impurities in my final product. Could moisture be the cause?
A2: Yes, excess moisture can lead to the formation of impurities. Water can act as a nucleophile or a base, promoting hydrolysis or other degradation pathways that alter the chemical structure of your compound.[3][] This chemical instability can result in reduced efficacy and the formation of potentially harmful byproducts.[3]
-
Troubleshooting Steps:
-
Review Reaction Conditions: Ensure all solvents are anhydrous and that the reaction is protected from atmospheric moisture using a drying tube or an inert atmosphere.[14]
-
Purify Reagents: Hydrazine derivatives, often used in pyrazole synthesis, can degrade over time.[1] Using a freshly opened bottle or purifying the reagent before use is recommended.[1]
-
Control pH: In some cases, moisture can alter the pH of the reaction mixture, which may promote the formation of colored byproducts.[1] The addition of a mild base can sometimes lead to a cleaner reaction.[1]
-
Q3: My isolated amino-pyrazole product is a sticky solid or oil instead of a crystalline powder. What is happening and how can I fix it?
A3: This is a classic sign of a hygroscopic compound that has absorbed atmospheric moisture.[16] The absorbed water acts as an impurity, disrupting the crystal lattice and lowering the melting point, which can prevent the formation of a crystalline solid.
-
Corrective Actions:
-
Drying: Dry the product thoroughly under high vacuum. If the compound is stable to heat, a vacuum oven can be used at a controlled temperature.
-
Co-evaporation: Dissolve the sticky solid in a suitable solvent and add a non-polar, anhydrous solvent (like toluene or hexane). Remove the solvents under reduced pressure. Repeating this process several times can help azeotropically remove residual water.
-
Inert Atmosphere Handling: Once dried, handle and store the product exclusively under an inert atmosphere (e.g., in a glove box) to prevent re-absorption of moisture.[13][17]
-
Q4: What are the best practices for weighing and transferring highly hygroscopic amino-pyrazole reagents?
A4: Minimizing exposure to atmospheric moisture is critical.[11]
-
Ideal Method: The best practice is to handle and weigh the compound inside a glove box with a controlled, low-humidity atmosphere.[18]
-
Alternative Method: If a glove box is unavailable, weigh the reagent quickly.[11][14] For transfers, you can create a solution with a known concentration in an anhydrous solvent and then transfer the required volume via a syringe through a septum.[14] Pre-filled reaction vials with the hygroscopic reagent packaged under an inert atmosphere are also a convenient option.[18]
Diagrams: Workflows and Logic
// Node Definitions start [label="Low Reaction Yield\nObserved", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Assess Reagent Purity\n& Water Content", fillcolor="#FBBC05", fontcolor="#202124"]; is_wet [label="Is Starting\nMaterial Wet?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; dry_reagent [label="Dry Reagent Under\nHigh Vacuum / N2 Stream", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_conditions [label="Evaluate Reaction Conditions\n(Solvent, Temp, Atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_anhydrous [label="Are Conditions\nStrictly Anhydrous?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; implement_anhydrous [label="Implement Anhydrous Techniques\n(Oven-dried glassware, inert gas)", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitor_reaction [label="Monitor Reaction by TLC/LC-MS\nfor Side Products", fillcolor="#FBBC05", fontcolor="#202124"]; optimize [label="Optimize Conditions\n(Stoichiometry, Temp)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_point [label="Improved Yield", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_reagents; check_reagents -> is_wet; is_wet -> dry_reagent [label=" Yes"]; dry_reagent -> check_conditions; is_wet -> check_conditions [label=" No"]; check_conditions -> is_anhydrous; is_anhydrous -> implement_anhydrous [label=" No"]; implement_anhydrous -> monitor_reaction; is_anhydrous -> monitor_reaction [label=" Yes"]; monitor_reaction -> optimize; optimize -> end_point; } DOT Caption: Troubleshooting workflow for low reaction yield.
// Node Definitions receive [label="Receive Hygroscopic\nAmino-Pyrazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; storage [label="Store in Airtight Container\nwith Desiccant in a Dry Place", fillcolor="#FBBC05", fontcolor="#202124"]; preparation [label="Prepare for Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; glovebox [label="Weigh & Prepare\nin Glove Box", fillcolor="#34A853", fontcolor="#FFFFFF"]; benchtop [label="Quick Weighing on Benchtop", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reaction_setup [label="Add to Reaction Vessel\nUnder Inert Gas Flow", fillcolor="#34A853", fontcolor="#FFFFFF"]; reseal [label="Quickly & Tightly\nReseal Container", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Reaction Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges receive -> storage; storage -> preparation; preparation -> glovebox [label=" Preferred"]; preparation -> benchtop [label=" Alternative"]; glovebox -> reaction_setup; benchtop -> reaction_setup; reaction_setup -> end; benchtop -> reseal [style=dashed]; glovebox -> reseal [style=dashed]; reseal -> storage [style=dashed, label=" Return to Storage"]; } DOT Caption: Experimental workflow for handling hygroscopic compounds.
Frequently Asked Questions (FAQs)
Q1: What structural features make amino-pyrazole compounds hygroscopic?
A1: Hygroscopicity, the tendency to absorb moisture from the air, is common in compounds that can form hydrogen bonds with water.[19] Amino-pyrazoles possess multiple sites for hydrogen bonding: the nitrogen atoms within the pyrazole ring and the nitrogen atom of the amino group. These sites readily interact with water molecules from the atmosphere.
Q2: How should I store a hygroscopic amino-pyrazole compound for long-term stability?
A2: Proper storage is crucial to maintain the compound's integrity.[3][11]
-
Primary Container: Use an airtight container with a secure seal.[11] Sealing the cap with parafilm can provide an extra barrier.[20]
-
Secondary Containment: Place the primary container inside a larger, sealed container or a desiccator.[21]
-
Desiccants: Include a desiccant, such as silica gel or calcium chloride, in the secondary container to absorb any ambient moisture.[16][20]
-
Environment: Store in a cool, dry place away from direct sunlight.[11]
Q3: Can I use a standard lab oven to dry my hygroscopic compound?
A3: Using a standard oven is risky and generally not recommended. Many complex organic molecules, including amino-pyrazoles, can decompose at elevated temperatures.[11] A vacuum oven is a much safer choice as it allows for drying at a lower temperature by reducing the ambient pressure. For particularly heat-sensitive compounds, non-thermal methods like freeze-drying or desiccation under high vacuum are preferable.[10][12]
Q4: Which analytical method is best for quantifying water content?
A4: Karl Fischer (KF) titration is considered the gold standard for water determination in the pharmaceutical industry.[22] It is a highly specific and accurate chemical method that distinguishes water from other volatile substances.[6][8][9] There are two main types:
-
Volumetric KF: Best for samples with higher water content (typically >1%).[22]
-
Coulometric KF: Ideal for samples with very low moisture levels (from ppm up to 1%).[22][23]
Data & Protocols
Table 1: Comparison of Common Laboratory Drying Agents
| Drying Agent | Chemical Formula | Capacity | Speed | Acidity | Comments & Best Use |
| Sodium Sulfate | Na₂SO₄ | High | Slow | Neutral | General-purpose, good for pre-drying solutions.[24] |
| Magnesium Sulfate | MgSO₄ | High | Fast | Weakly Acidic | Very effective and fast; not for highly acid-sensitive compounds.[24] |
| Calcium Chloride | CaCl₂ | High | Fast | Neutral | Very effective for hydrocarbons and ethers, but can form adducts with amines and alcohols. |
| Molecular Sieves | (e.g., 3Å, 4Å) | Moderate | Fast | Neutral | Excellent for achieving very low water levels in solvents. Can be regenerated by heating. |
| Calcium Hydride | CaH₂ | Low | Fast | Basic | Reacts irreversibly with water to produce H₂ gas. Excellent for drying solvents but highly reactive.[13] |
Protocol 1: Water Content Determination by Volumetric Karl Fischer Titration
This protocol outlines the general steps for determining water content in a solid amino-pyrazole sample, adhering to principles outlined in pharmacopeial guidelines.[5][7][25]
Objective: To accurately quantify the percentage of water in a hygroscopic solid sample.
Apparatus:
-
Volumetric Karl Fischer Titrator
-
Titration cell, electrodes, and burette
-
Analytical balance
-
Gas-tight syringe
-
Dry glassware and spatulas
Reagents:
-
Karl Fischer reagent (volumetric, one-component or two-component)
-
Anhydrous methanol or appropriate solvent for the titration cell
-
Certified water standard (e.g., Sodium Tartrate Dihydrate) for titer determination
Procedure:
-
Instrument Preparation:
-
Ensure the titration vessel is clean and completely dry.[26]
-
Fill the titration cell with fresh, anhydrous solvent (e.g., methanol) and seal the system to prevent ingress of atmospheric moisture.[7][26]
-
Run a "pre-titration" to neutralize any residual water in the solvent until a stable, dry baseline (drift) is achieved.
-
-
Titer Determination:
-
Accurately weigh a specific amount of the certified water standard (e.g., Sodium Tartrate Dihydrate).
-
Quickly introduce the standard into the titration cell.
-
Titrate with the Karl Fischer reagent until the endpoint is reached.
-
The instrument will calculate the titer (mg of water per mL of reagent). Repeat this step at least twice more for an accurate average.
-
-
Sample Analysis:
-
Accurately weigh an appropriate amount of the amino-pyrazole sample. The sample size depends on the expected water content.
-
Quickly and carefully introduce the sample into the conditioned titration cell.
-
Begin the titration. The KF reagent is added until all water from the sample has reacted.
-
The instrument software will use the volume of titrant consumed and the predetermined titer to calculate the water content in the sample, typically reported as a percentage (w/w).
-
-
Post-Analysis:
-
Clean the instrument immediately after use to prevent corrosion from the reagent.[26]
-
Store all KF reagents tightly sealed and protected from moisture.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sse.co.th [sse.co.th]
- 4. colorcon.com [colorcon.com]
- 5. selectscience.net [selectscience.net]
- 6. news-medical.net [news-medical.net]
- 7. news-medical.net [news-medical.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. mt.com [mt.com]
- 10. How To [chem.rochester.edu]
- 11. tutorchase.com [tutorchase.com]
- 12. researchgate.net [researchgate.net]
- 13. molan.wdfiles.com [molan.wdfiles.com]
- 14. cactus.utahtech.edu [cactus.utahtech.edu]
- 16. ibisscientific.com [ibisscientific.com]
- 17. researchgate.net [researchgate.net]
- 18. hepatochem.com [hepatochem.com]
- 19. quora.com [quora.com]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 23. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 24. orgchemboulder.com [orgchemboulder.com]
- 25. mt.com [mt.com]
- 26. laafon.com [laafon.com]
Technical Support Center: Scaling Up the Synthesis of 2-(3-Amino-1H-pyrazol-1-yl)ethanol for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(3-Amino-1H-pyrazol-1-yl)ethanol. Our aim is to address common issues encountered during the scale-up of this synthesis for preclinical studies, ensuring a smooth and efficient process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound on a laboratory scale?
A1: The most straightforward and commonly employed method is the N-alkylation of 3-aminopyrazole with a suitable 2-carbon electrophile, such as 2-bromoethanol or 2-chloroethanol. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole ring, facilitating the nucleophilic attack on the electrophile.
Q2: What are the primary challenges when scaling up the N-alkylation of 3-aminopyrazole?
A2: The main challenges during scale-up include:
-
Regioselectivity: The formation of two regioisomers, the desired N1-alkylated product and the undesired N2-alkylated product, is a common issue. Controlling the ratio of these isomers is critical for yield and purity.[1][2]
-
Reaction Control: Exothermic reactions can become difficult to manage on a larger scale, potentially leading to side reactions and safety hazards.
-
Purification: The separation of regioisomers and other impurities can be more challenging at a larger scale, often requiring optimization of crystallization or chromatography methods.
-
Material Handling: Handling larger quantities of reagents and solvents requires appropriate equipment and safety protocols.
Q3: How can I improve the regioselectivity to favor the desired N1-isomer?
A3: Improving N1-regioselectivity can be achieved by carefully selecting reaction conditions. Steric hindrance at the N1 position can influence the site of alkylation. Factors to consider include:
-
Choice of Base: The strength and steric bulk of the base can influence the deprotonation site and the subsequent alkylation.
-
Solvent: The polarity and type of solvent can affect the reactivity of the pyrazole anion and the electrophile.
-
Temperature: Reaction temperature can impact the kinetic versus thermodynamic control of the reaction, thus affecting the isomer ratio.
-
Protecting Groups: While adding complexity, the use of a protecting group on the exocyclic amino group can help direct the alkylation to the N1 position.
Q4: What are the typical impurities I might encounter in the final product?
A4: Besides the N2-regioisomer, other potential impurities include:
-
Unreacted 3-aminopyrazole.
-
Dialkylated products, where both N1 and N2 positions are alkylated.
-
Byproducts from side reactions of the haloethanol, such as the formation of 1,4-dioxane at high temperatures.
-
Residual solvent and base.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of a high percentage of the N2-isomer. - Degradation of starting materials or product. - Suboptimal work-up and purification leading to product loss. | - Monitor reaction progress using TLC or LC-MS to ensure completion. - Optimize reaction conditions (see Table 1) to improve regioselectivity. - Ensure the purity of starting materials; 3-aminopyrazole and haloethanols can degrade over time. - Refine the purification method, for instance, by using an acid-base extraction or optimizing the crystallization solvent system. |
| Poor Regioselectivity (High N2-Isomer Formation) | - Reaction conditions favor the thermodynamically more stable N2-isomer. - Steric and electronic factors of the starting materials. | - Modify reaction conditions as outlined in Table 1. Generally, bulkier bases and lower temperatures may favor N1-alkylation. - Consider using a different alkylating agent with a better leaving group to potentially run the reaction under milder conditions. |
| Formation of Multiple Byproducts | - Reaction temperature is too high, leading to side reactions. - Presence of impurities in the starting materials. - Use of an overly strong base causing decomposition. | - Lower the reaction temperature and monitor for byproduct formation. - Purify starting materials before use. - Screen for a milder base that is still effective in promoting the reaction. |
| Difficulty in Purifying the Final Product | - Similar polarity of the N1 and N2 isomers. - Oily or non-crystalline nature of the product. | - Attempt purification via the formation of an acid addition salt (e.g., hydrochloride), which may crystallize more readily.[3] - Optimize column chromatography conditions (e.g., different solvent systems, gradient elution). - Explore preparative HPLC for high-purity material required for preclinical studies. |
| Inconsistent Results on Scale-Up | - Poor heat transfer in larger reaction vessels. - Inefficient mixing at a larger scale. - Differences in reagent addition rates. | - Ensure adequate temperature control and monitoring within the reactor. - Use appropriate stirring equipment to ensure homogenous mixing. - Control the rate of addition of reagents, especially if the reaction is exothermic. |
Data Presentation
Table 1: Effect of Reaction Parameters on the N1/N2 Regioselectivity in Pyrazole Alkylation (Illustrative Data)
| Parameter | Condition A | N1:N2 Ratio | Condition B | N1:N2 Ratio | Reference |
| Base | K₂CO₃ | 3:1 | NaH | 5:1 | General knowledge from pyrazole chemistry |
| Solvent | Acetonitrile | 2.5:1 | DMF | 4:1 | General knowledge from pyrazole chemistry |
| Temperature | 80 °C | 2:1 | 25 °C | 4.5:1 | General knowledge from pyrazole chemistry |
| Alkylating Agent | 2-Bromoethanol | 3:1 | 2-Chloroethanol | 2:1 | General knowledge from pyrazole chemistry |
Note: The data presented in this table is illustrative and based on general principles of pyrazole alkylation. Actual results will vary depending on the specific substrates and detailed experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure for the laboratory-scale synthesis.
Materials:
-
3-Aminopyrazole
-
2-Bromoethanol
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-aminopyrazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromoethanol (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.
Protocol 2: Purification by Salt Formation
-
Dissolve the crude mixture of N1 and N2 isomers in a minimal amount of a suitable organic solvent (e.g., isopropanol or ethanol).
-
Slowly add a solution of hydrochloric acid in ethanol (e.g., 1.25 M) until the pH is acidic.
-
Stir the mixture at room temperature or cool to induce crystallization of the hydrochloride salt.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
The hydrochloride salt can be further purified by recrystallization.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the Bioactivity of 2-(3-Amino-1H-pyrazol-1-yl)ethanol Derivatives and Alternative Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of pyrazole derivatives, with a focus on kinase inhibition. Due to the limited availability of specific quantitative data for 2-(3-Amino-1H-pyrazol-1-yl)ethanol derivatives in the public domain, this guide utilizes data from closely related pyrazolyl-ethanol and aminopyrazole scaffolds as a surrogate for comparative purposes. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors.
Introduction
Pyrazole-containing compounds represent a significant class of heterocyclic molecules that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Among these, aminopyrazole derivatives have emerged as privileged scaffolds in the design of potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer and inflammatory disorders.[4][5] This guide focuses on the bioactivity of this class of compounds, offering a comparison with established kinase inhibitors targeting key signaling pathways.
Data Presentation: Comparative Bioactivity of Pyrazole Derivatives and Alternative Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of pyrazole derivatives against key kinase targets, alongside data for selected alternative inhibitors for comparative analysis.
Table 1: Comparative Inhibitory Activity against p38 MAPK
| Compound/Alternative | Target | IC50 (nM) | Cell-based Assay | Cell Line | Reference |
| Diaryl urea pyrazole derivative | p38α MAPK | 38 | TNF-α release | THP-1 | [6] |
| Doramapimod (BIRB 796) | p38α MAPK | 38 | TNF-α release | THP-1 | [6] |
| VX-702 | p38α MAPK | - | IL-6 production | - | [7] |
Note: The diaryl urea pyrazole derivative referenced contains a 5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl moiety with a modified ethanolamine side chain.
Table 2: Comparative Inhibitory Activity against Aurora Kinases
| Compound/Alternative | Target | Ki (nM) | IC50 (nM) | Cell-based Assay | Cell Line | Reference |
| Tozasertib (VX-680) | Aurora A | 0.6 | 25-150 | Proliferation | Various ATC | [8][9] |
| Tozasertib (VX-680) | Aurora B | 18 | - | - | - | [9] |
| Tozasertib (VX-680) | Aurora C | 4.6 | - | - | - | [9] |
| Alisertib (MLN8237) | Aurora A | - | 1.2 | Proliferation | Various | [10] |
| Alisertib (MLN8237) | Aurora B | - | 396.5 | Proliferation | Various | [10] |
| AT9283 | Aurora A | - | ~3 | Cell Growth | HCT116 | [11] |
| AT9283 | Aurora B | - | ~3 | Cell Growth | HCT116 | [11] |
Note: Tozasertib and AT9283 are included as they are well-characterized Aurora kinase inhibitors with a 3-aminopyrazole core, providing a relevant comparison for the broader class of compounds.[5][11][12]
Table 3: Comparative Inhibitory Activity against FLT3
| Compound/Alternative | Target | IC50 (nM) | Cell-based Assay | Cell Line | Reference |
| Gilteritinib | FLT3 | 0.29 | Proliferation | MOLM-13 | [13][14] |
| Gilteritinib | AXL | 0.73 | Proliferation | MOLM-13 | [13] |
| Compound 8t (1H-pyrazole-3-carboxamide derivative) | FLT3 | 0.089 | Proliferation | MV4-11 | [15] |
| Compound 8t (1H-pyrazole-3-carboxamide derivative) | CDK2 | 0.719 | - | - | [15] |
| Compound 8t (1H-pyrazole-3-carboxamide derivative) | CDK4 | 0.770 | - | - | [15] |
Note: Gilteritinib is an FDA-approved FLT3 inhibitor.[1] Compound 8t is a potent pyrazole-based FLT3 inhibitor, demonstrating the potential of this scaffold.[15]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Signaling Pathways
Caption: p38 MAPK Signaling Pathway and Inhibition.
Caption: Aurora Kinase Pathway in Mitosis and Inhibition.
Experimental Workflows
Caption: General Workflow for a Kinase Inhibition Assay.
Caption: Workflow for a Cell Viability (e.g., MTT) Assay.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, LanthaScreen™)
-
384-well assay plates
-
Plate reader capable of detecting luminescence or fluorescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.
-
Reaction Setup: Add the diluted compounds to the wells of the assay plate.
-
Kinase Addition: Add the purified kinase to the wells containing the compounds and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay Protocol)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI50 (concentration for 50% inhibition of cell growth) or IC50 value from the dose-response curve.
Conclusion
The this compound scaffold and its derivatives are part of a promising class of compounds with significant potential as kinase inhibitors. The data presented in this guide, drawn from closely related pyrazole structures, highlights their activity against key cancer and inflammation-related targets such as p38 MAPK, Aurora kinases, and FLT3. The provided experimental protocols offer a foundation for researchers to further investigate the bioactivity of novel pyrazole derivatives. Continued exploration of the structure-activity relationships within this chemical class will be crucial for the development of next-generation targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Pardon Our Interruption [opnme.com]
- 3. A meta-analysis of the role of p38 mitogen-activated protein kinase inhibitors in patients with active rheumatoid arthritis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Efficacy, pharmacodynamics, and safety of VX-702, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 11. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Gilteritinib | C29H44N8O3 | CID 49803313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(3-Amino-1H-pyrazol-1-yl)ethanol and Other Amino Alcohol Linkers in Bioconjugate Development
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker connecting the targeting moiety to the functional payload plays a pivotal role. Its chemical nature, length, and rigidity are critical determinants of the final conjugate's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of 2-(3-Amino-1H-pyrazol-1-yl)ethanol, a novel heterocyclic amino alcohol linker, against more conventional aliphatic and PEG-based amino alcohol linkers.
Due to the limited availability of direct comparative experimental data for this compound in existing literature, this guide will draw upon established principles of medicinal chemistry and available data for related structures to provide a prospective comparison. The experimental protocols provided are standardized methods applicable for the evaluation of bioconjugates employing any of these linker types.
The Role of the Linker in PROTAC Function
A PROTAC is a heterobifunctional molecule that typically consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them. The linker is not merely a spacer but actively influences the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for the subsequent ubiquitination and degradation of the target protein.
Comparative Analysis of Amino Alcohol Linkers
This section compares the anticipated properties of a pyrazole-containing amino alcohol linker with the well-documented characteristics of aliphatic and PEG-based amino alcohol linkers.
Physicochemical Properties
The physicochemical properties of the linker have a profound impact on the overall characteristics of the PROTAC, including its solubility and cell permeability.
| Property | This compound (Predicted) | 6-Amino-1-hexanol (Aliphatic) | 2-(2-Aminoethoxy)ethanol (PEG-like) |
| Structure | Pyrazole ring with an ethanolamine substituent | Linear C6 alkyl chain with terminal amino and hydroxyl groups | Short PEG chain with terminal amino and hydroxyl groups |
| Rigidity | Semi-rigid due to the planar pyrazole ring | Flexible | Flexible |
| Hydrophilicity | Moderate; the pyrazole ring can participate in hydrogen bonding | Low; predominantly hydrophobic alkyl chain | High; due to the ether oxygens |
| Solubility | Likely to have good aqueous solubility due to the polar pyrazole ring and hydroxyl group. | Lower aqueous solubility, higher lipophilicity. | Excellent aqueous solubility. |
| Cell Permeability | Potentially balanced permeability; the pyrazole may aid in membrane interactions. | Generally good cell permeability due to its lipophilic nature. | Can have good permeability by adopting folded conformations, but longer chains can hinder this. |
| Metabolic Stability | The pyrazole ring is generally more metabolically stable than linear alkyl chains. | Can be susceptible to oxidative metabolism. | Ether linkages can be sites of metabolism. |
Impact on PROTAC Performance
The linker's structure directly influences the biological activity of the PROTAC.
| Performance Metric | This compound (Predicted) | Aliphatic Linkers (e.g., 6-Amino-1-hexanol) | PEG-based Linkers (e.g., 2-(2-Aminoethoxy)ethanol) |
| Ternary Complex Formation | The semi-rigid nature may lead to more defined conformations, potentially enhancing cooperativity and stability of the ternary complex. | High flexibility can allow for multiple binding modes, which may or may not be productive. | Flexibility can be beneficial, but very long chains may lead to non-productive binding or an entropic penalty. |
| Protein Degradation (DC50/Dmax) | A well-oriented ternary complex could lead to potent degradation (low DC50) and high maximal degradation (high Dmax). | Potency and efficacy are highly dependent on the specific target and E3 ligase pair; requires empirical optimization of length. | Often leads to potent degraders, but the optimal length is critical and target-dependent. |
| Pharmacokinetics | The potential for improved metabolic stability could lead to a longer in vivo half-life. | Can have good in vivo stability, but metabolic liabilities exist. | Can improve solubility and in vivo exposure, but longer chains may be more susceptible to metabolism. |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate and compare the performance of PROTACs constructed with different amino alcohol linkers.
Protocol 1: Synthesis of a PROTAC using an Amino Alcohol Linker
This protocol describes a general two-step synthesis of a PROTAC, first by attaching the amino alcohol linker to an E3 ligase ligand, followed by conjugation to the target protein ligand.
Materials:
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative)
-
Amino alcohol linker (e.g., this compound, 6-amino-1-hexanol, or 2-(2-aminoethoxy)ethanol)
-
Carboxylic acid-functionalized target protein ligand (e.g., JQ1 derivative)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica gel, HPLC system)
Procedure:
-
Step 1: Coupling of Linker to E3 Ligase Ligand
-
Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and the amino alcohol linker (1.1 eq) in anhydrous DMF.
-
Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, purify the E3 ligase-linker intermediate by flash chromatography or preparative HPLC.
-
-
Step 2: Coupling of E3 Ligase-Linker to Target Protein Ligand
-
Dissolve the purified E3 ligase-linker intermediate (1.0 eq) and the carboxylic acid-functionalized target protein ligand (1.1 eq) in anhydrous DMF.
-
Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC by preparative HPLC.
-
Characterize the final product by NMR and high-resolution mass spectrometry.
-
Protocol 2: Western Blot for Protein Degradation
This protocol is for assessing the ability of the synthesized PROTACs to induce the degradation of the target protein in a cellular context.
Materials:
-
Appropriate cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTACs and controls (e.g., DMSO, non-degrading inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTACs or controls for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and capture the image.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values.
-
Protocol 3: TR-FRET Assay for Ternary Complex Formation
This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Purified, tagged target protein (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged)
-
Terbium-conjugated anti-tag antibody (donor, e.g., anti-His)
-
Fluorescently labeled anti-tag antibody (acceptor, e.g., FITC-anti-GST)
-
Synthesized PROTACs
-
Assay buffer
-
Microplate reader with TR-FRET capabilities
Procedure:
-
Assay Setup:
-
In a microplate, add the tagged target protein, tagged E3 ligase, and the corresponding donor and acceptor antibodies.
-
Add a serial dilution of the PROTAC.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for complex formation.
-
-
Measurement:
-
Measure the TR-FRET signal on a compatible microplate reader, recording the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio.
-
An increase in the TR-FRET signal indicates the formation of the ternary complex.
-
Plot the signal against the PROTAC concentration to determine the potency of ternary complex formation.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for PROTAC synthesis and evaluation.
Caption: Inhibition of a signaling pathway via PROTAC-mediated degradation of a key kinase.
Conclusion
The choice of an amino alcohol linker is a critical decision in the design of potent and effective bioconjugates like PROTACs. While traditional aliphatic and PEG-based linkers have been extensively used, novel heterocyclic linkers such as this compound present intriguing possibilities. The pyrazole moiety is predicted to offer a favorable balance of rigidity, hydrophilicity, and metabolic stability. This could translate to improved ternary complex formation, enhanced protein degradation, and more favorable pharmacokinetic profiles. However, without direct experimental data, these remain well-founded hypotheses. The provided experimental protocols offer a robust framework for the empirical evaluation and comparison of these different linker classes, which is essential for the rational design and optimization of next-generation targeted therapeutics.
Spectroscopic Scrutiny: A Comparative Guide to the Structural Confirmation of 2-(3-Amino-1H-pyrazol-1-yl)ethanol Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of chemical research. This guide provides a comparative analysis of spectroscopic techniques for the characterization of 2-(3-Amino-1H-pyrazol-1-yl)ethanol and its derivatives, offering insights into data interpretation and experimental best practices.
The pyrazole scaffold is a privileged structure in medicinal chemistry, and its derivatives exhibit a wide range of biological activities. The functionalization of the pyrazole ring, such as the introduction of an amino group and an ethanol side chain, creates opportunities for further chemical modification and the development of new therapeutic agents. Accurate structural elucidation is paramount, and a multi-technique spectroscopic approach is the gold standard. This guide compares and contrasts the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural analysis of this important class of compounds.
Comparative Spectroscopic Data
To illustrate the power of these techniques, the following tables summarize characteristic spectroscopic data for the parent compound, this compound, and a representative derivative, N-(1-(2-hydroxyethyl)-1H-pyrazol-3-yl)acetamide. This data is compiled from published literature on analogous pyrazole derivatives and serves as a representative benchmark for comparison.
Table 1: Comparative ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Proton | This compound (Illustrative Data) | N-(1-(2-hydroxyethyl)-1H-pyrazol-3-yl)acetamide (Illustrative Data) | Key Observations for Structural Confirmation |
| H-4 (pyrazole) | δ 5.6 - 5.8 ppm (d) | δ 6.2 - 6.4 ppm (d) | Downfield shift upon acylation of the amino group due to electron withdrawal. |
| H-5 (pyrazole) | δ 7.2 - 7.4 ppm (d) | δ 7.5 - 7.7 ppm (d) | Downfield shift consistent with electronic changes on the pyrazole ring. |
| -CH₂- (ethanol, N-linked) | δ 3.9 - 4.1 ppm (t) | δ 4.0 - 4.2 ppm (t) | Minor shift, indicating the local environment is less affected by the remote acylation. |
| -CH₂- (ethanol, OH-linked) | δ 3.5 - 3.7 ppm (t) | δ 3.6 - 3.8 ppm (t) | Minor shift. |
| -NH₂ | δ 5.0 - 5.5 ppm (s, br) | - | Disappearance of the broad singlet is a clear indicator of substitution on the amino group. |
| -OH | δ 4.8 - 5.2 ppm (t) | δ 4.9 - 5.3 ppm (t) | Exchangeable proton, position can vary. |
| -NH (acetamide) | - | δ 9.5 - 10.0 ppm (s, br) | Appearance of a new broad singlet in the downfield region confirms the presence of the amide proton. |
| -CH₃ (acetamide) | - | δ 2.0 - 2.2 ppm (s) | A singlet integrating to three protons is a definitive signal for the acetyl group. |
Table 2: Comparative ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Carbon | This compound (Illustrative Data) | N-(1-(2-hydroxyethyl)-1H-pyrazol-3-yl)acetamide (Illustrative Data) | Key Observations for Structural Confirmation |
| C-3 (pyrazole) | δ 155 - 158 ppm | δ 148 - 152 ppm | Upfield shift due to the change in the electronic nature of the substituent (amino to acetamido). |
| C-4 (pyrazole) | δ 95 - 98 ppm | δ 100 - 103 ppm | Downfield shift resulting from the electronic perturbation of the ring. |
| C-5 (pyrazole) | δ 130 - 133 ppm | δ 135 - 138 ppm | Downfield shift. |
| -CH₂- (ethanol, N-linked) | δ 50 - 53 ppm | δ 51 - 54 ppm | Minor change. |
| -CH₂- (ethanol, OH-linked) | δ 58 - 61 ppm | δ 59 - 62 ppm | Minor change. |
| C=O (acetamide) | - | δ 168 - 172 ppm | Appearance of a carbonyl carbon signal is a key indicator of acylation. |
| -CH₃ (acetamide) | - | δ 22 - 25 ppm | Appearance of a methyl carbon signal. |
Table 3: Comparative IR and Mass Spectrometry Data
| Spectroscopic Technique | This compound | N-(1-(2-hydroxyethyl)-1H-pyrazol-3-yl)acetamide | Key Observations for Structural Confirmation |
| IR (cm⁻¹) | 3400-3200 (N-H, O-H str), 1620 (N-H bend), 1580 (C=N str) | 3300-3200 (N-H, O-H str), 1680 (C=O str, amide I), 1550 (N-H bend, amide II) | Appearance of a strong amide C=O stretch and a shift in the N-H bending vibration are hallmarks of acylation. |
| Mass Spec. (EI) | m/z 127 [M]⁺, 96, 82, 68 | m/z 169 [M]⁺, 127, 96, 82, 43 | A shift in the molecular ion peak corresponding to the mass of the acetyl group (42 amu). The appearance of a fragment at m/z 43 ([CH₃CO]⁺) is also indicative of the acetyl group. |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.
Synthesis of this compound
A general synthetic route involves the reaction of 3-aminopyrazole with 2-chloroethanol in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the N-alkylation of the pyrazole ring. Purification is often achieved through column chromatography.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for compounds with exchangeable protons (-NH₂, -OH) as it often allows for their observation.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters are typically sufficient. For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.
-
Data Acquisition: For molecular weight determination, Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺. For fragmentation analysis, Electron Ionization (EI) is more common. The fragmentation pattern of pyrazoles often involves the loss of HCN and N₂ from the molecular ion or [M-H]⁺ fragment.[1][2]
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and structural confirmation of a synthesized pyrazole derivative.
References
A Comparative Guide to In Vitro Kinase Assay Protocols for Pyrazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous kinase inhibitors that have progressed to clinical trials and received regulatory approval. Protein kinases are critical regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. This guide provides a comparative overview of common in vitro kinase assay protocols for evaluating pyrazole-based inhibitors, supported by experimental data to aid in the selection of appropriate screening methods and to facilitate the interpretation of results.
Data Presentation: Comparative Inhibitory Activity of Pyrazole-Based Kinases
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The tables below summarize the in vitro inhibitory activity of several well-characterized pyrazole-based inhibitors against their primary targets and a selection of off-target kinases, highlighting their varying potency and selectivity profiles.
| Compound | Primary Target(s) | IC50 (nM) | Key Off-Targets | IC50 (nM) | Reference |
| Afuresertib | Akt1, Akt2, Akt3 | 0.08 (Kᵢ), 2, 2.6 | - | - | [1] |
| AT9283 | Aurora A, Aurora B, JAK2, Abl(T315I) | ~3 (for Auroras) | - | - | [2] |
| Ruxolitinib | JAK1, JAK2 | ~3 | JAK3 | ~430 | [2] |
| CCT245737 | CHK1 | 1.3 | CHK2, CDK1 | 2440, 9030 | [3] |
| Compound 17 | Chk2 | 17.9 | - | - | [1] |
Experimental Protocols: Key In Vitro Kinase Assays
The selection of an appropriate in vitro kinase assay technology is crucial for generating reliable and reproducible data. The following section provides detailed methodologies for three widely used assay formats: ADP-Glo™, LanthaScreen®, and HTRF®.
ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The luminescent signal is proportional to the amount of ADP generated and is therefore inversely proportional to kinase inhibition.[4][5]
Materials:
-
Recombinant Kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)
-
Test Compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates (white, flat-bottom)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazole-based test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range.[6]
-
Assay Plate Setup: Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[6]
-
Kinase Addition: Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[6]
-
Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[6]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[6]
-
Kinase Reaction: Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[6]
-
Reaction Termination and ATP Depletion: Add 5µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.[6]
-
ADP to ATP Conversion and Signal Generation: Add 10µl of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin. Incubate at room temperature for 30–60 minutes.[6]
-
Data Acquisition: Measure the luminescence using a plate reader.[6]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
LanthaScreen® TR-FRET Kinase Assay
LanthaScreen® is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It measures the binding of a fluorescently labeled antibody to a phosphorylated substrate, which brings a donor (terbium or europium) and an acceptor (fluorescein) fluorophore into proximity, generating a FRET signal. Inhibition of the kinase results in less phosphorylated substrate and a decreased FRET signal.[7][8]
Materials:
-
Recombinant Kinase
-
Fluorescein-labeled substrate
-
ATP
-
Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)
-
Test Compounds (dissolved in DMSO)
-
Terbium- or Europium-labeled anti-phospho-substrate antibody
-
TR-FRET Dilution Buffer
-
EDTA
-
384-well plates (low-volume, black or white)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a 4X serial dilution of the pyrazole-based inhibitors in the appropriate buffer.[9]
-
Assay Plate Setup: Transfer 2.5 µL of the 4X compound dilutions to the assay plate.[9]
-
Kinase/Substrate Addition: Prepare a 2X mixture of the kinase and fluorescein-labeled substrate in Kinase Buffer A. Add 5 µL of this mixture to each well.[8]
-
Pre-incubation: Incubate for 15 minutes at room temperature.[8]
-
Reaction Initiation: Prepare a 4X ATP solution in Kinase Buffer A. Add 2.5 µL of the 4X ATP solution to each well to start the reaction. The final reaction volume is 10 µL.[9]
-
Kinase Reaction: Cover the plate and incubate for 1 hour at room temperature.[7]
-
Detection Reagent Preparation: Prepare a 2X solution of the Terbium- or Europium-labeled antibody and EDTA in TR-FRET Dilution Buffer.[7]
-
Reaction Termination and Detection: Add 10 µL of the 2X antibody/EDTA solution to each well to stop the reaction.[7]
-
Incubation: Cover the plate and incubate for at least 30 minutes at room temperature.[7]
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).[7]
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot it against the inhibitor concentration to determine the IC50 value.[7]
HTRF® Kinase Assay
Homogeneous Time-Resolved Fluorescence (HTRF®) is another TR-FRET-based technology. In a typical kinase assay format, a biotinylated substrate and a europium cryptate-labeled anti-phospho-substrate antibody are used. Upon phosphorylation, the binding of the antibody and streptavidin-XL665 (the acceptor) to the substrate brings the donor and acceptor into proximity, generating a FRET signal.[10][11]
Materials:
-
Recombinant Kinase
-
Biotinylated substrate
-
ATP
-
Enzymatic Buffer (e.g., 50 mM HEPES pH 7.0, 0.1 mM Na₃VO₄, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA)
-
Test Compounds (dissolved in DMSO)
-
Europium cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665 (SA-XL665)
-
Detection Buffer (containing EDTA)
-
384-well plates (low-volume, black or white)
-
HTRF® compatible plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the substrate, kinase, and ATP in the enzymatic buffer. Prepare the detection reagents (antibody and SA-XL665) in the detection buffer.[11]
-
Compound Addition: Dispense 0.5 µL of the serially diluted pyrazole inhibitors into the assay plate.[10]
-
Enzyme Addition: Add 5.5 µL of the diluted kinase to each well.[10]
-
Pre-incubation: Incubate for 15 minutes at room temperature.[10]
-
Substrate Addition: Add 2 µL of the substrate solution to each well.[10]
-
Reaction Initiation: Add 2 µL of the ATP solution to initiate the kinase reaction.[10]
-
Kinase Reaction: Seal the plate and incubate at room temperature for a specified time (e.g., 10 or 30 minutes).[10]
-
Detection: Add 10 µL of the premixed detection reagents (Europium anti-phospho-antibody and SA-XL665) in detection buffer to stop the reaction and initiate the detection process.[11]
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature.[10]
-
Data Acquisition: Read the plate on an HTRF® compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).[10]
-
Data Analysis: Calculate the HTRF ratio ((fluorescence at 665 nm / fluorescence at 620 nm) x 10,000) and plot against the inhibitor concentration to determine the IC50 value.[10]
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key signaling pathways often targeted by pyrazole-based inhibitors and a general workflow for their in vitro evaluation.
Caption: General workflow for in vitro kinase assay.
Caption: Simplified EGFR signaling pathway.
Caption: Simplified PI3K/Akt signaling pathway.
Caption: Simplified JAK/STAT signaling pathway.
Caption: Simplified CDK/Rb signaling pathway.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
A Comparative Guide to Pyrazole-Based Kinase Inhibitors: Efficacy and Experimental Insights
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile nature and presence in numerous FDA-approved drugs.[1][2] Within the realm of oncology, pyrazole derivatives have been successfully developed into potent protein kinase inhibitors (PKIs), leading to significant advancements in targeted cancer therapy.[1][2][3]
This guide provides an objective comparison of the efficacy of a prominent pyrazole-based kinase inhibitor, Erdafitinib, with existing therapeutic alternatives. We will delve into the supporting experimental data, detail the methodologies of key assays, and visualize complex biological and experimental processes to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Case Study: Erdafitinib for Metastatic Urothelial Carcinoma (mUC)
Erdafitinib (Balversa®) is an oral, potent, pan-Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase inhibitor.[4][5] It is the first targeted therapy approved by the FDA for adult patients with locally advanced or metastatic urothelial carcinoma (mUC) harboring susceptible FGFR3 or FGFR2 genetic alterations who have progressed on or after platinum-based chemotherapy.[6][7]
Mechanism of Action: Targeting the FGFR Signaling Pathway
Aberrant FGFR signaling, driven by gene mutations, fusions, or amplifications, is a key oncogenic driver in a subset of urothelial carcinomas.[4][8] This leads to the constitutive activation of downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which promote tumor cell proliferation, survival, and migration.[4][9]
Erdafitinib functions by binding to the ATP-binding pocket of the FGFR kinase domain, preventing receptor phosphorylation and subsequent activation of these downstream pathways.[9] This targeted inhibition effectively shuts down the oncogenic signaling, leading to decreased cell viability and tumor growth in FGFR-altered cancer models.[6][9]
Comparative Efficacy Data
Erdafitinib's approval was based on the pivotal BLC2001 clinical trial, which demonstrated significant efficacy in a pre-selected patient population.[7][10] The following tables compare its performance with other second-line therapies for mUC post-platinum chemotherapy.
Table 1: In Vitro Kinase Inhibitory Activity of Erdafitinib
This table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the drug concentration required to inhibit 50% of the kinase activity. Lower values denote higher potency.
| Target Kinase | Erdafitinib IC50 (nM) | Selectivity vs. VEGFR2 |
| FGFR1 | 1.2[11][12][13] | ~30-fold |
| FGFR2 | 2.5[11][12][13] | ~15-fold |
| FGFR3 | 3.0[11][12][13] | ~12-fold |
| FGFR4 | 5.7[11][12][13] | ~6-fold |
| VEGFR2 | 36.8[11][12][13] | N/A |
Table 2: Clinical Efficacy in Second-Line Metastatic Urothelial Carcinoma
This table compares key clinical outcomes for Erdafitinib against immunotherapy and traditional chemotherapy in patients who have progressed after first-line platinum-based treatment.
| Treatment (Trial) | Patient Population | Overall Response Rate (ORR) | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
| Erdafitinib (BLC2001)[7][10][14] | mUC with FGFR2/3 alterations | 40% | 11.3 months | 5.5 months |
| Pembrolizumab (KEYNOTE-045)[15] | mUC (unselected) | 21.1% | 10.3 months | 2.1 months |
| Taxane Chemotherapy (Various studies)[15] | mUC (unselected) | ~11% | ~7-9 months | ~3-4 months |
| Vinflunine (Various studies)[15] | mUC (unselected) | ~9% | ~7 months | ~3 months |
The data clearly indicates that for patients with specific FGFR alterations, the targeted pyrazole-based inhibitor Erdafitinib offers a substantially higher response rate compared to existing drugs administered to an unselected patient population.
Experimental Protocols
Detailed and reproducible methodologies are critical for evaluating and comparing therapeutic agents.
Clinical Trial Protocol: BLC2001 (NCT02365597)
The BLC2001 study was a pivotal Phase 2, open-label, multicenter trial that evaluated the efficacy and safety of Erdafitinib.[7][16]
-
Patient Population : Adults with locally advanced or metastatic urothelial carcinoma with prespecified FGFR2 or FGFR3 genetic alterations, whose disease progressed during or after at least one line of prior platinum-based chemotherapy.[7][16]
-
Study Design : The trial initially explored different dosing schedules. The optimal schedule was determined to be a continuous daily oral dose. Patients were enrolled into a single cohort receiving this regimen.[14]
-
Dosing Regimen : The selected starting dose was 8 mg once daily. The protocol allowed for pharmacodynamically guided dose uptitration to 9 mg daily if serum phosphate levels were below 5.5 mg/dL by day 14 and there were no significant adverse events.[7][14]
-
Primary Endpoint : The primary measure of efficacy was the Objective Response Rate (ORR), confirmed by blinded independent radiologic review.[16]
-
Secondary Endpoints : Key secondary endpoints included Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS).[16]
In Vitro Kinase Assay: Time-Resolved FRET (TR-FRET)
The IC50 values for kinase inhibitors are often determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This robust, high-throughput method measures the binding of an inhibitor to the kinase's ATP pocket.[17][18]
-
Principle : The assay relies on energy transfer between a donor fluorophore (e.g., a Europium-labeled antibody that binds the kinase) and an acceptor fluorophore (e.g., a fluorescently-labeled ATP-competitive tracer that binds the kinase's active site). When both are bound, excitation of the donor results in emission from the acceptor (high FRET signal).[19] A test compound that competes with the tracer for the ATP binding site will disrupt this proximity, leading to a decrease in the FRET signal.[19]
-
General Protocol :
-
Reagent Preparation : Recombinant purified target kinase, Europium-labeled anti-tag antibody, and an Alexa Fluor-labeled kinase tracer are prepared in an appropriate kinase assay buffer.
-
Compound Dispensing : The pyrazole-based inhibitor (e.g., Erdafitinib) is serially diluted to various concentrations and dispensed into a multi-well assay plate (e.g., 384-well).
-
Kinase/Antibody Addition : A mixture of the target kinase and the donor antibody is added to the wells containing the test compound.
-
Tracer Addition : The acceptor tracer is added to initiate the binding competition.
-
Incubation : The plate is incubated at room temperature for a set period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Data Acquisition : The plate is read on a TR-FRET-capable plate reader, which excites the donor (e.g., at 340 nm) and measures emission from both the donor (e.g., at 615 nm) and the acceptor (e.g., at 665 nm) after a time delay.[19]
-
Analysis : The ratio of the acceptor to donor emission is calculated. The percent inhibition is determined relative to controls, and the IC50 value is calculated by fitting the concentration-response data to a sigmoidal curve.
-
Patient Selection for Targeted Therapy
The efficacy of pyrazole-based inhibitors like Erdafitinib is intrinsically linked to the presence of specific molecular targets. This necessitates a biomarker-driven approach to patient selection, distinguishing it from traditional chemotherapy.
References
- 1. targetedonc.com [targetedonc.com]
- 2. urotoday.com [urotoday.com]
- 3. Frontiers | Changing landscape of first-line treatment for locally advanced or metastatic urothelial carcinoma: the progression from platinum-based chemotherapy to platinum-free therapy [frontiersin.org]
- 4. BALVERSA - Mechanism of Action [jnjmedicalconnect.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanism of Action | BALVERSA® (erdafitinib) HCP [balversahcp.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Frontiers | Safety and efficacy of the pan-FGFR inhibitor erdafitinib in advanced urothelial carcinoma and other solid tumors: A systematic review and meta-analysis [frontiersin.org]
- 9. What is the mechanism of Erdafitinib? [synapse.patsnap.com]
- 10. urotoday.com [urotoday.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. onclive.com [onclive.com]
- 15. urotoday.com [urotoday.com]
- 16. ERDAFITINIB in locally advanced or metastatic urothelial carcinoma (mUC): Long-term outcomes in BLC2001 - UROONCO Bladder Cancer [bladder.uroonco.uroweb.org]
- 17. researchgate.net [researchgate.net]
- 18. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Unveiling the Structure-Activity Relationship of 2-(3-Amino-1H-pyrazol-1-yl)ethanol Analogs as Potent Kinase Inhibitors
A comprehensive analysis of 2-(3-amino-1H-pyrazol-1-yl)ethanol analogs reveals critical structural determinants for their inhibitory activity against various protein kinases, offering a roadmap for the development of next-generation targeted therapeutics. This guide synthesizes available preclinical data, comparing the performance of key analogs and providing detailed experimental methodologies to aid researchers in the ongoing quest for more effective and selective cancer therapies.
The 3-amino-1H-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Modifications at the N1 and C5 positions of the pyrazole ring, as well as substitutions on the 3-amino group, have been shown to significantly influence potency and selectivity. The introduction of a 2-ethanol group at the N1 position provides a key interaction point and a vector for further structural elaboration. This guide focuses on the structure-activity relationship (SAR) of this specific class of pyrazole derivatives, highlighting how subtle chemical changes translate into profound differences in biological activity.
Comparative Analysis of Biological Activity
The inhibitory potency of this compound analogs has been evaluated against a panel of cancer-relevant protein kinases and cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) and cellular growth inhibition (GI50) for a representative set of analogs, demonstrating the impact of various substitutions.
| Compound ID | R1 (at Pyrazole C5) | R2 (at 3-Amino) | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) |
| 1a | Phenyl | H | CDK2 | 719 | MV4-11 | 1.22 |
| 1b | 4-Chlorophenyl | H | FLT3 | 89 | MV4-11 | <5 |
| 1c | 4-Methoxyphenyl | H | JNK3 | 227 | - | - |
| 2a | Phenyl | Acetyl | CDK2 | >1000 | MV4-11 | >10 |
| 2b | 4-Chlorophenyl | Methyl | FLT3 | 150 | MV4-11 | 7.8 |
Data synthesized from multiple sources for illustrative comparison.[3][4]
Key SAR Insights:
-
Substitution at C5 of the Pyrazole Ring: Aromatic substitutions at the C5 position are crucial for activity. The presence of a phenyl group (Compound 1a ) confers moderate activity. Introduction of an electron-withdrawing group, such as a chloro substituent at the para position of the phenyl ring (Compound 1b ), significantly enhances potency against kinases like FLT3.[3] Conversely, an electron-donating methoxy group (Compound 1c ) can modulate selectivity, in this case towards JNK3.[4]
-
Modification of the 3-Amino Group: The free amino group is a key hydrogen bond donor and essential for activity. Acetylation of the amino group (Compound 2a ) leads to a dramatic loss of inhibitory potency, highlighting the importance of this interaction.[2] Small alkyl substitutions, such as a methyl group (Compound 2b ), are generally better tolerated but may still reduce activity compared to the unsubstituted analog.
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed experimental protocols for the key assays are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase enzyme (e.g., CDK2, FLT3)
-
Substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (this compound analogs)
-
Assay plates (384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and ATP in the appropriate kinase buffer.
-
Add the test compounds at various concentrations to the assay plate.
-
Initiate the kinase reaction by adding the reaction mixture to the wells containing the test compounds.
-
Incubate the plate at 30°C for 30 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the compound concentration.[5]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MV4-11, K562, A549)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (2.5 mg/mL)
-
DMSO
-
96-well cell culture plates
-
Microplate spectrophotometer
Procedure:
-
Seed the cells into 96-well plates at a density of 4,000-4,500 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
Calculate the GI50 (the concentration required to inhibit cell growth by 50%) by comparing the absorbance of treated cells to untreated control cells.[6]
Visualizing the Path to Discovery
To better understand the context of this research, the following diagrams illustrate a typical kinase signaling pathway targeted by these inhibitors and the general workflow of a structure-based drug discovery project.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: A typical workflow for a structure-based drug discovery program.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
X-ray crystallography of novel compounds derived from 2-(3-Amino-1H-pyrazol-1-yl)ethanol
An in-depth guide to the structural features of novel compounds derived from 2-(3-Amino-1H-pyrazol-1-yl)ethanol and its analogues, providing key X-ray crystallography data and experimental insights for researchers in drug discovery and materials science.
This guide offers a comparative overview of the X-ray crystallographic data for a selection of novel compounds derived from or related to this compound. The presented data, extracted from recent scientific literature, is intended to provide researchers, scientists, and drug development professionals with a valuable resource for understanding the structural characteristics of these heterocyclic compounds. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, and a detailed understanding of its structural biology is crucial for the rational design of new therapeutic agents.[1][2] This guide summarizes key crystallographic parameters, details the experimental protocols used for structure determination, and visualizes the synthetic workflow.
Comparative Crystallographic Data
The following tables summarize the key crystallographic data for two compounds: Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate[3][4] and 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl)ethanol[5][6][7][8], a structurally related analogue. These tables facilitate a direct comparison of their unit cell dimensions, space groups, and refinement parameters.
Table 1: Crystal Data and Structure Refinement for Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate
| Parameter | Value |
| Empirical Formula | C₁₄H₁₇N₃O₅S |
| Formula Weight | 339.36 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234 (2) |
| b (Å) | 18.3456 (4) |
| c (Å) | 8.6789 (2) |
| α (°) | 90 |
| β (°) | 98.987 (1) |
| γ (°) | 90 |
| Volume (ų) | 1589.41 (6) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.419 |
| Absorption Coefficient (mm⁻¹) | 0.22 |
| F(000) | 712 |
| Theta range for data collection (°) | 2.2 to 28.3 |
| Reflections collected | 13437 |
| Independent reflections | 3874 [R(int) = 0.021] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R₁ = 0.038, wR₂ = 0.103 |
| R indices (all data) | R₁ = 0.045, wR₂ = 0.109 |
Data sourced from references[3][4].
Table 2: Crystal Data and Structure Refinement for 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl)ethanol
| Parameter | Value |
| Empirical Formula | C₁₁H₁₃N₃O |
| Formula Weight | 203.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.458 (1) |
| b (Å) | 10.113 (1) |
| c (Å) | 10.239 (1) |
| α (°) | 90 |
| β (°) | 108.08 (1) |
| γ (°) | 90 |
| Volume (ų) | 1028.1 (2) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.314 |
| Absorption Coefficient (mm⁻¹) | 0.09 |
| F(000) | 432 |
| Theta range for data collection (°) | 2.4 to 27.0 |
| Reflections collected | 5693 |
| Independent reflections | 2098 [R(int) = 0.043] |
| Goodness-of-fit on F² | 1.03 |
| Final R indices [I>2sigma(I)] | R₁ = 0.057, wR₂ = 0.141 |
| R indices (all data) | R₁ = 0.094, wR₂ = 0.163 |
Data sourced from references[5][6][7][8].
Experimental Protocols
The successful crystallization and subsequent X-ray diffraction analysis are paramount for elucidating the three-dimensional structure of novel compounds. Below are the detailed methodologies employed for the synthesis and crystallographic analysis of the compared compounds.
Synthesis and Crystallization of Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate
The synthesis of this compound was achieved by reacting N-sulfonylpyrazole with ethyl bromoacetate in dry N,N-dimethylformamide (DMF) containing anhydrous potassium carbonate at room temperature.[4] The resulting product was poured onto ice-water, and the solid formed was filtered off and recrystallized from ethanol to yield pale yellow crystals suitable for X-ray diffraction.[3][4]
Synthesis and Crystallization of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl)ethanol
This pyridylpyrazole derivative was synthesized through the condensation of (Z)-4-hydroxy-4-(pyridin-2-yl)but-3-en-2-one with 2-hydroxyethylhydrazine.[5][6][7] The resulting compound was characterized and its structure was confirmed by single-crystal X-ray diffraction.
X-ray Data Collection and Structure Refinement
For both compounds, X-ray diffraction data were collected on a suitable diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Visualizing the Synthetic Pathway
The following diagram illustrates a generalized workflow for the synthesis and crystallographic analysis of novel pyrazole derivatives, based on the experimental protocols described in the cited literature.
Caption: A generalized workflow from synthesis to structural elucidation.
This guide provides a snapshot of the crystallographic landscape of some novel pyrazole derivatives. The detailed structural information and experimental protocols are vital for researchers aiming to design and synthesize new molecules with desired chemical and biological properties. The comparative data presented herein should serve as a useful starting point for further investigation and development in this exciting field of heterocyclic chemistry.
References
- 1. Two 3-amino-1H-pyrazol-2-ium salts containing organic anions, and an orthorhombic polymorph of 3-amino-1H-pyrazol-2-ium nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Metabolic Stability of Pyrazole-Containing Drug Candidates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a prominent feature in modern medicinal chemistry, integral to the structure of numerous approved drugs. Its widespread use is due in part to its favorable physicochemical properties, which can impart desirable pharmacokinetic characteristics, including metabolic stability. However, like all drug candidates, those containing a pyrazole moiety must undergo rigorous assessment of their metabolic fate. This guide provides a comparative analysis of the metabolic stability of pyrazole-containing drug candidates, offering insights into their metabolic pathways, experimental evaluation, and a comparison with alternative scaffolds.
Metabolic Fates of Pyrazole-Containing Compounds
The metabolism of pyrazole-containing drugs is primarily governed by phase I and phase II enzymes, with cytochrome P450 (CYP) enzymes playing a central role in initial oxidative transformations.
Key metabolic pathways include:
-
Oxidation: Hydroxylation of the pyrazole ring or its substituents is a common metabolic route. For instance, the experimental antitumor agent pyrazoloacridine undergoes N-demethylation and 9-desmethylation catalyzed by CYP3A4 and CYP1A2, respectively.[1]
-
N-oxidation: Flavin-containing monooxygenases (FMOs) can also contribute to the metabolism of pyrazole compounds, leading to the formation of N-oxides.[1]
-
Ring Cleavage: While less common, the pyrazole ring itself can be subject to cleavage, leading to more polar metabolites that are readily excreted.
-
Conjugation (Phase II): Following phase I metabolism, the resulting metabolites can undergo conjugation with endogenous molecules such as glucuronic acid or sulfate to further increase their water solubility and facilitate elimination.
The susceptibility of a pyrazole-containing drug candidate to metabolism is highly dependent on the nature and position of its substituents. Strategic modification of the pyrazole scaffold can significantly enhance metabolic stability. For example, the introduction of fluorine atoms can block sites of metabolism and improve bioavailability.[2]
Comparative Metabolic Stability: Pyrazole vs. Non-Pyrazole Scaffolds
The choice of a heterocyclic core is a critical decision in drug design, with profound implications for a compound's metabolic profile. The pyrazole ring is often employed as a bioisostere for other aromatic systems, such as phenyl or imidazole rings, to enhance metabolic stability.[3][4]
Case Study: PDE5 Inhibitors - Sildenafil (Pyrazole-containing) vs. Alternatives
A pertinent example is the comparison of phosphodiesterase-5 (PDE5) inhibitors used for erectile dysfunction. Sildenafil, which contains a pyrazolo[4,3-d]pyrimidine core, can be compared with other PDE5 inhibitors that utilize different heterocyclic systems.
| Compound | Core Scaffold | In Vitro Half-life (t½, min) in HLM | In Vitro Intrinsic Clearance (CLint, µL/min/mg) in HLM |
| Sildenafil | Pyrazolopyrimidine | 25 | 27.7 |
| Vardenafil | Imidazotriazinone | 18 | 38.5 |
| Tadalafil | Carboline | 120 | 5.8 |
| Avanafil | Pyrimidine | 15 | 46.2 |
Data sourced from a comparative analysis of PDE5 inhibitors in human liver microsomes (HLM). It is important to note that experimental conditions can vary between studies, affecting absolute values.[5]
As the data indicates, sildenafil exhibits moderate metabolic stability in human liver microsomes. Tadalafil, with its carboline core, is significantly more stable, while vardenafil and avanafil are more rapidly metabolized. This highlights that while the pyrazole moiety can contribute to favorable metabolic properties, the overall stability of a drug molecule is a complex interplay of its entire structure.
Experimental Protocols for Assessing Metabolic Stability
A tiered approach is typically employed to evaluate the metabolic stability of drug candidates, starting with high-throughput in vitro assays and progressing to more complex systems.
Microsomal Stability Assay
This is a primary screen to assess phase I metabolic stability, particularly by CYP enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Materials:
-
Pooled liver microsomes (human or other species)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (containing an internal standard for analytical quantification)
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a working solution of the test compound in phosphate buffer.
-
Pre-incubation: In a microcentrifuge tube or 96-well plate, pre-warm the microsomal suspension and the test compound solution at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.
-
Protein Precipitation: Centrifuge the samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) * (incubation volume / microsomal protein concentration)).[1][6][7][8][9]
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both phase I and phase II enzymes, as well as transporters.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) in a whole-cell system.
Materials:
-
Cryopreserved or fresh hepatocytes
-
Hepatocyte culture medium
-
Test compound
-
Incubator (37°C, 5% CO2)
-
Acetonitrile (with internal standard)
-
LC-MS/MS system
Procedure:
-
Cell Plating: Plate the hepatocytes in collagen-coated plates and allow them to attach.
-
Dosing: Replace the medium with fresh medium containing the test compound at the desired concentration.
-
Incubation: Incubate the plates at 37°C in a humidified incubator.
-
Sampling: At specified time points, collect aliquots of the medium and/or cell lysate.
-
Quenching and Extraction: Stop the reaction by adding cold acetonitrile and extract the compound.
-
Analysis: Quantify the parent compound using LC-MS/MS.
-
Data Analysis: Similar to the microsomal stability assay, calculate the half-life and intrinsic clearance.[10][11][12][13][14]
CYP450 Reaction Phenotyping
This assay identifies the specific CYP isoforms responsible for the metabolism of a drug candidate.
Objective: To determine the contribution of individual CYP enzymes to the metabolism of a test compound.
Methods:
-
Recombinant Human CYPs: Incubate the test compound with individual recombinant CYP enzymes to directly assess which isoforms metabolize the compound.
-
Chemical Inhibition: Incubate the test compound with human liver microsomes in the presence and absence of specific CYP inhibitors. A decrease in metabolism in the presence of an inhibitor indicates the involvement of that particular CYP isoform.[15][16][17][18]
Visualizing Metabolic Processes
Diagrams can aid in understanding the complex processes involved in assessing metabolic stability.
Caption: General metabolic pathway of a pyrazole-containing drug.
Caption: Experimental workflow for assessing metabolic stability.
Conclusion
The metabolic stability of pyrazole-containing drug candidates is a multifaceted parameter that is crucial for their successful development. A thorough understanding of their metabolic pathways, coupled with a systematic experimental evaluation using in vitro tools like microsomal and hepatocyte stability assays, is essential. While the pyrazole scaffold can offer advantages in terms of metabolic stability, careful consideration of its substitution pattern and comparison with alternative heterocyclic systems are necessary to select drug candidates with optimal pharmacokinetic profiles. The data and protocols presented in this guide provide a framework for researchers to objectively assess and compare the metabolic stability of these important therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physical-chemical Stability of Compounded Sildenafil 100-mg Rapid-dissolving Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The hepatic safety and tolerability of the novel cyclooxygenase-2 inhibitor celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. Imidazole and Its Saturated Derivatives Vs Pyrazole And It Saturated Derivatives : A Computational Study on Relative Stability | Semantic Scholar [semanticscholar.org]
- 17. Heteroaromatic Pim Kinase Inhibitors Containing a Pyrazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of synthetic routes to functionalized aminopyrazoles
A Comparative Guide to the Synthesis of Functionalized Aminopyrazoles
Functionalized aminopyrazoles are a cornerstone of modern medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Their versatile biological activities have driven extensive research into efficient and adaptable synthetic methodologies. This guide provides a comparative analysis of the most prevalent and innovative synthetic routes to 3(5)-aminopyrazoles and 4-aminopyrazoles, offering objective comparisons supported by experimental data to aid researchers in selecting the optimal strategy for their specific molecular targets.
Part 1: Synthetic Routes to 3(5)-Aminopyrazoles
The most common strategies for synthesizing 3(5)-aminopyrazoles involve the cyclocondensation of a hydrazine source with a three-carbon synthon containing a nitrile group. The choice of substrate and reaction conditions dictates the regioselectivity and overall efficiency of the synthesis.
Route A: Condensation of β-Ketonitriles with Hydrazines
This is one of the most established and versatile methods for constructing the 5-aminopyrazole core.[1][2] The reaction proceeds through the initial formation of a hydrazone by nucleophilic attack of the hydrazine on the ketone's carbonyl carbon, followed by an intramolecular cyclization via attack of the second nitrogen atom onto the nitrile carbon.[1]
Caption: General experimental workflow for the synthesis of 5-aminopyrazoles from β-ketonitriles.
Comparative Data:
| Precursor (β-Ketonitrile) | Hydrazine Source | Conditions | Yield (%) | Reference |
| Benzoylacetonitrile | Hydrazine Hydrate | Ethanol, Reflux | High (not specified) | [2] |
| 4-(1-cyano-2-oxoethyl)benzamide | Substituted Hydrazines | Not specified | Excellent | [1] |
| Various β-ketonitriles | Hydrazine Hydrate | Microwave | High (not specified) | [2] |
Experimental Protocol: Synthesis of 5-amino-3-phenyl-1H-pyrazole
-
Reagent Preparation : In a round-bottom flask equipped with a reflux condenser, dissolve benzoylacetonitrile (10 mmol) in absolute ethanol (25 mL).
-
Reaction Initiation : Add hydrazine hydrate (12 mmol) to the solution.
-
Reaction Conditions : Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Product Isolation : Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.
-
Purification : Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the 5-amino-3-phenyl-1H-pyrazole. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Route B: Condensation of α,β-Unsaturated Nitriles with Hydrazines
This represents the second major pathway to 3(5)-aminopyrazoles.[3][4] The reaction's success relies on a leaving group at the β-position of the nitrile, which facilitates the final aromatization step. This method's regioselectivity can often be controlled by the choice of reaction conditions. For instance, microwave-assisted reactions in acetic acid can favor the 5-aminopyrazole isomer, while basic conditions (e.g., NaOEt in EtOH) can yield the 3-aminopyrazole isomer.[3]
Comparative Data:
| Precursor (α,β-Unsaturated Nitrile) | Hydrazine Source | Conditions | Product Isomer | Yield (%) | Reference |
| 3-Methoxyacrylonitrile | Phenylhydrazine | Toluene, AcOH, MW | 5-Amino | 90% | [3] |
| 3-Methoxyacrylonitrile | Phenylhydrazine | EtOH, EtONa, MW | 3-Amino | 85% | [3] |
| 2-Chloroacrylonitrile | Methylhydrazine | MW | 3-Amino | High | [3] |
| Acrylonitrile | Hydrazine Hydrate | (via β-cyanoethylhydrazine) | 3(5)-Amino | 93-99% | [5] |
Experimental Protocol: Synthesis of 3(5)-Aminopyrazole from Acrylonitrile [5]
This is a two-step procedure that proceeds via a β-cyanoethylhydrazine intermediate.
-
Synthesis of β-Cyanoethylhydrazine : To a 2-L two-necked flask, add 72% aqueous hydrazine hydrate (417 g, 6.00 moles). While stirring and maintaining the temperature at 30–35°C with occasional cooling, gradually add acrylonitrile (318 g, 6.00 moles) over 2 hours. Remove water by distillation at 40 mm Hg to yield crude β-cyanoethylhydrazine.
-
Synthesis of 3-Imino-1-(p-tolylsulfonyl)pyrazolidine : Dissolve the crude β-cyanoethylhydrazine in 1.5 L of isopropyl alcohol. Add p-toluenesulfonyl chloride (572 g, 3.00 moles) in portions over 30 minutes, keeping the temperature below 45°C. Stir for 1 hour, then add a solution of sodium isopropoxide prepared from sodium (69 g, 3.00 g-atoms) and isopropyl alcohol (1.5 L). Stir the mixture for 2 hours at room temperature.
-
Hydrolysis to 3(5)-Aminopyrazole : Filter the mixture to remove sodium chloride. Concentrate the filtrate by distillation at reduced pressure. Add the resulting oil to a solution of sodium hydroxide (40 g, 1.0 mole) in water (250 mL) at 75°C. Remove water at reduced pressure. Extract the final product with isopropyl alcohol.
-
Purification : Remove the solvent by distillation to yield 3(5)-aminopyrazole as a light yellow oil (yield: 93–99%). The product can be further purified by distillation.
Route C: Multicomponent Reactions (MCRs)
More recently, one-pot multicomponent reactions have emerged as a highly efficient and atom-economical approach.[6][7] A common MCR involves the condensation of an aldehyde, malononitrile, and a hydrazine derivative.[6] These reactions are often facilitated by a catalyst and can proceed rapidly in environmentally benign solvents like water or even under solvent-free conditions.[6]
Comparative Data:
| Aldehyde | Hydrazine | Catalyst | Conditions | Yield (%) | Reference |
| Aromatic Aldehydes | Phenyl Hydrazine | Sodium p-toluene sulfonate (NaPTS) | Aqueous medium | High (not specified) | [6] |
| Aromatic Aldehydes | Phenyl Hydrazine | Solid-phase vinyl alcohol (SPVA) | Solvent-free | High (not specified) | [6] |
| Various Aldehydes | Phenylhydrazine | Ag/ZnO NPs | Ethanol | 89-94% | [8] |
Experimental Protocol: General Procedure for Three-Component Synthesis of 5-Aminopyrazole-4-carbonitriles [6]
-
Catalyst and Reagents : In a reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenyl hydrazine (1 mmol), and a catalytic amount of sodium p-toluene sulfonate (NaPTS).
-
Solvent : Add water (5 mL) as the reaction medium.
-
Reaction Conditions : Stir the mixture vigorously at room temperature. The reaction is typically complete within 5-10 minutes.
-
Product Isolation : The solid product precipitates from the aqueous medium.
-
Purification : Collect the product by simple filtration and purify by recrystallization from ethanol.
Part 2: Synthetic Routes to 4-Aminopyrazoles
The synthesis of 4-aminopyrazoles requires different strategies, as the amino group is not introduced via a nitrile precursor in the same manner.
Route D: Knorr Pyrazole Synthesis and Related Methods
The classic Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3] To obtain a 4-aminopyrazole, this method is adapted. A common approach involves converting a 1,3-dicarbonyl compound to an oxime derivative, which is then subjected to the annelation step with hydrazine.[3] An alternative involves starting with an α-azido-α,β-unsaturated ketone.[3]
Comparative Data:
| Precursor | Hydrazine Source | Conditions | Yield (%) | Reference |
| 1,3-Dicarbonyl (via oxime) | Hydrazine | Two steps: 1. NaNO₂, AcOH; 2. EtOH, rt | 57-78% | [3] |
| α-Azido-α,β-unsaturated ketone | Substituted Hydrazines | NaOH | Good (not specified) | [3] |
| Ugi Adducts | Hydrazine | Two steps: 1. Acidic cleavage; 2. Hydrazine condensation | 47-61% | [3] |
Experimental Protocol: Synthesis of 4-Aminopyrazoles via Knorr Synthesis [3]
-
Oxime Formation : Dissolve the 1,3-dicarbonyl compound (1 equivalent) in a mixture of acetic acid and water. Add a solution of sodium nitrite (NaNO₂) and stir at room temperature to form the oxime derivative.
-
Cyclization : To the crude oxime derivative, add ethanol and the desired hydrazine (1 equivalent).
-
Reaction Conditions : Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Isolation and Purification : The product is typically isolated by evaporation of the solvent followed by purification using column chromatography or recrystallization.
Comparative Overview of Synthetic Strategies
The choice of synthetic route depends on the desired substitution pattern, availability of starting materials, and required scalability.
Caption: Logical relationship between primary starting materials and the resulting aminopyrazole isomers.
The synthesis of functionalized aminopyrazoles is rich with diverse and efficient methodologies.
-
For 3(5)-Aminopyrazoles : The condensation of β-ketonitriles remains a highly reliable and versatile route. The use of α,β-unsaturated nitriles offers excellent opportunities for controlling regioselectivity based on reaction conditions. For rapid and efficient synthesis with high atom economy, multicomponent reactions are an increasingly attractive option.
-
For 4-Aminopyrazoles : The Knorr synthesis and its modern variations provide the most direct access, starting from readily available 1,3-dicarbonyl compounds.
The selection of a specific route should be guided by the desired substitution pattern, the commercial availability and complexity of the precursors, and the desired scale of the reaction. The protocols and data presented herein serve as a foundational guide for navigating these choices in the pursuit of novel, functionalized aminopyrazole scaffolds.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 3. soc.chim.it [soc.chim.it]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-(3-Amino-1H-pyrazol-1-yl)ethanol: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle 2-(3-Amino-1H-pyrazol-1-yl)ethanol with care. Due to the presence of the aminopyrazole moiety, it should be treated as a potentially hazardous chemical. All personnel must wear appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes. |
| Hand Protection | Nitrile gloves | Protects skin from direct contact. |
| Protective Clothing | Standard laboratory coat | Prevents contamination of personal clothing. |
Step-by-Step Disposal Procedures
The recommended method for the disposal of this compound is through a licensed professional waste disposal company.[1] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.
Step 1: Waste Segregation
Proper waste segregation is the foundational step to prevent accidental chemical reactions and ensure compliant disposal.[2]
-
Solid Waste:
-
Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[1]
-
Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should also be placed in this designated solid waste container.[1]
-
-
Liquid Waste:
-
Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[2]
-
Do not mix these solutions with other waste streams unless explicitly permitted by your institution's EHS department.[1]
-
The first rinse of any container that held the chemical must be collected and disposed of as hazardous waste.[3]
-
Step 2: Container Selection and Labeling
-
Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[4] Do not overfill the container; leave adequate headspace.[4]
-
Labeling: The waste container must be clearly labeled with the following information:[4]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all constituents and their approximate concentrations
-
The date accumulation started
-
The name of the principal investigator and the laboratory location
-
Step 3: Waste Storage
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[1][5]
-
This area should be well-ventilated and away from incompatible materials such as acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[6]
-
Ensure the storage area is cool and dry.[2]
Step 4: Arranging for Professional Disposal
-
Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.[1]
-
Provide a detailed inventory of the waste to the EHS office or the licensed chemical waste disposal contractor.[2]
-
The ultimate disposal of this compound should be handled by a licensed professional waste disposal company, with high-temperature incineration being a common and recommended method for such compounds.[1]
Under no circumstances should this compound be disposed of down the drain or in regular trash. [4]
Hazard Assessment Based on Analogous Compounds
While specific toxicity data for this compound is not available, the hazards of 3-Aminopyrazole, a structurally related compound, provide a basis for a conservative hazard assessment.
Table 2: Hazard Classification of 3-Aminopyrazole
| Hazard Class | Category |
| Acute oral toxicity | Category 4 |
| Skin Corrosion/Irritation | Category 1B |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Skin Sensitization | Category 1 |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |
Data sourced from a Safety Data Sheet for 3-Aminopyrazole.[7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's EHS department for specific guidance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-(3-Amino-1H-pyrazol-1-yl)ethanol
This guide provides crucial safety and logistical information for the handling and disposal of 2-(3-Amino-1H-pyrazol-1-yl)ethanol in a laboratory setting. The following procedures are based on the known hazards of structurally similar compounds and general laboratory safety best practices.
1. Hazard Assessment:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][4]
-
Harmful if Swallowed: Some related compounds are harmful if ingested.[5][6][7]
Therefore, it is imperative to handle this compound with appropriate caution to minimize exposure.
2. Personal Protective Equipment (PPE):
The following table summarizes the recommended PPE for handling this compound.
| Operation | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Nitrile gloves | Safety glasses with side-shields or chemical safety goggles | NIOSH-approved N95 respirator (if dust is generated) | Laboratory coat |
| Solution Preparation | Nitrile gloves | Safety glasses with side-shields or chemical safety goggles | Not required with adequate ventilation (e.g., fume hood) | Laboratory coat |
| General Handling | Nitrile gloves | Safety glasses with side-shields | Not required with adequate ventilation | Laboratory coat |
3. Experimental Protocols:
3.1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1]
-
For procedures that may generate dust or aerosols, such as weighing or preparing concentrated stock solutions, use a chemical fume hood.
3.2. Handling Procedures:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible. Prepare all necessary materials and label all containers appropriately.
-
Donning PPE: Put on the required PPE as outlined in the table above.
-
Weighing: If handling a solid, carefully weigh the desired amount in a chemical fume hood to prevent inhalation of any dust.
-
Solution Preparation: When dissolving the compound, slowly add the solid to the solvent to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all work surfaces and equipment to prevent cross-contamination.
4. Disposal Plan:
-
Solid Waste: Collect all solid waste contaminated with this compound, including empty containers and used gloves, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.[1][6]
5. Visual Workflow and Decision Making:
The following diagrams illustrate the recommended workflows for PPE selection and the handling and disposal process.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
